molecular formula C11H21N5S B166598 Dimethametryn CAS No. 22936-75-0

Dimethametryn

Cat. No.: B166598
CAS No.: 22936-75-0
M. Wt: 255.39 g/mol
InChI Key: IKYICRRUVNIHPP-UHFFFAOYSA-N
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Description

Dimethametryn (CAS 22936-75-0) is a methylthiotriazine herbicide widely used in agricultural research for selective control of broadleaved weeds and grasses, such as couch grass, crabgrass, and pigweed . Its primary application is in rice field studies, though it also has uses in other crops including sugarcane, tea, and vegetables like tomatoes and cabbage . The compound acts by inhibiting photosynthesis, specifically targeting photosystem II, and is absorbed by both roots and foliage . From a research perspective, this compound is a chiral molecule that exists as a mixture of enantiomers, making it a compound of interest in stereochemical and environmental fate studies . It is characterized by a moderate aqueous solubility (50 mg/L at 20 °C), high log P of 3.90, and a soil half-life (DT₅₀) of around 140 days, classifying it as persistent . It is stable in water and not susceptible to hydrolysis . Researchers should note that this compound is classified as an irritant and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects, necessitating careful handling to avoid environmental release . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IKYICRRUVNIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H21N5S
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DSSTOX Substance ID

DTXSID3041873
Record name Dimethametryn
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Molecular Weight

255.39 g/mol
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CAS No.

22936-75-0
Record name Dimethametryn
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Record name Dimethametryn [BSI:ISO]
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Record name Dimethametryn
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Record name Dimethametryn
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Foundational & Exploratory

The Core Mechanism of Dimethametryn: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn is a selective herbicide belonging to the methylthiotriazine class, primarily utilized for weed control in rice cultivation. Its mode of action centers on the disruption of photosynthesis, a fundamental process in plant physiology. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, intended for a scientific audience engaged in herbicide research, plant biology, and agrochemical development. The following sections will elaborate on its primary target, the biochemical pathways it disrupts, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its potent inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1] By obstructing electron flow, this compound effectively halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation and subsequent plant growth.

The specific target of this compound within PSII is the D1 protein, a core subunit encoded by the psbA gene. This compound competitively binds to the Q(_B) binding niche on the D1 protein, thereby preventing the binding of plastoquinone, the native electron acceptor.[2] This blockage of the electron transport chain leads to a cascade of events, including the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately lead to plant death.

The binding of triazine herbicides to the D1 protein is predominantly hydrophobic, with hydrogen bonding also playing a significant role in the interaction.[3] Resistance to triazine herbicides, including those structurally similar to this compound, has been linked to specific point mutations in the psbA gene, which alter the amino acid sequence of the D1 protein and reduce the binding affinity of the herbicide.

Quantitative Data for Methylthiotriazine Herbicides

HerbicideOrganism/SystemMeasured EndpointIC50 Value (µg/L)Reference
AmetrynHalophila ovalis (Seagrass)Inhibition of Photosynthetic Efficiency (ΔF/Fm')3.5[4][5]
Prometryn (B1678245)Halophila ovalis (Seagrass)Inhibition of Photosynthetic Efficiency (ΔF/Fm')11 (24h), 6.7 (48h)[4][5]
Terbutryn (B1682747)Phaeodactylum tricornutum (Diatom)Growth Inhibition1.38[6]
Atrazine (for comparison)Phaeodactylum tricornutum (Diatom)Growth Inhibition28.38[6]
Diuron (for comparison)Halophila ovalis (Seagrass)Inhibition of Photosynthetic Efficiency (ΔF/Fm')4.3[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PSII inhibition by this compound and a general experimental workflow for its investigation.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane Light Light P680 P680 Light->P680 excites Pheo Pheo P680->Pheo e- QA QA Pheo->QA e- QB (Plastoquinone) QB (Plastoquinone) QA->QB (Plastoquinone) e- D1_Protein D1 Protein (psbA gene product) QB (Plastoquinone)->D1_Protein binds to Electron_Transport_Chain To Cytochrome b6f Complex QB (Plastoquinone)->Electron_Transport_Chain Inhibition Inhibition of Electron Transport D1_Protein->Inhibition This compound This compound This compound->D1_Protein Competitively binds to QB site

Caption: Signaling pathway of Photosystem II inhibition by this compound.

G cluster_0 Experimental Workflow cluster_1 PSII Activity Assays Start Start Thylakoid_Isolation 1. Thylakoid Isolation from plant material (e.g., spinach, pea) Start->Thylakoid_Isolation Treatment 2. Incubation with this compound (various concentrations) Thylakoid_Isolation->Treatment Assay 3. Measurement of PSII Activity Treatment->Assay Chlorophyll_Fluorescence Chlorophyll (B73375) Fluorescence Assay Assay->Chlorophyll_Fluorescence Electron_Transport Electron Transport Rate Measurement (e.g., DCPIP photoreduction) Assay->Electron_Transport Data_Analysis 4. Data Analysis (e.g., IC50 determination) End End Data_Analysis->End Chlorophyll_Fluorescence->Data_Analysis Electron_Transport->Data_Analysis

Caption: General experimental workflow for investigating PSII inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like this compound.

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of physiologically active thylakoids from spinach or pea leaves.

Materials:

  • Fresh spinach or pea leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbic acid, 0.1% BSA)

  • Wash buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl₂)

  • Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

  • Homogenize deveined leaves in ice-cold grinding buffer.

  • Filter the homogenate through layers of cheesecloth and miracloth.

  • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

  • Gently resuspend the pellet in wash buffer and centrifuge again at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Store the isolated thylakoids on ice in the dark for immediate use.

Measurement of Photosynthetic Electron Transport Rate (DCPIP Photoreduction Assay)

This assay measures the rate of electron flow from PSII to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

  • Isolated thylakoid membranes

  • Assay buffer (50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl₂, 10 mM NaCl)

  • DCPIP solution (1 mM)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and DCPIP (final concentration ~50-100 µM).

  • Add a known concentration of thylakoid membranes (e.g., 10-20 µg chlorophyll/mL).

  • Add various concentrations of this compound to different reaction tubes. Include a control with no herbicide.

  • Equilibrate the samples in the dark for a few minutes.

  • Measure the initial absorbance at 600 nm.

  • Illuminate the samples with a strong light source.

  • Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3 minutes).

  • Calculate the rate of DCPIP reduction using its molar extinction coefficient.

  • Plot the inhibition of the electron transport rate against the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is sensitive to the state of the photosynthetic electron transport chain. Inhibition of electron flow by herbicides like this compound leads to an increase in chlorophyll fluorescence yield.

Materials:

  • Intact leaves, algal cultures, or isolated thylakoids

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • This compound solutions of varying concentrations

Procedure:

  • Dark-adapt the samples for at least 20-30 minutes.

  • Measure the minimal fluorescence (F₀) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm) in the dark-adapted state.

  • Treat the samples with different concentrations of this compound and incubate for a specific period.

  • After treatment, repeat the measurements of F₀ and Fm.

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F₀) / Fm).

  • A decrease in Fv/Fm indicates inhibition of PSII. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound acts as a potent herbicide by specifically targeting the D1 protein of Photosystem II and inhibiting the photosynthetic electron transport chain. This disruption of a vital energy-producing pathway leads to the death of susceptible plants. The quantitative data from related methylthiotriazine herbicides underscore the high efficacy of this class of compounds. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new herbicidal molecules with similar modes of action. Further research, including molecular docking studies and the generation of specific quantitative data for this compound, will enhance our understanding of its interaction with the D1 protein and aid in the design of more effective and selective herbicides.

References

Dimethametryn as a Photosystem II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethametryn, a member of the triazine class of herbicides, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, leading to the inhibition of CO2 fixation and the generation of cytotoxic reactive oxygen species. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's inhibitory action on PSII, detailed experimental protocols for its characterization, and a summary of available quantitative data on its efficacy.

Mechanism of Action: Inhibition of Photosystem II Electron Transport

This compound, like other triazine herbicides, targets the D1 protein, a core subunit of the Photosystem II reaction center. Specifically, it binds to the QB-binding niche on the D1 protein, effectively competing with the native plastoquinone (B1678516) (PQ) molecule.[1] This competitive binding blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The interruption of this crucial step in the photosynthetic electron transport chain has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the generation of a proton gradient across the thylakoid membrane that drives ATP synthesis. Consequently, the production of NADPH, the primary reducing equivalent for carbon fixation, is also halted.

  • Induction of Oxidative Stress: The inhibition of electron transfer from QA- leads to an over-reduced state of the PSII reaction center. This promotes the formation of highly reactive triplet chlorophyll (B73375) and subsequently singlet oxygen, a potent reactive oxygen species (ROS). The accumulation of ROS leads to lipid peroxidation, membrane damage, and ultimately, cell death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB_site QB Site on D1 Protein QA->QB_site Electron PQ Plastoquinone (PQ) QB_site->PQ Electron Transfer (Blocked by this compound) Blocked_ET Blocked Electron Transport QB_site->Blocked_ET This compound This compound Inhibition Competitive Binding This compound->Inhibition Inhibition:e->QB_site:w ROS Reactive Oxygen Species (ROS) Production Blocked_ET->ROS Cell_Death Cell Death ROS->Cell_Death

Caption: Mechanism of this compound's inhibition of Photosystem II.

Quantitative Data on PSII Inhibition

HerbicideTarget Organism/SystemMeasured ParameterIC50 Value (M)Reference
Atrazine (B1667683)Chlamydomonas reinhardtiiHill Reaction1.2 x 10⁻⁷(Adapted from literature)
Simazine (B1681756)Isolated Spinach ChloroplastsOxygen Evolution2.0 x 10⁻⁷(Adapted from literature)
TerbuthylazinePea ThylakoidsDPIP Photoreduction1.1 x 10⁻⁷[2]
This compound Paddy Weeds Photosynthesis Inhibition Data not readily available

Note: The provided IC50 values for atrazine and simazine are representative values from the scientific literature and are included for comparative context.

Experimental Protocols for Assessing PSII Inhibition

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive for detecting stress on the photosynthetic apparatus. PSII inhibitors like this compound cause a characteristic increase in the initial fluorescence yield (F0) and a decrease in the maximal quantum yield of PSII (Fv/Fm).

Experimental Workflow:

G A Plant Material Preparation (e.g., leaf discs, isolated chloroplasts) B Dark Adaptation (typically 20-30 minutes) A->B C Incubation with this compound (various concentrations) B->C D Measurement of Initial Fluorescence (F0) with weak measuring light C->D E Application of a Saturating Light Pulse D->E F Measurement of Maximal Fluorescence (Fm) E->F G Calculation of Fv/Fm = (Fm - F0) / Fm F->G H Data Analysis and IC50 Determination G->H

Caption: Workflow for Chlorophyll a Fluorescence Measurement.

Detailed Protocol:

  • Plant Material: Use leaf discs of a susceptible plant species (e.g., Lemna paucicostata) or isolated thylakoid membranes.

  • Dark Adaptation: Place the plant material in complete darkness for 20-30 minutes to ensure all PSII reaction centers are in the "open" state.

  • Treatment: Incubate the dark-adapted samples with a range of this compound concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) for a defined period. A control group with no herbicide should be included.

  • Measurement:

    • Measure the initial fluorescence (F0) by applying a weak, non-actinic measuring light.

    • Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - F0) / Fm.

    • Plot the Fv/Fm values against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of the overall efficiency of the water-splitting activity of PSII and the subsequent electron transport.

Experimental Workflow:

G A Isolation of Thylakoid Membranes B Suspension in a suitable buffer with an artificial electron acceptor (e.g., DCBQ) A->B C Transfer to a Clark-type oxygen electrode chamber B->C D Incubation with this compound (various concentrations) C->D E Measurement of the dark respiration rate D->E F Illumination with actinic light to initiate photosynthesis E->F G Measurement of the rate of oxygen evolution F->G H Calculation of the net photosynthetic rate and IC50 determination G->H

Caption: Workflow for Oxygen Evolution Measurement.

Detailed Protocol:

  • Thylakoid Isolation: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach leaves).

  • Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor such as 2,6-dichloro-p-benzoquinone (DCBQ) or ferricyanide.

  • Oxygen Electrode: Calibrate a Clark-type oxygen electrode according to the manufacturer's instructions.

  • Measurement:

    • Add the thylakoid suspension to the electrode chamber and allow it to equilibrate.

    • Record the rate of oxygen consumption in the dark (respiration).

    • Add a specific concentration of this compound and incubate for a short period.

    • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the net rate of photosynthesis by subtracting the dark respiration rate from the light-induced oxygen evolution rate.

    • Determine the IC50 value by plotting the inhibition of oxygen evolution against the this compound concentration.

Thermoluminescence Measurement

Thermoluminescence (TL) is a powerful technique to probe the charge recombination reactions within PSII. The binding of herbicides like this compound to the QB site alters the redox potential of the quinone acceptors, leading to characteristic shifts in the peak temperatures of the TL glow curves.

Experimental Workflow:

G A Preparation of leaf discs or thylakoid membranes B Incubation with this compound A->B C Dark adaptation B->C D Excitation with a single turnover saturating flash at a specific temperature (e.g., 5°C) C->D E Rapid cooling to a low temperature (e.g., -40°C) D->E F Heating the sample at a constant rate (e.g., 0.5°C/s) E->F G Recording the emitted light (thermoluminescence) as a function of temperature F->G H Analysis of the glow curve peak positions and intensities G->H

References

Dimethametryn: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn is a selective herbicide belonging to the 1,3,5-triazine (B166579) class of chemicals.[1] It is primarily used for the control of a wide range of annual grasses and broadleaf weeds in various agricultural settings. Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and analytical methodologies for this compound.

Chemical Structure and Identity

This compound is chemically known as N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1] Its structure features a central triazine ring substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group.

IdentifierValue
IUPAC Name N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine[1]
CAS Number 22936-75-0[1]
Molecular Formula C₁₁H₂₁N₅S[1]
Molecular Weight 255.39 g/mol [1]
SMILES CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C[1]
InChI Key IKYICRRUVNIHPP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior.

PropertyValue
Melting Point 65 °C
Boiling Point 151-152 °C[2]
Water Solubility 50 mg/L (at 20 °C)
Log P (Octanol-Water Partition Coefficient) 3.9[1]
Vapor Pressure 1.6 x 10⁻⁶ mmHg (at 20 °C)
pKa 4.2 (amine)

Toxicological Properties

This compound is classified as moderately toxic by ingestion and skin contact. The following table summarizes available toxicological data.

Toxicity EndpointValueSpecies
Acute Oral LD50 3000 mg/kgRat
Acute Dermal LD50 >2150 mg/kgRat
Acute Inhalation LC50 >2.05 mg/L (4h)Rat
Fish LC50 (96h) 3.5 mg/LRainbow Trout
Daphnia EC50 (48h) 12 mg/LDaphnia magna
Algae EbC50 (72h) 0.011 mg/LPseudokirchneriella subcapitata

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity is attributed to its role as a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII).[2][3] The mechanism involves the following key steps:

  • Binding to the D1 Protein: this compound binds to the D1 protein, a core component of the PSII reaction center, at the quinone-binding (Q\textsubscript{B}) site.[4][5][6]

  • Disruption of Electron Transport: This binding competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native electron acceptor.[4][5]

  • Inhibition of Photosynthesis: The blockage of electron flow from the primary quinone acceptor (Q\textsubscript{A}) to PQ halts the entire photosynthetic electron transport chain.[3][4]

  • Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[4]

Caption: this compound's inhibition of the photosynthetic electron transport chain in Photosystem II.

Metabolic and Degradation Pathways

The environmental persistence and fate of this compound are influenced by its metabolic and degradation pathways in different matrices.

Metabolic Pathway in Animals

While specific studies on the detailed metabolic pathway of this compound in rats are limited, the metabolism of similar triazine herbicides generally involves N-dealkylation and oxidation of the side chains, followed by conjugation and excretion.

Degradation in Soil

This compound is moderately persistent in soil, with its degradation being primarily mediated by microbial activity. The degradation pathway in soil is thought to involve the following steps:

  • Oxidation of the methylthio group: The sulfur atom is oxidized to a sulfoxide (B87167) and then to a sulfone.

  • N-Dealkylation: The ethyl and/or the 1,2-dimethylpropyl groups are removed from the amino groups.

  • Hydroxylation of the triazine ring: The methylthio group is replaced by a hydroxyl group, forming a hydroxy-triazine derivative.

  • Ring cleavage: The triazine ring is eventually cleaved by microbial action.

G This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Dealkylated N-Dealkylated Metabolites This compound->Dealkylated N-Dealkylation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Hydroxy Hydroxy-Dimethametryn Sulfone->Hydroxy Hydrolysis Dealkylated->Hydroxy Hydrolysis RingCleavage Ring Cleavage Products Hydroxy->RingCleavage Microbial Degradation

Caption: Proposed degradation pathway of this compound in soil.

Photodegradation and Hydrolysis

This compound is relatively stable to hydrolysis under normal environmental conditions.[2] Photodegradation can occur, particularly in the presence of photosensitizers, and may involve N-dealkylation and oxidation of the sulfur atom.

Experimental Protocols

Accurate quantification of this compound residues in various matrices is essential for environmental monitoring and regulatory purposes.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is a common method for the determination of this compound.

Methodology:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation:

    • Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) followed by evaporation and reconstitution in the mobile phase.

    • Soil Samples: Extraction with an organic solvent (e.g., acetonitrile or methanol), followed by cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides high selectivity and sensitivity for the confirmation and quantification of this compound.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C (hold for 1 min).

    • Ramp: 10 °C/min to 280 °C (hold for 5 min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Sample Preparation: Similar to HPLC, involving extraction and cleanup steps to isolate the analyte from the sample matrix.

G cluster_sample Sample Preparation cluster_analysis Analysis Sample Water or Soil Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC-UV Concentration->HPLC GCMS GC-MS Concentration->GCMS Data Data Analysis & Quantification HPLC->Data GCMS->Data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, toxicological profile, mechanism of action, and analytical methods for this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these properties is essential for the safe and effective use of this herbicide and for monitoring its potential impact on the environment.

References

The Synthesis of Dimethametryn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dimethametryn is a selective herbicide belonging to the triazine class, primarily used for controlling broadleaf and grass weeds in crops such as rice. Its synthesis is a multi-step process centered on the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. This guide provides an in-depth look at the synthesis pathway, experimental protocols, and relevant chemical data for researchers and chemical development professionals.

Core Synthesis Pathway

The manufacturing process for this compound starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for a controlled, stepwise substitution. The synthesis proceeds through three main stages:

  • First Substitution: Reaction of cyanuric chloride with ethylamine (B1201723) to replace the first chlorine atom. This reaction is typically carried out at a low temperature to ensure mono-substitution.

  • Second Substitution: The resulting dichlorotriazine intermediate is then reacted with 1,2-dimethylpropylamine (B1361077) at a slightly elevated temperature to replace the second chlorine atom.

  • Third Substitution: Finally, the methylthio (-SCH₃) group is introduced by reacting the monochlorotriazine intermediate with a sulfur nucleophile, such as sodium thiomethoxide.

This controlled sequential reaction is crucial for maximizing the yield of the desired product and minimizing the formation of symmetrical by-products.[1]

Synthesis_Pathway CC Cyanuric Chloride Int1 2,4-dichloro-6-(ethylamino)- s-triazine CC->Int1 Step 1 (Low Temp) Int2 2-chloro-4-(ethylamino)-6- (1,2-dimethylpropylamino)-s-triazine Int1->Int2 Step 2 (Medium Temp) DM This compound Int2->DM Step 3 (High Temp) R1 + Ethylamine (C₂H₅NH₂) R1->CC R2 + 1,2-Dimethylpropylamine R2->Int1 R3 + Sodium Thiomethoxide (NaSCH₃) R3->Int2

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on established procedures for analogous s-triazine herbicides.[1][2] The reactions are typically performed in a solvent system that can accommodate both the organic reactants and the aqueous base used to neutralize the hydrochloric acid byproduct.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine
  • Reactor Setup: A solution of cyanuric chloride is prepared in a suitable organic solvent (e.g., acetone, toluene (B28343), or tetrahydrofuran) in a jacketed reactor equipped with a stirrer, thermometer, and addition funnel.[1]

  • Cooling: The solution is cooled to a temperature between 0°C and 5°C. Maintaining a low temperature is critical to prevent disubstitution.[3]

  • Reagent Addition: An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution over a period of 1-2 hours. Concurrently, an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), is added to neutralize the liberated hydrochloric acid (HCl) and maintain a pH between 5 and 7.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of cyanuric chloride. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with additional solvent to recover more product. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the intermediate product.

Step 2: Synthesis of 2-chloro-4-(ethylamino)-6-(1,2-dimethylpropylamino)-s-triazine
  • Reactor Setup: The dichlorotriazine intermediate from Step 1 is redissolved in an appropriate organic solvent in the reactor.

  • Temperature Adjustment: The solution is heated to a moderate temperature, typically in the range of 30°C to 50°C.

  • Reagent Addition: 1,2-dimethylpropylamine is added to the reactor, along with an aqueous base (e.g., NaOH) to act as an acid scavenger. The addition is controlled to maintain the reaction temperature.

  • Reaction Progression: The mixture is stirred at the elevated temperature for several hours (e.g., 3-5 hours) until the reaction is complete, as determined by chromatographic monitoring.

  • Isolation: The product is isolated using a similar workup procedure as in Step 1, involving phase separation, washing, drying, and solvent evaporation.

Step 3: Synthesis of this compound
  • Reactor Setup: The monochlorinated intermediate from Step 2 is dissolved in a solvent, such as toluene or xylene.

  • Nucleophile Addition: Sodium thiomethoxide (NaSCH₃) is added to the solution. This can be prepared in situ from methyl mercaptan and a strong base or added as a pre-prepared solution.

  • Heating: The reaction mixture is heated to a higher temperature, often between 60°C and 80°C, and stirred for 4-6 hours.[4]

  • Final Workup: After cooling, the reaction mixture is washed with water to remove any remaining salts. The organic solvent is then removed by distillation. The resulting crude this compound can be purified by recrystallization from a suitable solvent like methanol/water to yield a solid product.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for one of the key substitution steps in the synthesis of this compound.

Experimental_Workflow A Setup Dissolve Triazine Intermediate in Solvent B Temperature Control (Cooling or Heating) A->B C Reagent Addition Add Amine/Thiol & Aqueous Base Dropwise B->C D Reaction Stir for 2-6 hours C->D E Monitoring (TLC / HPLC) D->E Check Completion E->D Incomplete F Workup Phase Separation E->F Complete G Washing Wash Organic Layer with Water and Brine F->G H Drying & Concentration Dry over MgSO₄ & Evaporate Solvent G->H I Purification (e.g., Recrystallization) H->I J Final Product I->J

Diagram 2: Generalized experimental workflow for a substitution step.

Quantitative Data Summary

Precise quantitative data for the industrial synthesis of this compound is not widely published. However, data from patents for structurally similar triazine herbicides, such as atrazine, provide valuable benchmarks. The following table summarizes typical parameters that can be expected in a laboratory or pilot-scale synthesis.

ParameterStep 1Step 2Step 3
Reaction Temperature 0 - 5 °C30 - 50 °C60 - 80 °C
Solvent Acetone/WaterTolueneToluene
Acid Scavenger Sodium HydroxideSodium HydroxideN/A
Typical Reaction Time 2 - 4 hours3 - 5 hours4 - 6 hours
Reported Yield (Analogues) > 95%> 95%> 90%
Reported Purity (Analogues) ~98% (intermediate)~98% (intermediate)> 97% (final product)
Note: Yield and purity data are based on the synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine and other similar compounds as described in patent literature.[2]

References

Dimethametryn: A Technical Guide to a Triazine Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazine Herbicides

Triazine herbicides are a class of selective, broad-spectrum herbicides widely utilized in agriculture for the control of broadleaf and grassy weeds.[1] Chemically, they are characterized by a heterocyclic 1,3,5-triazine (B166579) ring, a six-membered ring containing three nitrogen and three carbon atoms. Variations in the substituent groups at the carbon atoms of this ring give rise to a wide array of triazine herbicides with differing properties and applications.

The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[2] By interrupting the electron transport chain, they cause a cascade of events leading to the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death, manifesting as chlorosis and necrosis of the plant tissue.

Triazine herbicides are broadly categorized based on the substituent at the C6 position of the triazine ring into three main families:

  • Chlorotriazines: (e.g., Atrazine, Simazine)

  • Methoxytriazines: (e.g., Prometon)

  • Alkylthiotriazines (or Methylthiotriazines): (e.g., Ametryn, Prometryn, and Dimethametryn)

This guide will focus specifically on this compound, a key member of the alkylthiotriazine family.

This compound: An Alkylthiotriazine Herbicide

This compound is a selective, systemic herbicide absorbed by the roots and foliage of plants.[2] It is primarily used for the pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as rice, sugarcane, and vegetables.[2]

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₁₁H₂₁N₅S.[3][4] Its structure features a 1,3,5-triazine core substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group, the latter of which classifies it as an alkylthiotriazine.[3]

Table 1: Chemical Identification and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine[2]
CAS Registry Number 22936-75-0[3][4]
Molecular Formula C₁₁H₂₁N₅S[3][4]
Molecular Weight 255.38 g/mol [4]
Melting Point 65 °C[5]
Boiling Point 152 °C[5]
Water Solubility 50 mg/L (at 20 °C)[5]
Vapor Pressure 2.0 x 10⁻⁴ mPa (at 20 °C)[2]
Log P (Kow) 3.1 (pH 7)[2]

The chemical structure of this compound is visualized below.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Inhibition of Photosystem II

Like other triazine herbicides, this compound's primary mode of action is the disruption of photosynthesis. Specifically, it targets the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2]

This compound binds to the QB-binding niche on the D1 protein, the same site normally occupied by plastoquinone (B1678516) (PQ). This competitive binding blocks the electron flow from the primary quinone electron acceptor (QA) to PQ. The interruption of the photosynthetic electron transport chain halts ATP and NADPH production, which are essential for CO₂ fixation. Furthermore, the blockage leads to an accumulation of highly energetic chlorophyll (B73375) molecules, resulting in the formation of triplet chlorophyll and singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light QA QA (Quinone A) Pheo->QA e⁻ QB QB-binding site (D1 Protein) QA->QB e⁻ PQ Plastoquinone (PQ) QB->PQ e⁻ Block X Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ This compound This compound This compound->QB Block->PQ Blocks e⁻ transfer

Caption: Inhibition of electron transport in Photosystem II by this compound.

Toxicological Profile

This compound exhibits low acute mammalian toxicity.[2] However, it is classified as moderately toxic to several non-target organisms, including fish, aquatic invertebrates, and bees.[2]

Table 2: Acute Toxicity of this compound

EndpointSpeciesValue (mg/kg or mg/L)ClassificationReference(s)
Oral LD₅₀ Rat>3000 mg/kg bwLow Toxicity[2]
Dermal LD₅₀ Rat>2150 mg/kg bwLow Toxicity[2]
Inhalation LC₅₀ Rat (4h)>2.45 mg/LLow Toxicity[2]
Fish LC₅₀ (96h) Rainbow trout4.0 mg/LModerate[2]
Daphnia LC₅₀ (48h) Daphnia magna7.5 mg/LModerate[2]
Algae EC₅₀ (72h) P. subcapitata0.0046 mg/LHigh[2]
Bee LD₅₀ (48h) Honeybee (oral)13.7 µ g/bee Moderate[2]

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[6] A lower value indicates higher toxicity.[6] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population. EC₅₀ (Effective Concentration, 50%): The concentration causing a 50% reduction in a measured effect, such as growth.[7]

Environmental Fate and Persistence

The environmental behavior of a herbicide is critical to understanding its potential for off-target effects and contamination. This compound is characterized by its persistence in soil and potential persistence in aquatic systems.[2]

Table 3: Environmental Fate Properties of this compound

ParameterValueClassificationReference(s)
Soil Aerobic Metabolism DT₅₀ 104 days (lab, 20°C)Persistent[2]
Field Soil Dissipation DT₅₀ 118 daysPersistent[2]
Aqueous Photolysis DT₅₀ StableVery Persistent[2]
Aqueous Hydrolysis DT₅₀ Stable at pH 5, 7, 9Very Persistent[2]
Soil Organic Carbon Adsorption (Koc) 774 mL/gSlightly Mobile[2]

DT₅₀ (Dissipation Time, 50%): The time required for 50% of the initial concentration to dissipate under specific conditions. Koc: The soil organic carbon-water (B12546825) partitioning coefficient, an indicator of a chemical's tendency to bind to soil particles. Higher values indicate less mobility.

Key Experimental Methodologies

Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition

This protocol describes a method to rapidly assess the inhibitory effect of this compound on Photosystem II using chlorophyll fluorescence. The principle is that blocking electron transport causes an increase in the yield of chlorophyll fluorescence.[8][9]

1. Plant Material and Growth:

  • Grow a susceptible indicator species (e.g., Lemna minor or radish, Raphanus sativus) under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
  • Use young, healthy, fully expanded leaves or whole fronds for the assay.

2. Reagent Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).
  • Test Solutions: Prepare a serial dilution of this compound in a buffered assay medium (e.g., phosphate (B84403) buffer with a surfactant) to achieve final concentrations ranging from 1 nM to 100 µM. Include a solvent control.

3. Experimental Procedure:

  • Excise leaf discs (e.g., 5 mm diameter) or select whole Lemna fronds and place them in the wells of a 24-well plate containing the various test solutions.
  • Dark-adapt the samples for at least 20-30 minutes prior to measurement.
  • Use a pulse-amplitude-modulated (PAM) fluorometer to measure fluorescence.
  • Measure the minimal fluorescence (Fo) with a weak measuring light.
  • Apply a saturating pulse of light (>3000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fm) in the dark-adapted state.
  • The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII is calculated as Fv/Fm.
  • Incubate the leaf discs in the this compound solutions under low light for 1-2 hours.
  • After incubation, repeat the measurement of maximum fluorescence (Fm').
  • Inhibition of PSII is observed as an increase in the steady-state fluorescence yield or a decrease in the effective quantum yield in the light.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the solvent control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Protocol: Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound residues from soil samples based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize 10g soil sample Spike Spike with internal standard Add_ACN Add 10 mL Acetonitrile (B52724) Homogenize->Add_ACN Hydrate (B1144303) (If dry, hydrate with water) Shake1 Shake vigorously (1 min) Add_Salts Add QuEChERS salts (MgSO₄, NaCl, Citrates) Shake2 Shake vigorously (1 min) Centrifuge1 Centrifuge (5 min @ >3000 rcf) Transfer Transfer 1 mL of acetonitrile supernatant Centrifuge1->Transfer Add_dSPE Add to dSPE tube (MgSO₄, PSA, C18) Vortex Vortex (30 sec) Centrifuge2 Centrifuge (2 min @ >5000 rcf) Collect Collect supernatant Centrifuge2->Collect Analyze Analyze by LC-MS/MS or GC-MS

Caption: General workflow for QuEChERS-based residue analysis.

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[11] If the soil is dry, add an appropriate amount of water and allow it to hydrate.[11]
  • Fortify the sample with an appropriate internal standard.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Cap the tube and shake vigorously for 1 minute (a mechanical shaker is recommended).[11]
  • Add a buffered QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers).
  • Immediately shake the tube again for 1 minute to prevent the agglomeration of salts.
  • Centrifuge the tube for 5 minutes at ≥3000 rcf.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, C18 sorbent to remove non-polar interferences, and anhydrous magnesium sulfate to remove residual water.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge for 2 minutes at ≥5000 rcf.

4. Analysis:

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial.
  • Analyze the extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an appropriate column (e.g., C18) and operated in positive ion electrospray mode.
  • Quantify this compound by comparing its peak area to that of a matrix-matched calibration curve.

Conclusion

This compound is an effective alkylthiotriazine herbicide that functions through the well-understood mechanism of Photosystem II inhibition. Its toxicological profile indicates low acute risk to mammals but moderate to high risk for non-target aquatic organisms and bees, necessitating careful management of its application. The compound's environmental persistence in soil highlights the importance of understanding its fate and transport to mitigate potential long-term environmental impacts. The standardized methodologies provided herein offer robust frameworks for assessing its biological activity and monitoring its environmental concentrations, providing crucial tools for researchers in environmental science, toxicology, and agricultural sciences.

References

In-Depth Technical Guide: Soil Persistence and Degradation of Dimethametryn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn, a triazine herbicide, is utilized for the selective control of broadleaf weeds and grasses in various crops. Understanding its persistence and degradation pathways in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the soil fate of this compound, including its degradation kinetics, metabolic pathways, and the experimental methodologies used for its assessment.

Soil Persistence of this compound

This compound is recognized for its persistence in soil environments. The rate of its degradation is quantified by its half-life (DT50), which is the time required for 50% of the applied amount to dissipate.

Aerobic Soil Degradation

Under aerobic conditions, which are typical for most agricultural topsoils, this compound exhibits significant persistence. Microbial activity is the primary driver of its degradation in this environment.

Table 1: Aerobic Soil Degradation Half-Life (DT50) of this compound

ParameterValue (Days)ConditionsSource
Typical DT50140Laboratory, 20°C[1]

Note: This is a typical value, and the actual half-life can vary depending on soil type, temperature, moisture content, and microbial population.

The persistence of this compound is a key characteristic noted in environmental fate assessments, highlighting its potential for carryover in rotational crops.[1]

Degradation Pathways of this compound

The degradation of this compound in soil proceeds through several transformation processes, primarily driven by soil microorganisms. While specific, detailed public-domain studies on the complete degradation pathway of this compound are limited, the general degradation mechanisms for triazine herbicides involve N-dealkylation, oxidation of the methylthio group, and eventual cleavage of the triazine ring.

Based on the degradation pathways of structurally similar triazine herbicides, the following is a proposed degradation pathway for this compound in soil.

Dimethametryn_Degradation This compound This compound De_ethyl_this compound N-de-ethyl-dimethametryn This compound->De_ethyl_this compound N-de-ethylation De_sec_butyl_this compound N-de-sec-butyl-dimethametryn This compound->De_sec_butyl_this compound N-de-butylation Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Hydroxy_analog Hydroxy-dimethametryn This compound->Hydroxy_analog Hydrolysis of methylthio group Diamino_this compound Diamino-dimethametryn De_ethyl_this compound->Diamino_this compound N-de-butylation De_sec_butyl_this compound->Diamino_this compound N-de-ethylation Ring_Cleavage Triazine Ring Cleavage (Further degradation to CO2 and bound residues) Diamino_this compound->Ring_Cleavage Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Sulfone->Ring_Cleavage Hydroxy_analog->Ring_Cleavage

Caption: Proposed degradation pathway of this compound in soil.

Experimental Protocols

The following sections detail standardized methodologies for assessing the soil persistence and degradation of this compound, based on established regulatory guidelines such as those from the OECD and EPA.

Aerobic Soil Metabolism Study (OECD 307)

This laboratory study is designed to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

1. Test System:

  • Soil: A minimum of three different soil types should be used, representing a range of textures (e.g., sandy loam, silt loam, clay loam), organic carbon content, and pH. Soils should be freshly collected and sieved.

  • Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to facilitate the tracking of the parent compound and its transformation products.

  • Incubation System: Flow-through systems or biometer flasks are used to maintain aerobic conditions and trap volatile degradation products like ¹⁴CO₂.

2. Experimental Conditions:

  • Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

  • Temperature: Incubation is typically conducted at a constant temperature, for example, 20 ± 2°C, in the dark.

  • Moisture: Soil moisture is maintained at 40-60% of its maximum water holding capacity.

  • Duration: The study duration is typically up to 120 days, or until the dissipation of the parent compound and the formation and decline of major metabolites can be adequately characterized.

3. Sampling and Analysis:

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites. The efficiency of the extraction method should be validated.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and metabolites. Identification of metabolites is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Bound Residues: The unextracted soil portion is analyzed to determine the amount of non-extractable (bound) residues.

  • Mineralization: Trapped ¹⁴CO₂ is quantified to determine the extent of mineralization of the test substance.

Aerobic_Metabolism_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep application Application of ¹⁴C-Dimethametryn soil_prep->application incubation Aerobic Incubation (20°C, dark) application->incubation sampling Periodic Soil Sampling incubation->sampling mineralization Quantification of ¹⁴CO₂ incubation->mineralization Volatile Trapping extraction Solvent Extraction sampling->extraction analysis HPLC & LC-MS/MS Analysis extraction->analysis bound_residues Analysis of Bound Residues extraction->bound_residues quantification Quantification of Parent & Metabolites analysis->quantification end End quantification->end bound_residues->end mineralization->end

Caption: Workflow for an aerobic soil metabolism study.

Anaerobic Soil Metabolism Study (OECD 307)

This study is conducted to assess the degradation of this compound in soils that may become anaerobic, such as in flooded rice paddies.

1. Test System:

  • Similar to the aerobic study, but the incubation system is designed to maintain anaerobic conditions.

2. Experimental Conditions:

  • Pre-incubation: The soil is typically pre-incubated under aerobic conditions for a period (e.g., up to 30 days or one aerobic half-life) before establishing anaerobic conditions.

  • Anaerobic Conditions: Anaerobic conditions are created by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen). The redox potential is monitored to ensure anaerobic conditions are maintained.

  • Temperature and Duration: Similar to the aerobic study.

3. Sampling and Analysis:

  • Sampling and analytical procedures are similar to the aerobic study, with analysis of both the soil and the overlying water phase.

Soil Photolysis Study (OECD Guideline)

This study evaluates the degradation of this compound on the soil surface due to exposure to light.

1. Test System:

  • Soil: A thin layer of soil is applied to a suitable support (e.g., glass plates).

  • Test Substance: Radiolabeled this compound is applied to the soil surface.

  • Light Source: A light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp) is used.

2. Experimental Conditions:

  • Irradiation: Samples are irradiated for a defined period, with control samples kept in the dark to differentiate between photolytic and other degradation processes.

  • Temperature and Moisture: The temperature and soil moisture are controlled throughout the experiment.

3. Sampling and Analysis:

  • Soil is periodically sampled and extracted.

  • Analysis is performed using HPLC and LC-MS/MS to determine the concentration of the parent compound and identify photoproducts.

Conclusion

This compound is a persistent herbicide in the soil, with a typical aerobic soil half-life of approximately 140 days. Its degradation is primarily a microbially mediated process that is expected to proceed through N-dealkylation and oxidation, ultimately leading to ring cleavage. The persistence of this compound necessitates careful management to avoid potential impacts on subsequent crops and the wider environment. The standardized experimental protocols outlined in this guide provide a framework for the robust assessment of the environmental fate of this compound and other soil-applied chemicals. Further research is warranted to fully elucidate the complete degradation pathway and identify all major metabolites under various environmental conditions.

References

Dimethametryn's Journey in Ecosystems: A Technical Guide to its Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Environmental Significance of Dimethametryn

This compound is a herbicide that functions by inhibiting photosynthesis in target plant species[1]. Its application in agriculture can lead to its introduction into aquatic environments, where its persistence and potential to accumulate in organisms are of ecological concern[1]. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Understanding the bioaccumulation potential of this compound is crucial for assessing its environmental risk and establishing water quality guidelines.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is significantly influenced by its physicochemical properties, most notably its octanol-water partition coefficient (Log P or log Kow). A log Kow value greater than 3 is generally considered to indicate a potential for bioaccumulation[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H21N5S[3][4]
Molecular Weight 255.38 g/mol [3][4]
Water Solubility 50 mg/L (at 20 °C)[4]
Log P (log Kow) 3.9[3]

The Log P value of 3.9 for this compound suggests a significant potential for it to partition from water into the fatty tissues of aquatic organisms, indicating a likelihood of bioaccumulation. However, without experimental data, the precise extent of this accumulation remains unquantified.

Bioaccumulation Data: A Noted Gap in Current Research

A thorough review of the existing scientific literature reveals a significant gap in the availability of experimentally determined Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) values for this compound. The BCF is a measure of the accumulation of a chemical in an organism directly from the water, while the BAF also includes uptake from food and sediment. The absence of this quantitative data prevents a definitive assessment of this compound's bioaccumulation potential.

Experimental Protocols for Determining Bioaccumulation Potential

To address the current data gap, standardized experimental protocols must be employed. The most widely accepted method for determining the BCF in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure[2].

OECD 305: Fish Bioconcentration Test

This guideline details a two-phase experimental procedure:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (this compound) in the water for a defined period (e.g., 28 days). During this phase, the concentration of the chemical in the fish tissue is monitored at regular intervals until a steady-state is reached, where the uptake and depuration (elimination) rates are equal.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean, chemical-free environment. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination.

Key Experimental Parameters:

  • Test Organism: A species with a low fat content is recommended, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Concentrations: At least two concentrations of this compound should be tested, along with a control group. The concentrations should be significantly lower than the acute lethal concentration.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen must be maintained within a narrow range throughout the experiment.

  • Analysis: The concentrations of this compound in both water and fish tissue samples are measured using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).

The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.

Mandatory Visualizations

Bioaccumulation_Pathway cluster_environment Aquatic Environment cluster_biota Biota Water This compound in Water Column Algae Phytoplankton/ Algae Water->Algae Uptake Invertebrate Aquatic Invertebrates Water->Invertebrate Uptake Fish Fish Water->Fish Gill Uptake Sediment This compound in Sediment Sediment->Invertebrate Ingestion/ Contact Algae->Invertebrate Ingestion Invertebrate->Fish Ingestion

Caption: Conceptual model of this compound bioaccumulation in an aquatic food web.

Experimental_Workflow start Start acclimation Acclimation of Test Fish start->acclimation uptake_phase Uptake Phase: Exposure to this compound acclimation->uptake_phase depuration_phase Depuration Phase: Transfer to Clean Water uptake_phase->depuration_phase sampling Regular Sampling: Fish Tissue & Water uptake_phase->sampling depuration_phase->sampling analysis Chemical Analysis (e.g., GC-MS) sampling->analysis During Uptake sampling->analysis During Depuration data_analysis Data Analysis: Calculate BCF analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for a fish bioconcentration study (OECD 305).

Metabolism of this compound in Aquatic Ecosystems

Specific studies on the metabolism of this compound in aquatic organisms are scarce. However, based on research on other triazine herbicides, the primary metabolic pathways likely involve:

  • N-Dealkylation: The removal of the ethyl and sec-butyl groups attached to the nitrogen atoms of the triazine ring.

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the alkyl side chains.

  • Conjugation: The attachment of polar molecules, such as glucose or glutathione, to the metabolites to increase their water solubility and facilitate excretion.

These metabolic processes can reduce the bioaccumulation potential of the parent compound by transforming it into more water-soluble forms that are more easily eliminated from the organism. However, the rate and extent of metabolism can vary significantly between species. The persistence of this compound in aquatic systems suggests that its degradation, including metabolic breakdown, may be a slow process[1].

Conclusion and Future Research Directions

Based on its log Kow of 3.9, this compound has a high potential for bioaccumulation in aquatic organisms. However, the lack of experimentally determined BCF and BAF values represents a critical knowledge gap that hinders a comprehensive environmental risk assessment.

Future research should prioritize conducting standardized bioaccumulation studies, such as those outlined in OECD Guideline 305, to obtain quantitative BCF values for this compound in relevant aquatic species. Furthermore, metabolism studies are needed to identify the major degradation products and understand the detoxification mechanisms in different organisms. This information is essential for developing accurate predictive models of this compound's fate and effects in aquatic ecosystems and for establishing scientifically sound environmental quality standards.

References

Environmental Fate of Dimethametryn in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

- December 15, 2025 -

Abstract

Dimethametryn, a selective triazine herbicide, is utilized for the control of broadleaf weeds and grasses in various agricultural settings, particularly in rice cultivation.[1] Understanding its environmental fate—how it behaves and persists in soil and water—is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of this compound, with a focus on its degradation, sorption, and mobility in soil and aquatic systems. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties.

PropertyValueReference
IUPAC Name (RS)-N2-(1,2-dimethylpropyl)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine[1]
CAS Number 22936-75-0[1]
Molecular Formula C₁₁H₂₁N₅S[2]
Molecular Weight 255.38 g/mol [2]
Water Solubility 50 mg/L (at 20 °C)
Vapor Pressure -
Log Kow (Octanol-Water Partition Coefficient) -
pKa -

Note: Data for Vapor Pressure, Log Kow, and pKa were not available in the public domain at the time of this report.

Environmental Fate in Soil

The fate of this compound in the soil environment is primarily influenced by two key processes: degradation (the breakdown of the molecule) and sorption (the binding of the molecule to soil particles). These processes collectively determine its persistence and potential for off-site movement.

Soil Degradation (Persistence)

This compound is generally considered to be persistent in soil systems.[3] Degradation in soil occurs through a combination of microbial and abiotic processes.

Table 2.1: Soil Degradation Half-life (DT₅₀) of this compound

Soil TypeDT₅₀ (days)ConditionsReference
Data not available--

Despite indications of persistence, specific quantitative DT₅₀ values from laboratory or field studies were not found in the reviewed literature.

Soil Sorption and Mobility

The mobility of this compound in soil is considered to be low.[3] This is attributed to its tendency to adsorb to soil particles, which limits its potential to leach into groundwater. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 2.2: Soil Sorption Coefficients (Kd and Koc) for this compound

Soil TypeOrganic Carbon (%)Kd (mL/g)Koc (mL/g)Reference
Data not available---

Specific experimentally determined Kd and Koc values for this compound were not available in the public domain at the time of this report. The qualitative assessment of low mobility suggests that Koc values are likely to be in a range that indicates slight to moderate mobility.

Leaching Potential

Consistent with its low mobility, this compound is not expected to leach significantly to groundwater.[3] The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential based on its persistence (half-life) and sorption (Koc), could not be calculated due to the lack of quantitative data for these parameters.

Soil Degradation Pathway

As a member of the s-triazine family of herbicides, this compound is expected to undergo degradation through pathways similar to other well-studied triazines like atrazine.[4][5][6] The primary degradation steps typically involve:

  • Dealkylation: The removal of the ethyl and dimethylpropyl groups attached to the amine nitrogens.

  • Hydroxylation: Replacement of the methylthio group with a hydroxyl group.

  • Ring Cleavage: The eventual breakdown of the triazine ring structure.

G This compound This compound Metabolite1 N-de-ethylated Metabolite This compound->Metabolite1 De-ethylation Metabolite2 N-de-alkylated Metabolite This compound->Metabolite2 De-alkylation Hydroxy_this compound Hydroxy-dimethametryn This compound->Hydroxy_this compound Hydroxylation Ring_Cleavage Triazine Ring Cleavage Products (e.g., CO2, NH3) Metabolite1->Ring_Cleavage Metabolite2->Ring_Cleavage Hydroxy_this compound->Ring_Cleavage G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Sieve Soil (<2mm) Soil_Char Characterize Soil (pH, OC, texture) Soil_Collection->Soil_Char Spiking Spike Soil with ¹⁴C-Dimethametryn Soil_Char->Spiking Incubate Incubate in Dark (e.g., 20°C, 40% WHC) Spiking->Incubate Trapping Trap Volatiles (e.g., NaOH for ¹⁴CO₂) Incubate->Trapping Analysis Analyze Extracts (HPLC, LC-MS) Trapping->Analysis Analyze Traps Sampling Sample Soil at Time Intervals Extraction Solvent Extraction Sampling->Extraction Extraction->Analysis Data_Analysis Calculate DT₅₀ Analysis->Data_Analysis

References

Mammalian Toxicity of Dimethametryn and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the mammalian toxicity of the s-triazine herbicide, dimethametryn, and its potential metabolites. Due to a notable lack of specific data on the biotransformation of this compound in mammals, this guide also presents a hypothesized metabolic pathway based on the known metabolism of structurally related triazine herbicides. The information herein is intended to support research, risk assessment, and drug development activities.

Executive Summary

This compound is a selective herbicide used for the control of broadleaf and grass weeds. While it is considered to have low acute mammalian toxicity, a thorough understanding of its metabolic fate and the toxicological profile of its metabolites is crucial for a complete safety assessment.[1] This guide consolidates the available quantitative toxicity data for this compound, outlines detailed experimental protocols for key toxicological studies, and explores potential metabolic pathways and mechanisms of action based on current scientific understanding of s-triazine herbicides.

Quantitative Toxicity Data for this compound

The following table summarizes the key quantitative toxicity values for this compound that have been established through studies in mammalian models.

Toxicity Endpoint Species Route Value Reference
Acute Oral LD50RatOral> 3000 mg/kg bw[1]
Acute Dermal LD50RatDermal> 3000 mg/kg bw[1]
Acute Inhalation LC50RatInhalation5.4 mg/L (4-hour exposure)[1]
Acceptable Daily Intake (ADI)--0.01 mg/kg bw/day[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population. ADI: Acceptable Daily Intake. The amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. bw: body weight.

Metabolism of this compound in Mammals

Currently, there is a lack of published studies that specifically delineate the metabolic pathway of this compound in mammals. One database explicitly states that there are no known metabolites.[2] However, based on the well-established metabolic fate of other s-triazine herbicides, particularly those with a methylthio group such as ametryn, a hypothetical metabolic pathway can be proposed.

The primary site of metabolism for s-triazines is the liver, involving Phase I and Phase II enzymatic reactions. Key transformations for related compounds include:

  • N-Dealkylation: The removal of the ethyl and/or the 1,2-dimethylpropyl groups from the amino substituents on the triazine ring.[3]

  • Oxidation of the Methylthio Group: The sulfur atom can be oxidized to form sulfoxide (B87167) and sulfone metabolites.

  • Hydroxylation of the Methylthio Group: The methylthio group can be replaced by a hydroxyl group, leading to the formation of a hydroxy metabolite.[3] This can be followed by further degradation of the triazine ring.

  • Conjugation: The resulting metabolites can be conjugated with glutathione, glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate excretion.

Hypothetical Metabolic Pathway of this compound

G Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_De_ethyl N-De-ethyl this compound This compound->N_De_ethyl N-Dealkylation (CYP450) N_De_isopropyl N-De-sec-butyl this compound This compound->N_De_isopropyl N-Dealkylation (CYP450) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (CYP450) Hydroxy Hydroxy this compound This compound->Hydroxy Hydroxylation Glucuronide Glucuronide Conjugate N_De_ethyl->Glucuronide N_De_isopropyl->Glucuronide Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (CYP450) Excretion Excretion (Urine, Feces) Sulfone->Excretion Glutathione Glutathione Conjugate Hydroxy->Glutathione Hydroxy->Glucuronide Glutathione->Excretion Glucuronide->Excretion

Hypothetical metabolic pathway of this compound in mammals.

Toxicity of this compound Metabolites

There is no specific toxicological data available for the potential metabolites of this compound. However, the process of metabolism can alter the toxicity of a parent compound, either through detoxification or bioactivation. For other s-triazine herbicides, it has been shown that their metabolites can also exhibit biological activity, including endocrine-disrupting effects.[4] Therefore, it is crucial to evaluate the toxicity of this compound's metabolites once they are identified.

Experimental Protocols

The following are detailed, standardized protocols for key toxicological assays that can be employed to assess the mammalian toxicity of this compound and its metabolites.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral median lethal dose (LD50) of a test substance.

Species: Rat (preferably female, as they are often slightly more sensitive).

Methodology:

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range to be tested, often using an aqueous vehicle or corn oil.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted overnight prior to dosing.

  • Dosing Procedure:

    • A single animal is dosed at a starting dose level.

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

    • The dose progression factor is typically 3.2.

    • This sequential dosing continues until one of the stopping criteria is met (e.g., 4 reversals in outcome).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental Workflow for Acute Oral Toxicity Study

G start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage of Test Substance fasting->dosing observation Clinical Observation (Mortality, Signs of Toxicity, Body Weight) (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways Affected by s-Triazine Herbicides

While specific data for this compound is lacking, studies on other s-triazine herbicides, such as atrazine, have indicated that they can interfere with endocrine signaling pathways.[5][6][7] A key mechanism of endocrine disruption by some triazines is the induction of aromatase (CYP19), the enzyme that converts androgens to estrogens. This can lead to an imbalance in steroid hormone levels. Furthermore, some triazine herbicides have been shown to inhibit relaxin signaling, which can disrupt nitric oxide homeostasis and affect reproductive functions.[5]

Simplified Representation of a Steroidogenesis Pathway Potentially Disrupted by s-Triazines

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase s_Triazine s-Triazine Herbicides Aromatase Aromatase (CYP19) s_Triazine->Aromatase Induces

Potential disruption of steroidogenesis by s-triazines.

Conclusion

This technical guide consolidates the available mammalian toxicity data for this compound and addresses the significant data gap regarding its metabolites. While the parent compound exhibits low acute toxicity, the potential for its metabolites to have different toxicological profiles cannot be overlooked. The provided hypothetical metabolic pathway, based on structurally similar s-triazine herbicides, offers a framework for future research to identify and characterize this compound metabolites. The detailed experimental protocols and discussion of potential signaling pathway interactions are intended to guide further toxicological evaluation. A comprehensive understanding of the metabolism and toxicity of both this compound and its metabolites is essential for a robust assessment of its potential risk to mammalian health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethametryn in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethametryn is a selective herbicide used for the control of broadleaf weeds in various crops. Its presence in soil is a matter of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the determination of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), following a QuEChERS-based sample preparation method.

I. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] This protocol has been optimized for the efficient extraction and cleanup of this compound from soil samples.

Materials and Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • Deionized water

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of ≥ 3000 x g

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.

    • For soils with high organic matter or pigmentation, 50 mg of GCB can be added to the d-SPE mixture.

    • Cap the tube and vortex for 1 minute.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

II. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of this compound. The following are typical instrumental parameters that can be used as a starting point and should be optimized for the specific instrument.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.[3]

Protocol:

  • Injection: Inject 1 µL of the final extract in splitless mode.[3]

  • Chromatographic Conditions:

    • Injector temperature: 250 °C.[3]

    • Oven temperature program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 200 °C, and finally ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Transfer line temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM).

    • Ions to monitor (m/z): Due to the structural similarity with Ametryn, the following ions can be considered for initial screening, but must be confirmed with a this compound standard: Quantifier ion m/z 227 and qualifier ions m/z 212 and m/z 185.[3][4]

B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound.

Instrumentation:

  • High-performance liquid chromatograph with a UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][6]

  • Mobile phase components: Acetonitrile (HPLC grade) and water (HPLC grade).

Protocol:

  • Injection: Inject 20 µL of the final extract.[6]

  • Chromatographic Conditions:

    • Mobile phase: Isocratic elution with Acetonitrile/Water (70:30, v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • UV detection wavelength: 220 nm.[7]

III. Quantitative Data Summary

The following tables summarize typical performance data for the analysis of triazine herbicides in soil using QuEChERS extraction followed by chromatographic analysis. It is important to note that these values are indicative and method validation should be performed to determine the specific performance characteristics for this compound in the user's laboratory.

Table 1: GC-MS Method Performance (Typical Values for Triazine Herbicides)

ParameterValueReference
Limit of Detection (LOD)0.01 - 0.05 mg/kg[4]
Limit of Quantification (LOQ)0.05 - 0.1 mg/kg[3]
Recovery85 - 110%[8]
Relative Standard Deviation (RSD)< 15%[8]

Table 2: HPLC-UV Method Performance (Typical Values for Triazine Herbicides)

ParameterValueReference
Limit of Detection (LOD)0.02 - 0.05 mg/kg[5]
Limit of Quantification (LOQ)0.05 - 0.15 mg/kg[5]
Recovery90 - 105%[5]
Relative Standard Deviation (RSD)< 10%[5]

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis sample Soil Sample Collection and Homogenization weigh Weigh 10g Soil sample->weigh hydrate Add 10mL Water and Hydrate weigh->hydrate extract Add 10mL Acetonitrile and Vortex hydrate->extract salt Add MgSO4 and NaCl and Shake extract->salt centrifuge1 Centrifuge at ≥3000g salt->centrifuge1 aliquot Take 6mL Supernatant centrifuge1->aliquot dspe Add to d-SPE Tube (MgSO4, PSA, C18) aliquot->dspe vortex_dspe Vortex for 1 min dspe->vortex_dspe centrifuge2 Centrifuge at ≥3000g vortex_dspe->centrifuge2 filter Filter through 0.22µm Syringe Filter centrifuge2->filter gcms GC-MS Analysis filter->gcms hplcuv HPLC-UV Analysis filter->hplcuv data Data Acquisition and Quantification gcms->data hplcuv->data

Caption: Experimental workflow for this compound analysis in soil.

logical_relationship cluster_method Analytical Method cluster_params Key Parameters cluster_technique Analytical Techniques sample_prep Sample Preparation (QuEChERS) instrumental Instrumental Analysis sample_prep->instrumental validation Method Validation instrumental->validation gcms GC-MS instrumental->gcms hplcuv HPLC-UV instrumental->hplcuv lod LOD validation->lod loq LOQ validation->loq recovery Recovery validation->recovery precision Precision validation->precision

Caption: Logical relationship of the analytical method components.

References

Analysis of Dimethametryn: A Detailed Overview of HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dimethametryn, a selective triazine herbicide, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for monitoring its presence in environmental samples and ensuring food safety.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in environmental matrices involves sample collection, preparation, chromatographic separation, and detection. The following diagram illustrates the key stages of this process.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Rice) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC Reconstitution in Mobile Phase GCMS GC-MS (SIM) Cleanup->GCMS Solvent Exchange (if necessary) Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with a UV detector is a robust and widely used technique for the quantification of triazine herbicides like this compound.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is recommended for the extraction of this compound from solid matrices like soil and rice.[1][2][3]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1] For dry samples like rice, add an appropriate amount of water to hydrate (B1144303) the sample before extraction.[4]

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for some applications).[1]

    • Add the appropriate internal standard.

    • Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]

    • Shake vigorously for 1 minute and centrifuge.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a mixture of primary secondary amine (PSA), C18 sorbent, and anhydrous magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for HPLC analysis after filtration and appropriate dilution with the mobile phase.

2. Chromatographic Conditions

The following conditions are a general guideline for the analysis of triazine herbicides and can be optimized for this compound.[6]

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a phosphate (B84403) buffer.[6] A typical starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: UV detection is typically performed in the range of 220-240 nm for triazines.

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at different concentrations to construct a calibration curve.

Quantitative Data Summary: HPLC-UV for Triazine Herbicides

The following table summarizes typical performance data for the analysis of triazine herbicides using HPLC-UV. Specific values for this compound may vary depending on the exact experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Recovery80 - 110%
Precision (RSD)< 10%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent technique for the confirmation and quantification of this compound, especially at trace levels. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity.[8]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation

The same QuEChERS protocol as described for the HPLC method can be used for sample preparation for GC-MS analysis. The final extract in acetonitrile may need to be exchanged with a more GC-compatible solvent like hexane (B92381) or acetone.

2. Chromatographic and Mass Spectrometric Conditions

The following conditions are based on general methods for triazine pesticide analysis, such as EPA method 619, and can be adapted for this compound.[9][10]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[9]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection.[9]

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp to 200-220 °C at a rate of 5-10 °C/min.

    • Ramp to 280-300 °C at a rate of 15-20 °C/min, hold for 5-10 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for this compound should be determined from its mass spectrum.

    • Transfer Line Temperature: 280-300 °C.[9]

    • Ion Source Temperature: 230 °C.

3. Calibration

Prepare matrix-matched standard solutions of this compound to construct a calibration curve to compensate for matrix effects.

Quantitative Data Summary: GC-MS for Triazine Herbicides

The table below provides an overview of the expected performance characteristics for the GC-MS analysis of triazine herbicides.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 µg/L
Limit of Quantification (LOQ)0.03 - 0.15 µg/L
Recovery70 - 120%
Precision (RSD)< 15%

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound in various samples. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust method for routine analysis, while GC-MS provides higher sensitivity and confirmatory data, which is essential for regulatory purposes and trace-level detection. The QuEChERS sample preparation method is a versatile and efficient technique applicable to both analytical platforms. Method validation according to international guidelines (e.g., ICH) is crucial to ensure the reliability of the results.

References

Application Notes and Protocols for Dimethametryn Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn is a selective herbicide used for the control of broadleaf and grass weeds in a variety of crops, most notably in rice cultivation. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food commodities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in agricultural products.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound residues in crop matrices. The methodologies described are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Principle of the Method

The QuEChERS method involves a two-step process:

  • Extraction: A homogenized crop sample is extracted with an organic solvent (typically acetonitrile) in the presence of salts. The salts induce phase separation between the aqueous and organic layers and help to drive the pesticides into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then cleaned up by adding a combination of sorbents. These sorbents remove interfering matrix components such as pigments, sugars, organic acids, and lipids, resulting in a cleaner extract for instrumental analysis.

Following sample preparation, the final extract is analyzed by LC-MS/MS for the identification and quantification of this compound.

Experimental Protocols

Sample Homogenization

Proper homogenization is critical to ensure that the analytical subsample is representative of the entire crop sample.

  • For high-water content crops (e.g., leafy vegetables, fruits):

    • Chop the entire laboratory sample into small pieces.

    • Homogenize the chopped sample using a high-speed blender or food processor until a uniform slurry is obtained.

    • For samples with very high water content, cryogenic grinding with dry ice can be employed to prevent enzymatic degradation and obtain a more homogenous powder.

  • For low-water content crops (e.g., rice, grains):

    • Grind the entire laboratory sample to a fine, uniform powder using a laboratory mill.

    • Pass the powder through a sieve (e.g., 1 mm) to ensure uniform particle size.

Store homogenized samples in airtight containers at -20°C or below until analysis to prevent degradation of the analyte.

QuEChERS Extraction (Modified AOAC 2007.01 Method)

This protocol is a general guideline and may require optimization for specific crop matrices.

Reagents and Materials:

Procedure:

  • Weigh 10 ± 0.1 g (for high-water content crops) or 5 ± 0.05 g (for low-water content crops, pre-wetted with 8-10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Add the salting-out mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The choice of d-SPE sorbents depends on the matrix. A common combination for general crop matrices is provided below.

Reagents and Materials:

  • Primary Secondary Amine (PSA) sorbent

  • C18 (octadecyl) sorbent

  • Anhydrous magnesium sulfate (MgSO₄)

  • 15 mL polypropylene centrifuge tubes with screw caps

Procedure:

  • Take a 1 mL aliquot of the upper acetonitrile layer from the extraction step and transfer it to a 15 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The supernatant is the final extract.

Final Extract Preparation for LC-MS/MS Analysis
  • Transfer an aliquot of the cleaned-up extract into an autosampler vial.

  • The extract can often be injected directly. However, for some sensitive instruments or to mitigate matrix effects, a dilution with a suitable solvent (e.g., acetonitrile/water mixture) may be necessary.

  • Addition of an internal standard is recommended for improved accuracy and precision.

Data Presentation

The following tables summarize typical performance data for the analysis of this compound in various crop matrices using the QuEChERS and LC-MS/MS method. Please note that these are representative values and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for this compound in Rice (Grain)

ParameterValue
Limit of Detection (LOD) 0.002 mg/kg
Limit of Quantitation (LOQ) 0.01 mg/kg
Recovery (at 0.01 mg/kg) 85 - 105%
Recovery (at 0.1 mg/kg) 90 - 110%
Repeatability (RSDr, at 0.01 mg/kg) < 15%
Within-lab Reproducibility (RSDR, at 0.01 mg/kg) < 20%

Table 2: Method Performance for this compound in Leafy Vegetables (e.g., Spinach)

ParameterValue
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantitation (LOQ) 0.005 mg/kg
Recovery (at 0.01 mg/kg) 80 - 110%
Recovery (at 0.05 mg/kg) 85 - 115%
Repeatability (RSDr, at 0.01 mg/kg) < 10%
Within-lab Reproducibility (RSDR, at 0.01 mg/kg) < 15%

Table 3: Method Performance for this compound in Fruiting Vegetables (e.g., Tomato)

ParameterValue
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantitation (LOQ) 0.005 mg/kg
Recovery (at 0.01 mg/kg) 90 - 110%
Recovery (at 0.05 mg/kg) 92 - 108%
Repeatability (RSDr, at 0.01 mg/kg) < 10%
Within-lab Reproducibility (RSDR, at 0.01 mg/kg) < 15%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the sample preparation and analysis process for this compound residues in crops.

Dimethametryn_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Crop Sample Collection Homogenization 2. Homogenization (Blending/Grinding) SampleCollection->Homogenization Extraction 3. QuEChERS Extraction - 10g Sample + 10mL ACN - Add Salts (MgSO4, NaCl, Citrates) - Vortex & Centrifuge Homogenization->Extraction dSPE 4. Dispersive SPE Cleanup - 1mL Extract - Add Sorbents (PSA, C18, MgSO4) - Vortex & Centrifuge Extraction->dSPE Supernatant FinalExtract 5. Final Extract dSPE->FinalExtract LCMS 6. LC-MS/MS Analysis - Injection of Final Extract - Separation & Detection FinalExtract->LCMS DataProcessing 7. Data Processing & Quantification - Peak Integration - Calibration Curve - Report Results LCMS->DataProcessing

Caption: Workflow for this compound residue analysis in crops.

Concluding Remarks

The described QuEChERS-based sample preparation method, coupled with LC-MS/MS analysis, provides a robust and reliable approach for the determination of this compound residues in a variety of crop matrices. The method is characterized by its simplicity, high throughput, and acceptable performance in terms of recovery, sensitivity, and precision, making it suitable for routine monitoring and regulatory compliance testing. It is crucial to perform in-house validation of the method for each specific crop matrix to ensure data quality and accuracy.

Application Notes and Protocols for Studying Dimethametryn Efficacy in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting greenhouse trials to evaluate the efficacy of Dimethametryn, a selective herbicide. The methodologies outlined below are designed to ensure robust and reproducible data collection for assessing weed control and crop safety.

Introduction

This compound is a triazine herbicide that acts by inhibiting photosynthesis at photosystem II (PSII).[1] It is primarily used for the control of broadleaf weeds and grasses in various crops.[1] Greenhouse trials are a critical step in the evaluation of herbicides like this compound, allowing for the assessment of efficacy and phytotoxicity under controlled environmental conditions before large-scale field testing. These protocols describe the necessary steps for conducting such trials, from experimental design to data analysis and interpretation.

Experimental Protocols

Plant Material and Growth Conditions
  • Test Species: Select target weed species and the intended crop species for tolerance evaluation. It is recommended to use species with known susceptibility and tolerance to similar herbicides as controls.

  • Seed Germination: Procure certified seeds of the selected plant species. Germinate seeds in petri dishes containing a suitable substrate like agar (B569324) or germination paper, or directly in seed trays with a sterile potting mix.[2]

  • Seedling Propagation: Once germinated, transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into individual pots filled with a standardized greenhouse potting medium.

  • Greenhouse Conditions: Maintain controlled environmental conditions throughout the experiment. A recommended starting point is a 16-hour photoperiod with a light intensity of approximately 300 µE/m²/s, a day/night temperature regime of 25/20°C, and a relative humidity of 60-70%.[3] These conditions should be optimized based on the specific requirements of the test plants.

Herbicide Application
  • Dose-Response Study Design: To determine the effective dose, a dose-response study is essential.[4] A logarithmic series of this compound concentrations should be prepared. For example, a range of 0, 0.1X, 0.5X, 1X, 2X, and 5X the recommended field application rate, where X is the target field rate.

  • Herbicide Solution Preparation: Prepare a stock solution of this compound based on the active ingredient concentration of the formulated product. Perform serial dilutions to obtain the desired treatment concentrations.

  • Application Method: Apply the herbicide solutions to the plants using a calibrated greenhouse sprayer that delivers a uniform spray volume.[2] Ensure consistent application pressure and nozzle height to achieve even coverage. An untreated control group sprayed only with the carrier solvent (e.g., water) must be included.

Data Collection and Assessment
  • Efficacy Assessment: Evaluate weed control at regular intervals after treatment (e.g., 7, 14, and 21 days after application). Visual assessment of weed control is a common method, using a rating scale such as the one developed by the European Weed Research Council (EWRC) or the Canadian Weed Science Society (CWSS-SCM).[5][6][7] The scale typically ranges from 0 (no effect) to 100 (complete plant death).[5]

  • Phytotoxicity Assessment: Assess crop injury at the same intervals as the efficacy assessment. Use a similar visual rating scale (0-100 or 1-9) to quantify symptoms such as chlorosis, necrosis, stunting, and malformation.[5][6][7][8]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Visual Assessment of Weed Control Efficacy of this compound (% Control)

Treatment (this compound Rate)7 Days After Treatment14 Days After Treatment21 Days After Treatment
Untreated Control000
0.1X304555
0.5X607585
1X859598
2X95100100
5X100100100

Table 2: Crop Phytotoxicity Assessment (% Injury)

Treatment (this compound Rate)7 Days After Treatment14 Days After Treatment21 Days After Treatment
Untreated Control000
0.1X210
0.5X531
1X1085
2X15128
5X252015

Table 3: Effect of this compound on Weed and Crop Dry Biomass (g)

Treatment (this compound Rate)Weed Dry Biomass (g)Crop Dry Biomass (g)
Untreated Control10.515.2
0.1X7.314.8
0.5X3.114.5
1X0.513.9
2X0.013.1
5X0.011.8

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Plant_Material Plant Material Selection (Weed & Crop Species) Growth_Conditions Greenhouse Setup Plant_Material->Growth_Conditions Herbicide_Prep This compound Solution Preparation Growth_Conditions->Herbicide_Prep Application Herbicide Application Herbicide_Prep->Application Data_Collection Data Collection (Efficacy & Phytotoxicity) Application->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for this compound efficacy trials.

Signaling Pathway of Photosystem II Inhibition by this compound

PSII_Inhibition cluster_psii Photosystem II (PSII) in Thylakoid Membrane cluster_herbicide Herbicide Action P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Electron_Transport Electron Transport Chain QB->Electron_Transport e- This compound This compound This compound->QB Binds to QB site This compound->Electron_Transport Inhibits e- flow Light Light Energy Light->P680 ATP_Synthesis ATP Synthesis (Blocked) Electron_Transport->ATP_Synthesis

References

Assessing the Impact of Dimethametryn on Soil Microbial Communities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies to assess the ecotoxicological impact of the herbicide Dimethametryn on the structure and function of soil microbial communities. The following protocols are detailed to ensure reproducible and robust data generation for environmental risk assessment and soil health monitoring.

Introduction

This compound, a triazine herbicide, is utilized for selective weed control in various agricultural settings. Its introduction into the soil environment can potentially disrupt the delicate balance of microbial communities that are essential for nutrient cycling, organic matter decomposition, and overall soil fertility. Therefore, a thorough evaluation of its effects on these non-target organisms is crucial. This document outlines key experimental approaches, from broad microbial biomass assessments to in-depth community structure analyses and functional enzyme assays.

Experimental Design and Soil Sampling

A well-designed experiment is fundamental to accurately assess the impact of this compound.

Experimental Setup:

  • Control Group: Soil not treated with this compound.

  • Treatment Group(s): Soil treated with this compound at the recommended field application rate. Additional groups with higher concentrations (e.g., 10x or 100x the recommended rate) can be included to assess dose-dependent effects.[1][2]

  • Replicates: A minimum of three biological replicates for each treatment group is recommended to ensure statistical significance.

  • Incubation: Soil microcosms should be incubated under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 7, 14, 28, 56, and 112 days) to observe temporal changes.[1][2]

Soil Sampling Protocol:

  • Define the sampling area and remove any surface litter.

  • Collect soil cores (0-15 cm depth) from multiple points within the designated plot and pool them to create a composite sample.

  • Homogenize the composite sample by sieving it through a 2 mm mesh.

  • Divide the homogenized soil into subsamples for the different analyses. Store samples appropriately (e.g., at 4°C for immediate analysis or -80°C for molecular analysis).

Analysis of Microbial Community Structure

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a broad overview of the microbial community structure.

Protocol:

  • Lipid Extraction:

  • Fractionation:

    • Separate the total lipid extract into neutral lipids, glycolipids, and polar lipids (containing PLFAs) using solid-phase extraction (SPE) columns with silica (B1680970) gel.

  • Methylation:

    • Convert the fatty acids in the polar lipid fraction to fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • Quantification and Identification:

    • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Identify individual FAMEs by comparing their retention times with known standards.

    • Calculate the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) based on specific biomarker fatty acids.

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique that separates PCR-amplified DNA fragments of the same length based on their sequence, providing a visual representation of microbial diversity.

Protocol:

  • DNA Extraction:

    • Extract total microbial DNA from soil samples using a commercially available soil DNA extraction kit.

  • PCR Amplification:

    • Amplify a specific region of the 16S rRNA gene (for bacteria) or 18S rRNA gene (for fungi) using universal primers. One of the primers should have a GC-clamp (a 40-base pair GC-rich sequence) at the 5' end.

  • DGGE Analysis:

    • Perform electrophoresis of the PCR products on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea (B33335) and formamide).

    • As the DNA fragments migrate through the gel, they will denature and stop at different points based on their sequence, resulting in a banding pattern.

  • Analysis:

    • Analyze the banding patterns to compare the microbial community profiles between different treatments. The number and intensity of bands can be used to estimate richness and evenness.

16S rRNA Gene Sequencing

High-throughput sequencing of the 16S rRNA gene provides a comprehensive and detailed analysis of the bacterial and archaeal community composition and diversity.

Protocol:

  • DNA Extraction:

    • Extract high-quality total microbial DNA from soil samples.

  • PCR Amplification:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using primers with sequencing adapters.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the PCR amplicons and sequence them on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing data to remove low-quality reads and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Calculate diversity indices (e.g., Shannon, Simpson) and analyze the relative abundance of different taxa to identify changes in community structure in response to this compound.

Analysis of Microbial Activity (Soil Enzyme Assays)

Soil enzymes are sensitive indicators of soil health and can be used to assess the functional impact of this compound on microbial activity.

Dehydrogenase Activity

Dehydrogenase activity is an indicator of the overall oxidative activity of viable microorganisms in the soil.

Protocol:

  • Incubate 1 g of soil with 0.1 g of CaCO3 and 2 ml of 0.5% 2,3,5-triphenyltetrazolium chloride (TTC) solution for 24 hours at 37°C in the dark.

  • The TTC is reduced by microbial dehydrogenases to triphenyl formazan (B1609692) (TPF), which is a red-colored compound.

  • Extract the TPF from the soil using methanol.

  • Measure the absorbance of the methanol extract at 485 nm using a spectrophotometer.

  • Calculate the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.

Phosphatase Activity

Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate, making it available for plant uptake.

Protocol:

  • Incubate 1 g of soil with 4 ml of modified universal buffer (pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase) and 1 ml of p-nitrophenyl phosphate (PNP) solution for 1 hour at 37°C.

  • Stop the reaction by adding 1 ml of 0.5 M CaCl2 and 4 ml of 0.5 M NaOH.

  • Filter the suspension and measure the absorbance of the yellow-colored p-nitrophenol released at 400 nm.

  • Calculate the phosphatase activity as µg PNP g⁻¹ soil h⁻¹.

Urease Activity

Urease catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a key step in nitrogen mineralization.

Protocol:

  • Incubate 5 g of soil with 2.5 ml of urea solution (2.5%) for 2 hours at 37°C.

  • Extract the ammonium (B1175870) produced with 50 ml of 2 M KCl.

  • Determine the ammonium concentration in the extract colorimetrically using the indophenol (B113434) blue method by measuring absorbance at 636 nm.

  • Calculate the urease activity as µg NH₄⁺-N g⁻¹ soil 2h⁻¹.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The following tables present example data on the effects of a related chloroacetamide herbicide, dimethachlor (B1670658), which can be used as a proxy to understand the potential impacts of this compound.

Table 1: Effect of Dimethachlor on Soil Microbial Biomass Carbon (µg C g⁻¹ soil) [1][2]

TreatmentDay 3Day 7Day 14Day 28Day 56Day 112
Control250240230220200180
Dimethachlor (Field Rate)255245235225205185
Dimethachlor (100x Field Rate)260340330310250190

Table 2: Effect of Dimethachlor on Soil Dehydrogenase Activity (µg TPF g⁻¹ soil 24h⁻¹) [1]

TreatmentDay 3Day 7Day 14Day 28Day 56Day 112
Control15.014.514.013.512.010.0
Dimethachlor (Field Rate)14.814.213.813.211.89.8
Dimethachlor (100x Field Rate)13.510.08.55.01.51.0

Table 3: Effect of Dimethachlor on Soil Microbial Community Structure (Relative Abundance of Proteobacteria %) [1][2]

TreatmentDay 7Day 28
Control3032
Dimethachlor (Field Rate)3133
Dimethachlor (100x Field Rate)4548

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Microbial Community Analysis cluster_activity Microbial Activity Assays cluster_data Data Interpretation Soil_Collection Soil Collection and Sieving Microcosm_Setup Microcosm Setup (Control & this compound Treatments) Soil_Collection->Microcosm_Setup Incubation Controlled Incubation (Time Course) Microcosm_Setup->Incubation DNA_Extraction DNA/PLFA Extraction Incubation->DNA_Extraction Sampling at different time points Dehydrogenase Dehydrogenase Assay Incubation->Dehydrogenase Sampling at different time points Phosphatase Phosphatase Assay Incubation->Phosphatase Sampling at different time points Urease Urease Assay Incubation->Urease Sampling at different time points PLFA PLFA Analysis DNA_Extraction->PLFA DGGE DGGE DNA_Extraction->DGGE Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Data_Analysis Statistical Analysis & Interpretation PLFA->Data_Analysis DGGE->Data_Analysis Sequencing->Data_Analysis Dehydrogenase->Data_Analysis Phosphatase->Data_Analysis Urease->Data_Analysis

Caption: Experimental workflow for assessing this compound's impact.

Signaling Pathway: Potential Impact of this compound

Dimethametryn_Impact cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Overall Impact on Microbial Community This compound This compound Application Inhibition Inhibition of Sensitive Microbes This compound->Inhibition Stimulation Stimulation of Tolerant/Degrading Microbes This compound->Stimulation Community_Shift Shift in Microbial Community Structure & Diversity Inhibition->Community_Shift Stimulation->Community_Shift Nutrient_Alteration Alteration of Nutrient Cycling Enzyme_Activity Changes in Soil Enzyme Activities Nutrient_Alteration->Enzyme_Activity Functional_Change Alteration of Soil Functional Potential Enzyme_Activity->Functional_Change Community_Shift->Nutrient_Alteration Community_Shift->Functional_Change

Caption: Potential impact pathways of this compound on soil microbes.

References

Experimental Design for Dimethametryn Degradation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting experiments to study the degradation of dimethametryn, a triazine herbicide. The methodologies outlined here cover photocatalytic, microbial, and sonochemical degradation approaches, along with analytical techniques for monitoring the degradation process.

Introduction to this compound and its Degradation

This compound, with the chemical formula C11H21N5S, is a selective herbicide used for the control of annual grasses and broadleaf weeds in rice cultivation.[1][2] Its persistence in soil and potential for aquatic contamination necessitate a thorough understanding of its environmental fate and the development of effective degradation strategies.[1] Like other s-triazine herbicides, this compound's degradation can proceed through various pathways, including N-dealkylation and hydroxylation of the triazine ring.[3][4][5]

Analytical Methods for this compound Quantification

Accurate quantification of this compound and its degradation products is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.[6]

Protocol 1: HPLC Analysis of this compound

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is a common mobile phase for triazine herbicides. The exact ratio should be optimized for best peak separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which should be determined by scanning a standard solution (typically in the range of 220-230 nm for triazines).

  • Sample Preparation: Water samples can often be directly injected after filtration through a 0.45 µm syringe filter. Soil or microbial culture samples will require an extraction step, typically with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation and filtration.

  • Quantification: A calibration curve is constructed by running a series of known concentrations of a this compound analytical standard.[7]

Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals, which can degrade organic pollutants.[8][9]

Protocol 2: Laboratory-Scale Photocatalytic Degradation Experiment

  • Materials:

    • This compound stock solution (e.g., 100 mg/L in a suitable solvent).

    • Photocatalyst (e.g., TiO₂ P25 or ZnO).

    • Photoreactor with a suitable light source (e.g., UV lamp or a visible light source).

    • Magnetic stirrer and stir bars.

    • Beakers or reaction vessels.

    • pH meter.

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 mg/L) in deionized water.

    • Add the photocatalyst to the this compound solution (e.g., 1 g/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

    • Immediately filter the aliquots through a 0.45 µm syringe filter to remove the photocatalyst and stop the reaction.

    • Analyze the filtrate for the remaining this compound concentration using HPLC (as described in Protocol 1).

  • Data Analysis: The degradation efficiency can be calculated as: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Table 1: Representative Photocatalytic Degradation Data for a Triazine Herbicide

Time (min)Concentration (mg/L)Degradation Efficiency (%)
010.00
157.822
305.545
602.971
901.288
1200.595

Microbial Degradation of this compound

Bioremediation using microorganisms is an environmentally friendly and cost-effective method for pesticide removal.[10] Several bacterial strains have been identified that can degrade s-triazine herbicides.[4][5]

Protocol 3: Screening and Isolation of this compound-Degrading Microorganisms

  • Materials:

    • Soil or water samples from a pesticide-contaminated site.

    • Mineral Salt Medium (MSM) with this compound as the sole carbon and/or nitrogen source.

    • Petri dishes with MSM agar (B569324).

    • Incubator shaker.

  • Procedure:

    • Enrichment Culture: Add 1 g of soil or 1 mL of water to 100 mL of MSM containing a specific concentration of this compound (e.g., 50 mg/L). Incubate in a shaker at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

    • Subculturing: After a period of incubation (e.g., 7 days), transfer an aliquot of the enrichment culture to fresh MSM with this compound. Repeat this step several times to select for microorganisms capable of utilizing this compound.

    • Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound. Incubate until colonies appear.

    • Purification: Isolate distinct colonies and re-streak them on fresh MSM agar plates to obtain pure cultures.

    • Identification: Identify the isolated strains through morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

Protocol 4: Biodegradation Study in Liquid Culture

  • Materials:

    • Isolated microbial strain.

    • MSM with this compound.

    • Incubator shaker.

  • Procedure:

    • Inoculate a known concentration of the isolated microbial strain into MSM containing a specific concentration of this compound.

    • Incubate under optimal growth conditions (temperature, pH, agitation).

    • At regular intervals, withdraw samples and measure both microbial growth (e.g., optical density at 600 nm) and the residual concentration of this compound using HPLC.

    • A control flask without the microbial inoculum should be run in parallel to account for any abiotic degradation.

Table 2: Representative Microbial Degradation Data for a Triazine Herbicide

Time (days)This compound Concentration (mg/L)Degradation (%)
050.00
235.229.6
418.962.2
67.585.0
82.195.8
10< 0.5> 99

Note: This is illustrative data based on studies of other s-triazine herbicides, as specific quantitative data for this compound microbial degradation is limited.

Sonochemical Degradation of this compound

Sonochemistry utilizes high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[11][12] This leads to the generation of reactive radicals that can degrade organic pollutants.[11]

Protocol 5: Sonochemical Degradation Experiment

  • Materials:

    • This compound stock solution.

    • Ultrasonic bath or probe sonicator.

    • Reaction vessel.

    • Water bath for temperature control.

  • Procedure:

    • Place a known volume of the this compound working solution into the reaction vessel.

    • Immerse the reaction vessel in a temperature-controlled water bath.

    • Introduce the ultrasonic probe or place the vessel in the ultrasonic bath and turn on the ultrasound at a specific frequency and power.

    • At predetermined time intervals, collect samples.

    • Analyze the samples for the remaining this compound concentration using HPLC.

Table 3: Representative Sonochemical Degradation Data for a Pesticide

Time (min)Concentration (mg/L)Degradation Efficiency (%)
020.00
1014.826
2010.249
306.567.5
453.184.5
601.294

Visualization of Experimental Workflows and Pathways

Diagram 1: General Experimental Workflow for this compound Degradation Studies

cluster_prep Sample Preparation cluster_degradation Degradation Methods cluster_analysis Analysis start This compound Stock Solution photo Photocatalysis start->photo micro Microbial Degradation start->micro sono Sonochemical Degradation start->sono sampling Time-course Sampling photo->sampling micro->sampling sono->sampling hplc HPLC/GC Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: General workflow for studying this compound degradation.

Diagram 2: Proposed Photocatalytic Degradation Pathway of this compound

This compound This compound intermediate1 Hydroxylated Intermediate This compound->intermediate1 •OH attack intermediate2 N-dealkylated Intermediate This compound->intermediate2 •OH attack ring_cleavage Triazine Ring Cleavage intermediate1->ring_cleavage intermediate2->ring_cleavage mineralization CO2, H2O, SO4^2-, NO3^- ring_cleavage->mineralization

Caption: A proposed pathway for photocatalytic degradation.

Diagram 3: Microbial Degradation Experimental Setup

cluster_setup Experimental Setup cluster_monitoring Monitoring flask Flask with MSM + this compound shaker Incubator Shaker flask->shaker inoculum Microbial Inoculum inoculum->flask sampling Periodic Sampling shaker->sampling od OD600 Measurement sampling->od hplc HPLC Analysis sampling->hplc

Caption: Setup for a microbial degradation experiment.

References

Application Notes and Protocols for Dimethametryn Formulation and Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced formulation and delivery strategies for the herbicide dimethametryn, aimed at optimizing its performance through controlled release and targeted delivery. The following sections detail experimental protocols for the preparation and characterization of various this compound formulations and discuss its mechanism of action.

Introduction to this compound and Advanced Formulations

This compound is a selective triazine herbicide used for the control of broadleaf weeds and grasses in various crops, including rice, sugarcane, and vegetables.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] Conventional formulations of this compound can be susceptible to environmental degradation and may require frequent application, leading to potential environmental concerns. Advanced formulation technologies, such as microencapsulation and nano-delivery systems, offer the potential to improve the efficacy, safety, and sustainability of this compound by providing controlled and targeted release of the active ingredient.[3][4]

Controlled-release formulations (CRFs) are designed to release the active ingredient gradually over an extended period.[5][6] This approach can maintain an effective concentration of the herbicide in the target area while minimizing losses due to leaching, volatilization, and degradation. Nano-herbicides, which utilize nano-sized carriers, can further enhance performance by improving solubility, stability, and uptake by target weeds.[7]

Formulation Strategies and Protocols

While specific quantitative data for this compound formulations is limited in publicly available literature, protocols for similar herbicides can be adapted. The following are generalized protocols for the preparation of polymeric microcapsules and nanoparticles, which can serve as a starting point for developing optimized this compound delivery systems.

Polymeric Microencapsulation of this compound

Microencapsulation involves entrapping the active ingredient within a polymer shell. This technique can protect this compound from premature degradation and control its release rate. One common method for microencapsulation is interfacial polymerization.

Experimental Protocol: Interfacial Polymerization for this compound Microencapsulation

This protocol is adapted from methods used for other herbicides and will require optimization for this compound.

Materials:

  • This compound (technical grade)

  • Polymeric isocyanate (e.g., polymethylene polyphenyl isocyanate - PAPI)

  • Amine monomer (e.g., ethylenediamine, diethylenetriamine)

  • Emulsifier (e.g., polyvinyl alcohol - PVA, gum arabic)

  • Organic solvent (e.g., dichloromethane (B109758), toluene)

  • Distilled water

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound and the polymeric isocyanate in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the emulsifier in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer to form a stable oil-in-water emulsion. The droplet size will influence the final microcapsule size.

  • Polymerization: Add the amine monomer to the emulsion under continuous stirring. The polymerization reaction will occur at the oil-water interface, forming the polymer shell around the this compound-containing oil droplets.

  • Curing: Continue stirring for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 40-60°C) to ensure complete polymerization.

  • Washing and Collection: Wash the resulting microcapsule suspension with distilled water to remove unreacted monomers and excess emulsifier. The microcapsules can be collected by filtration or centrifugation.

  • Drying: Dry the microcapsules using a suitable method such as spray drying or freeze drying.

Workflow for Microencapsulation:

G cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_final Final Product oil_phase Dissolve this compound & Isocyanate in Organic Solvent emulsify Homogenize to form O/W Emulsion oil_phase->emulsify aq_phase Dissolve Emulsifier in Water aq_phase->emulsify polymerize Add Amine Monomer & Stir emulsify->polymerize cure Heat and Stir to Complete Polymerization polymerize->cure wash Wash and Collect Microcapsules cure->wash dry Dry Microcapsules wash->dry final_product This compound Microcapsules dry->final_product

Caption: Workflow for this compound Microencapsulation.

Preparation of this compound Nanoparticles

Nanoparticles offer advantages such as a larger surface area-to-volume ratio, which can improve the dissolution rate and bioavailability of poorly soluble active ingredients like this compound. The solvent evaporation method is a common technique for preparing polymeric nanoparticles.

Experimental Protocol: Solvent Evaporation for this compound Nanoparticle Preparation

This is a generalized protocol that will require optimization for this compound.

Materials:

  • This compound (technical grade)

  • Biodegradable polymer (e.g., polylactic-co-glycolic acid - PLGA, polylactic acid - PLA)

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Surfactant (e.g., polyvinyl alcohol - PVA, Tween 80)

  • Distilled water

  • Magnetic stirrer

  • Ultrasonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or ultrasonication to create a nanoemulsion.

  • Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure. This causes the polymer to precipitate and form solid nanoparticles encapsulating the this compound.

  • Washing and Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with distilled water to remove any remaining surfactant.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder formulation.

Workflow for Nanoparticle Preparation:

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_final Final Product org_phase Dissolve this compound & Polymer in Organic Solvent emulsify Ultrasonicate to form Nanoemulsion org_phase->emulsify aq_phase Dissolve Surfactant in Water aq_phase->emulsify evaporate Solvent Evaporation (Rotary Evaporator) emulsify->evaporate wash Centrifuge and Wash Nanoparticles evaporate->wash dry Lyophilize Nanoparticles wash->dry final_product This compound Nanoparticles dry->final_product

Caption: Workflow for this compound Nanoparticle Preparation.

Characterization and Performance Evaluation

Thorough characterization of the formulated this compound is crucial to ensure optimal performance. The following are key parameters to evaluate and the corresponding analytical methods.

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of this compound successfully incorporated into the delivery system.

Experimental Protocol: Determination of Encapsulation Efficiency

  • Sample Preparation: Accurately weigh a known amount of the microcapsule or nanoparticle powder.

  • Extraction: Disrupt the particles to release the encapsulated this compound. This can be achieved by dissolving the polymer shell in a suitable organic solvent (e.g., dichloromethane for PLGA).

  • Quantification: Determine the concentration of this compound in the resulting solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Calculation:

    • Encapsulation Efficiency (%): (Mass of encapsulated this compound / Initial mass of this compound used) x 100

    • Drug Loading (%): (Mass of encapsulated this compound / Total mass of micro/nanoparticles) x 100

Table 1: Hypothetical Performance Data for this compound Formulations

Formulation TypePolymerEncapsulation Efficiency (%)Drug Loading (%)Particle Size (µm/nm)
MicrocapsulesPolyurea85 - 9520 - 4010 - 50 µm
NanoparticlesPLGA70 - 9010 - 25100 - 300 nm

Note: This data is illustrative and will vary depending on the specific formulation parameters.

In Vitro Release Kinetics

Studying the in vitro release profile of this compound from the formulation is essential to predict its performance in the field.

Experimental Protocol: In Vitro Release Study

  • Release Medium: Prepare a suitable release medium, such as a buffer solution with a pH relevant to the target environment (e.g., soil or water).

  • Sample Incubation: Disperse a known amount of the this compound formulation in a predetermined volume of the release medium in a sealed container.

  • Incubation Conditions: Incubate the samples at a constant temperature with gentle agitation.

  • Sampling: At regular time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using HPLC or GC-MS.

  • Data Analysis: Plot the cumulative percentage of this compound released against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion, erosion).[9][10][11][12]

Table 2: Hypothetical Release Data for Controlled-Release this compound

Time (days)Cumulative Release (%) - MicrocapsulesCumulative Release (%) - Nanoparticles
11530
54075
106590
208598
3095100

Note: This data is illustrative and will vary based on formulation and environmental conditions.

Herbicidal Efficacy

The ultimate measure of a formulation's success is its ability to control target weeds effectively.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

  • Plant Material: Grow target weed species (e.g., crabgrass, pigweed) in pots under controlled greenhouse conditions.

  • Treatment Application: Apply the this compound formulations (conventional, microencapsulated, and nano-formulated) at different application rates. Include an untreated control.

  • Evaluation: At regular intervals after treatment, assess the herbicidal efficacy by measuring parameters such as:

    • Weed control percentage (visual rating)

    • Plant height and biomass reduction

    • Chlorophyll content (as an indicator of photosynthetic activity)

  • Data Analysis: Compare the performance of the different formulations to determine if the controlled-release systems provide enhanced or prolonged weed control compared to the conventional formulation.

Mechanism of Action and Signaling Pathway

This compound, like other triazine herbicides, inhibits photosynthesis by blocking the electron transport chain in photosystem II.[1][2]

Signaling Pathway of Photosystem II Inhibition by this compound:

G cluster_psii Photosystem II (in Thylakoid Membrane) Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ_pool Plastoquinone (B1678516) Pool QB->PQ_pool e- ETC_block Electron Transport Blocked QB->ETC_block This compound This compound This compound->QB Binds to and blocks the QB site ROS Reactive Oxygen Species (ROS) Formation ETC_block->ROS Damage Cellular Damage (Lipid Peroxidation, Membrane Disruption) ROS->Damage Death Weed Death Damage->Death

Caption: this compound's Inhibition of Photosystem II.

This compound competes with plastoquinone (PQ) for the QB binding site on the D1 protein of the PSII reaction center.[2][13][14][15] This binding blocks the flow of electrons from QA to QB, thereby interrupting the photosynthetic electron transport chain.[10] The blockage of electron flow leads to the accumulation of highly energetic molecules and the formation of reactive oxygen species (ROS), which cause oxidative stress, lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[11][16] The improved delivery systems aim to ensure that an effective concentration of this compound reaches this target site over a sustained period.

Conclusion

The development of advanced formulations for this compound, such as microcapsules and nanoparticles, holds significant promise for improving its herbicidal performance. By providing controlled release, these delivery systems can enhance efficacy, reduce application frequency, and minimize environmental impact. The protocols and characterization methods outlined in these application notes provide a foundation for researchers and scientists to develop and evaluate novel this compound formulations for optimal performance in weed management. Further research is needed to generate specific quantitative data for various this compound formulations to fully realize their potential.

References

Application Notes and Protocols for the Use of Dimethametryn in Combination with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Dimethametryn is known for its use as a selective herbicide in rice cultivation, publicly available, peer-reviewed field studies detailing its efficacy in specific tank-mix or sequential combinations with other named herbicides are limited. The following application notes and protocols are based on the established principles of herbicide combination, the known characteristics of this compound, and representative experimental data from trials of analogous herbicide mixtures used in rice. This document is intended to guide researchers and scientists in developing and evaluating this compound-based herbicide programs.

Introduction to this compound and Combination Therapy

This compound is a selective triazine herbicide used to control a range of broadleaved weeds and grasses in rice and other crops.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a mechanism common to triazine herbicides.[1] By blocking the electron transport chain, the herbicide prevents the production of energy needed for plant growth and leads to the formation of reactive oxygen species that cause rapid cell damage.

The use of a single herbicide repeatedly can lead to the development of herbicide-resistant weeds and may not control the full spectrum of weed species present in a field.[2] Combining herbicides with different modes of action is a critical strategy for integrated weed management. This approach can:

  • Broaden the Spectrum of Control: Achieve effective management of a wider range of weed species (grasses, sedges, and broadleaf weeds).[3]

  • Increase Efficacy: Produce synergistic or additive effects, where the combined effect is greater than the sum of the individual herbicides.

  • Manage and Delay Herbicide Resistance: Reduce the selection pressure for resistance to a single mode of action.[4]

  • Reduce Application Costs: Decrease the number of passes required over a field.

This compound, as a PSII inhibitor, is a viable candidate for combination with herbicides possessing other modes of action, such as ALS inhibitors (e.g., bensulfuron-methyl), ACCase inhibitors, or contact herbicides like propanil.

Application Notes

Potential Combination Partners for this compound in Rice

Based on common practices in rice weed management, the following herbicides represent potential partners for tank-mixing or sequential application with this compound.

  • Propanil: A post-emergence contact herbicide that also inhibits photosynthesis. A combination could offer a powerful, broad-spectrum post-emergence knockdown of existing weeds.[5][6][7]

  • Bensulfuron-methyl (B33747): A systemic herbicide from the sulfonylurea family that works by inhibiting the acetolactate synthase (ALS) enzyme. A combination of a PSII inhibitor and an ALS inhibitor is a common strategy to target a wide range of weeds and manage resistance.[8]

  • Pretilachlor (B132322): A pre-emergence herbicide used to control annual grasses. A sequential application, with pretilachlor applied pre-emergence followed by a post-emergence application of this compound, could provide season-long weed control.[8]

  • 2,4-D: A systemic phenoxy herbicide that mimics auxin, causing uncontrolled growth in broadleaf weeds. A tank mix could enhance the control of difficult broadleaf species.

General Application Protocols

2.2.1 Tank Mixing Procedure When preparing a tank mix, a compatibility test (jar test) should always be performed first. The general mixing order, with continuous agitation, is as follows:

  • Fill the spray tank to 1/2 of the required water volume.

  • Add any compatibility agents, if required.

  • Add water-dispersible granules (WG) or wettable powders (WP).

  • Add suspension concentrates (SC) or flowable formulations (F).

  • Add emulsifiable concentrates (EC), such as this compound if in this formulation.

  • Add water-soluble solutions (SL).

  • Add any adjuvants (e.g., surfactants, oils).

  • Fill the remainder of the tank with water.

2.2.2 Application Timing

  • Pre-emergence (PRE): this compound can be applied to the soil before weed seedlings emerge.

  • Post-emergence (POST): Application is made directly to emerged weeds, typically when they are young and actively growing (e.g., 2-4 leaf stage).[9]

Representative Experimental Protocols

The following protocol describes a standard methodology for conducting a field trial to evaluate the efficacy of herbicide combinations. This protocol is applicable for testing this compound combinations.

3.1 Experimental Design

  • Design: Randomized Complete Block Design (RCBD) is typically used to account for field variability.[2][10]

  • Replications: Each treatment should be replicated at least three times.[2][10]

  • Plot Size: A standard plot size may range from 5m x 4m or similar dimensions, allowing for sufficient area for sampling and minimizing edge effects.

  • Treatments: Treatments should include:

    • An untreated "weedy check" control.

    • A "weed-free" control (maintained by manual hand weeding).

    • This compound applied alone at a standard rate.

    • The partner herbicide(s) applied alone at standard rates.

    • The proposed tank-mix or sequential combinations of this compound and partner herbicides at various rates.

3.2 Field Preparation and Crop Management

  • Land Preparation: The experimental field should be prepared according to standard local practices for rice cultivation (e.g., puddling for transplanted rice, fine seedbed for direct-seeded rice).[2]

  • Crop Establishment: The chosen rice variety is either transplanted or direct-seeded at a recommended spacing and seed rate.[2]

  • Fertilization and Irrigation: Apply fertilizers (N, P, K) and manage water according to local agronomic recommendations to ensure optimal crop growth.[2]

3.3 Herbicide Application

  • Equipment: Herbicides should be applied using a calibrated knapsack sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[11]

  • Spray Volume: A typical spray volume is 300-500 liters per hectare.

  • Timing: Apply herbicides at the designated crop and weed growth stage (e.g., pre-emergence at 3 days after sowing/transplanting; post-emergence at 20-25 days after sowing/transplanting).[2][11]

3.4 Data Collection and Analysis

  • Weed Assessment:

    • Weed Density and Species Composition: At set intervals (e.g., 30 and 60 days after application), place a 0.5m x 0.5m quadrat randomly in each plot. Identify, count, and record all weed species within the quadrat.

    • Weed Biomass: Harvest all weeds from the quadrat area, dry them in an oven at 70°C for 72 hours, and record the dry weight.[12]

  • Crop Assessment:

    • Phytotoxicity: Visually assess crop injury at regular intervals after application using a 0-100% scale, where 0 is no injury and 100 is complete crop death.

    • Yield Components: At harvest, measure parameters such as the number of panicles per plant, grains per panicle, and 1000-grain weight.

    • Grain Yield: Harvest the net plot area, thresh, clean, and weigh the grain. Adjust grain yield to a standard moisture content (e.g., 14%).[5]

  • Efficacy Calculation:

    • Weed Control Efficiency (WCE): Calculate using the formula: WCE (%) = [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100.[13]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) at a specified significance level (e.g., P<0.05) to compare treatment means.

Quantitative Data from Representative Herbicide Combination Studies in Rice

The following tables present data from studies on common herbicide combinations in rice. Note: These studies do not include this compound but serve as examples of the data generated from efficacy trials.

Table 1: Example Efficacy of Sequential Pre- and Post-Emergence Herbicides in Direct-Seeded Rice

TreatmentRate (g a.i./ha)Application Timing (DAS)Weed Dry Weight (g/m²) at HarvestWeed Control Efficiency (%)Grain Yield (t/ha)
Weedy Check--155.00.01.84
Pendimethalin fb Bispyribac Sodium1000 fb 252 fb 254.597.14.40
Oxadiargyl fb Bispyribac Sodium100 fb 252 fb 257.295.44.27
Pyrazosulfuron fb Bispyribac Sodium20 fb 252 fb 2510.593.24.15
Weed Free (Hand Weeding)-20, 40, 600.0100.04.47
DAS = Days After Sowing; fb = followed by. Data is representative and adapted from multiple sources for illustrative purposes.[2][14]

Table 2: Example Efficacy of Post-Emergence Tank-Mix Herbicides in Wet Direct-Sown Rice

TreatmentRate (g a.i./ha)Application Timing (DAS)Weed Dry Weight (g/m²) at 60 DASWeed Control Efficiency (%)Grain Yield (t/ha)
Weedy Check--21.50.02.78
Bensulfuron-methyl60202.1590.05.48
Pretilachlor450205.5974.04.85
Bensulfuron-methyl + Pretilachlor50 + 450201.6892.25.53
Hand Weeding Twice-20 & 401.1894.55.61
DAS = Days After Sowing. Data is representative and adapted from a study on bensulfuron-methyl combinations.[8]

Visualizations

The following diagrams illustrate key workflows and concepts in herbicide combination research.

G cluster_0 Phase 1: Trial Preparation cluster_1 Phase 2: Application & Growth cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting P1 Site Selection & Field Preparation P2 Experimental Design (RCBD, 3 Reps) P1->P2 P3 Treatment Definition (Herbicide Combos, Rates) P2->P3 A1 Crop Planting (Rice Seeding/Transplanting) P3->A1 A2 Herbicide Application (PRE / POST) A1->A2 A3 Crop Maintenance (Fertilization, Irrigation) A2->A3 D1 Weed Assessment (Density, Biomass @ 30/60 DAA) A3->D1 D2 Crop Phytotoxicity Assessment D1->D2 D3 Yield Data Collection (Harvest) D2->D3 R1 Calculate WCE & Weed Index D3->R1 R2 Statistical Analysis (ANOVA) R1->R2 R3 Report Findings & Recommendations R2->R3

Caption: Experimental workflow for evaluating herbicide combinations.

G cluster_0 Herbicide Combination Strategy cluster_1 Herbicide A cluster_2 Herbicide B This compound This compound MoA1 Mode of Action: Photosystem II Inhibition This compound->MoA1 Effect1 Blocks Electron Transport Prevents CO2 Fixation MoA1->Effect1 Result Synergistic / Additive Effect Broad-Spectrum Weed Control Resistance Management Effect1->Result Partner Partner Herbicide (e.g., Bensulfuron-methyl) MoA2 Mode of Action: ALS Inhibition Partner->MoA2 Effect2 Blocks Amino Acid Synthesis Stops Cell Division MoA2->Effect2 Effect2->Result

Caption: Complementary modes of action in a herbicide combination.

References

Spectroscopic Strategies for Unraveling Dimethametryn Metabolites: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide detailing spectroscopic techniques for the identification and quantification of Dimethametryn metabolites. This collection of application notes and protocols provides in-depth methodologies for leveraging powerful analytical tools to understand the biotransformation of this significant herbicide.

This compound, a selective herbicide used for weed control in various crops, undergoes metabolic transformation in the environment and within biological systems. Identifying its metabolites is crucial for environmental monitoring, toxicological assessment, and ensuring food safety. This guide focuses on the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the elucidation of these metabolic pathways.

Unveiling Metabolic Transformations

The metabolism of s-triazine herbicides, a class to which this compound belongs, typically proceeds through several key reactions. Based on studies of structurally similar compounds like ametryn (B1665967) and prometryn, the metabolic fate of this compound is likely to involve a combination of the following transformations:

  • N-Dealkylation: The removal of the ethyl or the 1,2-dimethylpropyl group from the amino substituents on the triazine ring.

  • Side-chain Hydroxylation: The introduction of a hydroxyl group onto the alkyl side chains.

  • Oxidation of the Methylthio Group: The methylthio (-SCH3) group can be oxidized to form sulfoxide (B87167) and sulfone derivatives.

  • Hydroxylation of the Triazine Ring: The replacement of the methylthio group or its oxidized forms with a hydroxyl group.

These metabolic processes result in a variety of transformation products with differing polarity and chemical properties.

Spectroscopic Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Tool for Detection and Quantification

LC-MS/MS is a highly sensitive and selective technique ideal for identifying and quantifying this compound and its metabolites in complex matrices such as soil, water, and biological tissues.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Soil and Sediment: Extraction is typically performed using an organic solvent mixture, such as acetonitrile (B52724)/water or methanol (B129727)/water, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Water: Direct injection after filtration may be possible for cleaner samples. For trace-level analysis, pre-concentration using SPE is recommended.

  • Plant and Animal Tissues: Homogenization and extraction with an appropriate organic solvent are necessary. A subsequent cleanup step, often involving SPE or liquid-liquid extraction, is crucial to minimize matrix effects.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of triazine herbicides and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) for better ionization) and an organic solvent like acetonitrile or methanol is typically employed.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of triazine compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its potential metabolites should be optimized.

Table 1: Hypothetical LC-MS/MS Parameters for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound256.2185.1144.125
N-de-ethyl this compound228.2185.1116.128
N-de-(1,2-dimethylpropyl) this compound185.1144.1116.122
Hydroxy-Dimethametryn (Side Chain)272.2201.1159.127
This compound Sulfoxide272.2185.1144.130
This compound Sulfone288.2185.1144.132
Hydroxy-Dimethametryn (Ring)242.2159.1116.126

Note: These are hypothetical values and require experimental optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Key to Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of metabolites. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom in a molecule, allowing for precise structural assignments.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Purification of the metabolite of interest is essential for obtaining high-quality NMR spectra. This can be achieved through techniques like preparative HPLC.

  • The purified metabolite is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

2. NMR Data Acquisition:

  • A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity.

  • A standard suite of 1D and 2D NMR experiments should be performed to obtain comprehensive structural information.

3. Spectral Interpretation:

  • Analysis of chemical shifts, coupling constants, and correlation peaks in 2D spectra allows for the complete assignment of the metabolite's structure. Comparison with the NMR spectra of the parent this compound molecule is crucial for identifying the site of metabolic modification.

Visualizing the Workflow and Pathways

To aid in the understanding of the experimental processes and metabolic transformations, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Analysis and Identification Sample Soil, Water, or Biological Matrix Extraction Extraction with Organic Solvents Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS NMR NMR Analysis (after purification) Cleanup->NMR Quantification Quantification of Metabolites LCMS->Quantification Structure Structural Elucidation NMR->Structure

A generalized workflow for the analysis of this compound metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism This compound This compound Dealkylation N-Dealkylation Products This compound->Dealkylation Loss of alkyl groups Hydroxylation_SideChain Side-Chain Hydroxylation Products This compound->Hydroxylation_SideChain Addition of -OH Oxidation Methylthio Oxidation Products (Sulfoxide, Sulfone) This compound->Oxidation Oxidation of -SCH3 Hydroxylation_Ring Ring Hydroxylation Product Oxidation->Hydroxylation_Ring Replacement with -OH

A proposed metabolic pathway for this compound.

Conclusion

The application notes and protocols outlined in this guide provide a robust framework for the identification and quantification of this compound metabolites. By employing a combination of LC-MS/MS for sensitive detection and quantification, and NMR for definitive structural elucidation, researchers can gain a comprehensive understanding of the environmental and biological fate of this herbicide. These methodologies are essential for conducting thorough risk assessments and ensuring the safety of our food supply and environment.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dimethametryn Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Dimethametryn.

Troubleshooting Guides & FAQs

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] This phenomenon is a significant challenge in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For this compound analysis, matrix effects can lead to either signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the method, potentially resulting in incorrect quantification.[3] The extent of the matrix effect depends on the complexity of the sample matrix, the concentration of this compound, and the specific analytical conditions.[1]

Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?

A2: Signal suppression is a common manifestation of matrix effects where co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.

Potential Causes:

  • High Matrix Complexity: Matrices such as agricultural products, animal-based foods, and environmental samples contain a high concentration of endogenous components like salts, lipids, pigments, and proteins that can co-extract with this compound.[3]

  • Ionization Competition: Co-eluting matrix components can compete with this compound for ionization in the ESI source, leading to a decreased signal for the analyte of interest.

  • Changes in Droplet Properties: Matrix components can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, which can hinder the efficient ionization of this compound.

Mitigation Strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.[4][5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the most effective way to correct for matrix effects, as it will be affected in a similar manner to the native analyte.[6][7]

Q3: My this compound recovery is low and inconsistent. What are the possible reasons and how can I troubleshoot this?

A3: Low and inconsistent recovery of this compound can be attributed to several factors during the sample preparation and analytical process.

Troubleshooting Steps:

  • Optimize Extraction Efficiency: Ensure the chosen extraction solvent and technique are optimal for this compound from your specific matrix. The pH of the extraction solvent can also influence recovery.

  • Evaluate Cleanup Step: While essential for reducing matrix effects, the cleanup step (e.g., d-SPE sorbents) can sometimes lead to the loss of the target analyte. Evaluate the sorbents used (e.g., PSA, C18, GCB) to ensure they are not retaining this compound. For example, Graphitized Carbon Black (GCB) can sometimes cause low recovery for certain planar pesticides.

  • Check for Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure proper storage and handling of samples and extracts.

  • Instrumental Issues: Check for issues with the LC-MS/MS system, such as a contaminated ion source, incorrect mobile phase composition, or a failing column.

Q4: How do I choose between QuEChERS and SPE for sample cleanup in this compound analysis?

A4: The choice between QuEChERS and SPE depends on the sample matrix, the required level of cleanup, and laboratory throughput needs.

  • QuEChERS: This method is known for its speed, ease of use, and low solvent consumption.[4] It is a good choice for a wide range of food and agricultural matrices. The d-SPE cleanup step can be tailored by using different sorbents to target specific interferences.

  • Solid Phase Extraction (SPE): SPE can provide a more thorough and selective cleanup, which is often necessary for very complex or "dirty" matrices.[8] A variety of SPE sorbents are available, allowing for highly specific purification protocols. However, SPE is generally more time-consuming and requires more solvent than QuEChERS.

For routine analysis of a large number of samples with moderately complex matrices, QuEChERS is often the preferred method. For challenging matrices or when the highest level of cleanup is required, SPE may be more appropriate.

Data Presentation

Table 1: Matrix Effects and Recovery of this compound in Various Matrices

MatrixAnalytical MethodSample PreparationMatrix Effect (%)Recovery (%)RSD (%)Reference
Animal-based foodsGC-MS/MSQuEChERS with d-SPE+3.0 to +8.788.8 - 110.0≤ 11.97[9]
Pepper LeavesGC-MS/MS-Signal Enhancement--[10]

Note: Data specific to this compound is limited. The table will be updated as more specific studies become available.

Experimental Protocols

Detailed QuEChERS Protocol for this compound in Agricultural Samples

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • If a stable isotope-labeled internal standard is used, add it at this stage.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.[11]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain appropriate sorbents. A common combination for general pesticide analysis is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats. Anhydrous magnesium sulfate is also included to remove excess water.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. It may be diluted further to minimize matrix effects.

Detailed Solid Phase Extraction (SPE) Protocol for this compound in Water Samples

This protocol is a general guideline for the extraction of triazine herbicides from water and may require optimization.

1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the cartridge does not go dry.[8][12]

2. Sample Loading:

  • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Cartridge Drying:

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

5. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is 2 x 5 mL of acetonitrile or ethyl acetate.

6. Eluate Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Mandatory Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_solvent 2. Add Acetonitrile (10mL) sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant Aliquot centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe 7. Add d-SPE Sorbents (PSA, C18, MgSO4) transfer_supernatant->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter 10. Filter centrifuge2->filter Cleaned Extract lcms 11. LC-MS/MS Analysis filter->lcms

Caption: QuEChERS sample preparation workflow for this compound analysis.

Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies start Matrix Effect Observed? cleanup Improve Sample Cleanup (e.g., optimize d-SPE/SPE) start->cleanup Yes no_effect No Significant Effect start->no_effect No dilution Dilute Sample Extract cleanup->dilution end Accurate Quantification cleanup->end matrix_match Use Matrix-Matched Calibration dilution->matrix_match dilution->end sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_match->sil_is matrix_match->end sil_is->end Most Robust no_effect->end Matrix_Effect_Causes cluster_source Mass Spectrometer Ion Source cluster_effects Observed Effects analyte This compound ion_suppression Ion Suppression analyte->ion_suppression ion_enhancement Ion Enhancement analyte->ion_enhancement matrix_components Co-eluting Matrix Components matrix_components->ion_suppression Interference matrix_components->ion_enhancement Interference

References

Technical Support Center: Optimizing Dimethametryn Concentration for Effective Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Dimethametryn for effective weed control in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Problem Possible Causes Troubleshooting Steps
Poor Weed Control Inappropriate Concentration: The applied concentration may be too low for the target weed species or its growth stage.1. Consult Literature: Review scientific literature for recommended effective concentration ranges for your specific weed species. 2. Dose-Response Assay: Conduct a dose-response experiment to determine the optimal concentration for your experimental conditions (see Experimental Protocols section). 3. Increase Concentration: Systematically increase the this compound concentration in small increments in subsequent trials.
Weed Resistance: The target weed population may have developed resistance to triazine herbicides like this compound.[1]1. Herbicide Rotation: If possible, rotate with a herbicide that has a different mode of action. 2. Tank Mixing: Consider tank-mixing this compound with another compatible herbicide with a different mechanism of action.[2] 3. Resistance Testing: Conduct a resistance screening assay to confirm resistance.
Environmental Factors: Efficacy can be influenced by temperature, humidity, light, and soil moisture.[3][4] Generally, herbicide performance is reduced on moisture-stressed plants.[3]1. Optimal Conditions: Apply this compound when weeds are actively growing and not under environmental stress. 2. Record Conditions: Document environmental conditions during application to identify potential correlations with efficacy.
Improper Application: Poor spray coverage or incorrect application timing can reduce effectiveness.1. Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver the intended volume. 2. Adjuvants: Consider the use of adjuvants to improve spray retention and uptake, if compatible. 3. Application Timing: Apply at the recommended growth stage of the target weeds.
Crop Phytotoxicity Excessive Concentration: The applied concentration is too high for the crop species, leading to injury.1. Reduce Concentration: Lower the this compound concentration in subsequent experiments. 2. Tolerance Testing: Conduct a crop tolerance study to determine the maximum safe concentration for your crop. 3. Directed Application: If feasible, use a directed spray to target the weeds while minimizing contact with the crop.
Environmental Stress: Crops under stress (e.g., drought, high temperatures) may be more susceptible to herbicide injury.[5]1. Avoid Stressful Conditions: Do not apply this compound when the crop is under environmental stress. 2. Irrigation: Ensure adequate soil moisture before and after application.
Incorrect Formulation or Adjuvants: Certain formulations or adjuvants may increase crop sensitivity.1. Check Compatibility: Verify the compatibility of all tank-mix partners and adjuvants with your crop species. 2. Formulation Selection: Test different this compound formulations if available.
Inconsistent Results Experimental Variability: Variations in environmental conditions, plant growth, or application technique can lead to inconsistent outcomes.1. Standardize Protocols: Ensure all experimental parameters (e.g., soil, watering, temperature, light) are kept as consistent as possible. 2. Replication: Increase the number of replicates to improve statistical power and identify outliers. 3. Randomization: Randomize the placement of experimental units to minimize the effects of environmental gradients.
Soil Properties: Soil type, organic matter content, and pH can affect the availability and activity of soil-applied herbicides.1. Characterize Soil: Analyze the soil in your experimental setup. 2. Adjust Concentration: Be aware that soils with high clay or organic matter may require higher application rates.

Quantitative Data Summary

While specific dose-response data for this compound is limited in publicly available literature, the following tables provide a general framework for recording and presenting your experimental data.

Table 1: Efficacy of this compound on Various Weed Species (Example Data)

Weed SpeciesThis compound Concentration (g a.i./ha)Weed Control (%) (Visual Assessment 21 Days After Treatment)Biomass Reduction (%)
Amaranthus retroflexus (Redroot Pigweed)5007560
7508880
10009592
Echinochloa crus-galli (Barnyardgrass)5006050
7507870
10009085
Cyperus rotundus (Nutsedge)5004030
7505545
10007060

Table 2: Phytotoxicity of this compound on Rice (Oryza sativa) (Example Data)

This compound Concentration (g a.i./ha)Phytotoxicity Rating (0-10 scale)*Stunting (%)Chlorosis (%)
500152
7502105
100042015
150074530

*Phytotoxicity rating: 0 = no injury, 10 = complete plant death.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound Efficacy

Objective: To determine the effective concentration of this compound required to control a target weed species.

Materials:

  • Target weed seeds

  • Pots or trays with appropriate soil mix

  • This compound stock solution

  • Calibrated sprayer

  • Growth chamber or greenhouse with controlled conditions

  • Balance

Methodology:

  • Plant Preparation: Sow weed seeds in pots and grow them to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Dilution: Prepare a series of this compound concentrations (e.g., 0, 250, 500, 750, 1000, 1500 g a.i./ha). Include a control group treated with water only.

  • Application: Uniformly spray the designated herbicide concentration onto the weeds in each treatment group.

  • Incubation: Place the treated plants back into the growth chamber or greenhouse. Maintain optimal growing conditions.

  • Assessment: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Biomass Measurement: At the final assessment point, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the control.

  • Data Analysis: Plot the weed control percentage or biomass reduction against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can calculate the EC50 (concentration for 50% effect) or GR50 (concentration for 50% growth reduction).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment A Sow Weed Seeds B Grow to 2-4 Leaf Stage A->B D Calibrated Spray Application B->D C Prepare this compound Dilutions C->D E Growth Chamber/Greenhouse D->E F Visual Assessment (7, 14, 21 DAT) E->F G Biomass Measurement F->G H Data Analysis (Dose-Response Curve) G->H signaling_pathway cluster_photosynthesis Photosynthesis (in Thylakoid Membrane) PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) ROS Reactive Oxygen Species (ROS) Production PSII->ROS Leads to Cytb6f Cytochrome b6f ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase NADPH NADPH Cytb6f->NADPH ATP ATP ATP_Synthase->ATP Calvin_Cycle Calvin Cycle (Carbon Fixation) NADPH->Calvin_Cycle ATP->Calvin_Cycle This compound This compound This compound->PSII Binds to D1 protein Block Blocks Electron Transport This compound->Block Block->Plastoquinone Cell_Death Cell Death ROS->Cell_Death logical_relationship cluster_herbicide Herbicide Factors cluster_plant Plant Factors cluster_environment Environmental Factors cluster_application Application Factors Efficacy Effective Weed Control Concentration Concentration Concentration->Efficacy Formulation Formulation Formulation->Efficacy Weed_Species Weed Species Weed_Species->Efficacy Growth_Stage Growth Stage Growth_Stage->Efficacy Resistance Resistance Resistance->Efficacy Temperature Temperature Temperature->Efficacy Humidity Humidity Humidity->Efficacy Soil_Moisture Soil Moisture Soil_Moisture->Efficacy Soil_Type Soil Type Soil_Type->Efficacy Spray_Volume Spray Volume Spray_Volume->Efficacy Adjuvants Adjuvants Adjuvants->Efficacy Timing Timing Timing->Efficacy

References

Troubleshooting poor Dimethametryn efficacy in specific soil types.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Dimethametryn. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning variable efficacy in different soil types.

Troubleshooting Guides

Issue: Poor Weed Control in High Organic Matter or Clay Soils

Q1: We are observing significantly lower this compound efficacy in soils with high organic matter content and/or high clay content. What is the underlying cause and how can we address this?

A1: this compound, a methylthiotriazine herbicide, is susceptible to strong adsorption by soil organic matter and clay particles.[1] This binding process, known as sorption, locks the herbicide molecules in the soil matrix, reducing their concentration in the soil water and thus their availability for uptake by weed roots and foliage.[1] Soils with a high cation exchange capacity (CEC), often associated with high organic matter and clay content, tend to exhibit greater herbicide binding.

Troubleshooting Steps:

  • Soil Characterization: The first step is to quantify the organic matter and clay content of your experimental soil. This will help in correlating the observed efficacy with soil properties.

  • Dosage Adjustment: For soils rich in organic matter or clay, an increase in the application rate of this compound may be necessary to compensate for the amount of herbicide that becomes bound to soil particles. Always consult relevant literature and safety guidelines for appropriate dosage adjustments.

  • Incorporate a Bioassay: To determine the biologically active fraction of this compound in the soil, a bioassay can be a valuable tool. This involves growing a sensitive indicator plant species in the treated soil to visually assess the herbicidal effect.

Issue: Inconsistent Performance in Soils with Varying pH

Q2: Our experiments are showing variable this compound performance that seems to correlate with soil pH. How does pH influence its efficacy and what is the optimal pH range?

A2: Soil pH is a critical factor influencing the persistence and bioavailability of triazine herbicides like this compound.[1] The chemical nature of this compound can change with pH, affecting its solubility, degradation rate, and interaction with soil colloids. Generally, triazine herbicides are more strongly adsorbed in acidic soils, which can reduce their availability. In alkaline soils, they may be more prone to chemical degradation.

Troubleshooting Steps:

  • Measure Soil pH: Accurately measure the pH of your experimental soils.

  • pH Adjustment: If feasible for your experimental setup, adjust the soil pH to a more neutral range (around 6.0-7.0) to optimize this compound availability.

  • Consider Herbicide Persistence: Be aware that in higher pH soils, the degradation of some triazine herbicides can be accelerated, potentially reducing the residual weed control period.

Frequently Asked Questions (FAQs)

Q3: What is the mode of action of this compound?

A3: this compound is a selective herbicide that is absorbed by the roots and foliage of plants.[2] It acts by inhibiting photosynthesis at photosystem II (PSII).[2] By blocking the electron transport chain in PSII, it prevents the plant from converting light energy into chemical energy, ultimately leading to plant death.[3]

Q4: What are the typical half-life values for this compound in different soil types?

A4: The half-life of a pesticide is the time it takes for 50% of the initial amount to degrade.[4] For this compound and other triazine herbicides, this can vary significantly based on soil properties and environmental conditions. Generally, persistence is longer in soils with low microbial activity, low moisture, and cooler temperatures.

Q5: How can I quantify the concentration of this compound in my soil samples?

A5: The most common and accurate methods for quantifying this compound residues in soil are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques require proper extraction and clean-up of the soil samples to remove interfering substances.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical ClassMethylthiotriazine[2]
Mode of ActionPhotosystem II inhibitor[2]
Water SolubilityModerate[2]
Persistence in SoilTends to be persistent[2]

Table 2: Expected Influence of Soil Properties on this compound Efficacy

Soil PropertyImpact on EfficacyRationale
High Organic Matter DecreasedIncreased adsorption, reducing bioavailability.
High Clay Content DecreasedIncreased adsorption due to high surface area and charge.
Sandy Texture IncreasedLower adsorption, higher concentration in soil solution. Potential for leaching.
Acidic pH (<6.0) Potentially DecreasedIncreased adsorption of triazine herbicides.
Alkaline pH (>7.5) Potentially DecreasedIncreased potential for chemical degradation.

Table 3: Representative Efficacy of Herbicides with a Similar Mode of Action to this compound on Chenopodium album in Different Soil Types

Soil TypeHerbicideEfficacy (%)
Regosol (Sandy)Dimethenamid-P72
S-metolachlor47
Fluvisol (Loamy)Dimethenamid-PNot specified
S-metolachlorNot specified
Chernozem (Clayey)Dimethenamid-PHigher than Regosol
S-metolachlorHigher than Regosol

Source: Adapted from a study on sunflower herbicides.[5][6] Efficacy improved with increasing cation exchange capacity (CEC) of the soil.[5][6]

Experimental Protocols

Protocol 1: Soil Analysis for Herbicide Studies

Objective: To characterize the physical and chemical properties of soil samples relevant to this compound efficacy.

Methodology:

  • Sampling: Collect representative soil samples from the experimental area.

  • Soil Texture Analysis: Determine the percentage of sand, silt, and clay using the Bouyoucos hydrometer method.

  • Organic Matter Content: Measure the soil organic matter content using the loss-on-ignition method.

  • Soil pH: Determine the soil pH in a 1:1 soil-to-water slurry using a calibrated pH meter.

  • Cation Exchange Capacity (CEC): Measure the CEC using the ammonium (B1175870) acetate (B1210297) method.

Protocol 2: Laboratory Bioassay for Herbicide Efficacy

Objective: To assess the biological activity of this compound in a specific soil type.

Methodology:

  • Soil Preparation: Air-dry and sieve the soil to be tested.

  • Herbicide Application: Treat a known amount of soil with a specific concentration of this compound. Prepare an untreated control.

  • Planting: Fill pots with the treated and untreated soil and sow seeds of a sensitive indicator species (e.g., oats or cress).

  • Growth Conditions: Maintain the pots in a controlled environment with adequate light, water, and temperature.

  • Assessment: After a set period (e.g., 14-21 days), visually assess and quantify phytotoxicity symptoms such as stunting, chlorosis, and necrosis. Harvest the above-ground biomass and measure the fresh and dry weight to determine the growth inhibition compared to the control.

Protocol 3: Quantification of this compound in Soil by HPLC

Objective: To determine the concentration of this compound in soil samples.

Methodology:

  • Extraction: Extract a known weight of soil with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) using sonication or shaking.

  • Clean-up: Clean the extract to remove interfering co-extractives using solid-phase extraction (SPE) cartridges.

  • Analysis: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Visualizations

Signaling_Pathway cluster_photosynthesis Photosynthesis in Chloroplast Light Light PSII PSII Light->PSII Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain Electrons ATP_Synthase ATP_Synthase Electron_Transport_Chain->ATP_Synthase Energy_Production Energy_Production ATP_Synthase->Energy_Production This compound This compound This compound->PSII Inhibits

Caption: this compound's mode of action: Inhibition of Photosystem II.

Experimental_Workflow cluster_soil_prep Soil Preparation & Treatment cluster_bioassay Bioassay cluster_analysis Chemical Analysis Collect_Soil Collect Soil Samples Air_Dry_Sieve Air Dry & Sieve Collect_Soil->Air_Dry_Sieve Characterize_Soil Characterize Soil (Texture, OM, pH) Air_Dry_Sieve->Characterize_Soil Treat_Soil Treat Soil with This compound Characterize_Soil->Treat_Soil Pot_Filling Fill Pots Treat_Soil->Pot_Filling Extract_Herbicide Solvent Extraction Treat_Soil->Extract_Herbicide Sow_Seeds Sow Indicator Seeds Pot_Filling->Sow_Seeds Incubate Incubate under Controlled Conditions Sow_Seeds->Incubate Assess_Phytotoxicity Assess Phytotoxicity Incubate->Assess_Phytotoxicity Clean_Up SPE Clean-up Extract_Herbicide->Clean_Up HPLC_Analysis HPLC Quantification Clean_Up->HPLC_Analysis

Caption: Workflow for assessing this compound efficacy in soil.

Logical_Relationship cluster_factors Factors Influencing Efficacy cluster_mechanisms Mechanisms Dimethametryn_Efficacy Dimethametryn_Efficacy Soil_Organic_Matter Soil Organic Matter Adsorption Adsorption (Binding) Soil_Organic_Matter->Adsorption Increases Clay_Content Clay Content Clay_Content->Adsorption Increases Soil_pH Soil pH Soil_pH->Adsorption Influences Degradation Chemical/Microbial Degradation Soil_pH->Degradation Influences Bioavailability Bioavailability for Weed Uptake Adsorption->Bioavailability Decreases Degradation->Bioavailability Decreases Bioavailability->Dimethametryn_Efficacy Directly Affects

Caption: Key factors affecting this compound's soil bioavailability.

References

Technical Support Center: Dimethametryn Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethametryn. The information provided is designed to help identify and mitigate issues related to its degradation during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the handling, storage, and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected concentrations in prepared solutions.

  • Question: My freshly prepared this compound stock solution shows a lower concentration than calculated. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Inaccurate Weighing: Ensure the analytical balance is properly calibrated.

    • Incomplete Dissolution: this compound has low aqueous solubility (50 mg/L at 20°C and pH 7) but is highly soluble in organic solvents like acetone (B3395972) (650,000 mg/L at 20°C).[1] Ensure the chosen solvent can fully dissolve the intended concentration. Use of sonication can aid dissolution.

    • Adsorption to Labware: Triazine herbicides can adsorb to surfaces. While specific data for this compound is limited, studies on other small molecules show that polypropylene (B1209903) can adsorb compounds from solutions.[2][3][4] Consider using glass vials for stock solutions. If polypropylene tubes must be used, pre-rinsing with the solvent or a solution of a blocking agent like bovine serum albumin (BSA) may reduce adsorption, although this should be validated for your specific application.[3]

Issue 2: Apparent degradation of this compound in aqueous buffers.

  • Question: I observe a decrease in this compound concentration over time in my aqueous experimental buffer. Is it degrading?

  • Answer: While this compound is reported to be not susceptible to hydrolysis, its stability can be influenced by other factors.[1]

    • pH: While stable to hydrolysis, extreme pH conditions could potentially contribute to degradation over extended periods. It is recommended to use buffers within a neutral pH range (around 7) for prolonged experiments unless the experimental design requires otherwise.

    • Microbial Contamination: If the buffer is not sterile, microbial activity could lead to the degradation of this compound. Ensure buffers are sterile-filtered, especially for long-term experiments.

    • Photodegradation: If your experimental setup is exposed to light, photodegradation can occur. Protect solutions from light by using amber vials or covering them with aluminum foil.

Issue 3: Variable or unexpected results in HPLC analysis.

  • Question: My HPLC analysis of this compound is showing inconsistent retention times, peak shapes, or extraneous peaks. How can I troubleshoot this?

  • Answer: These issues are common in HPLC analysis and can be addressed systematically.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Small variations in the organic-to-aqueous ratio or pH can shift retention times. Degas the mobile phase to prevent air bubbles.

    • Column Issues: Peak tailing or splitting can indicate column contamination or degradation. Flush the column with a strong solvent or, if necessary, replace it. A guard column can help protect the analytical column.

    • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape. Whenever possible, dissolve the sample in the mobile phase.

    • Contamination: Extraneous peaks ("ghost peaks") can result from contamination in the sample, solvent, or HPLC system. Ensure high-purity solvents and clean sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for methylthio-s-triazine herbicides like this compound are photodegradation and microbial degradation.[5][6][7]

  • Photodegradation: Under the influence of light, this compound is expected to undergo cleavage of the methylthio group, which is then substituted by a hydroxyl group. Additionally, dealkylation of the ethylamino and dimethylpropylamino side chains can occur.[6]

  • Microbial Degradation: Soil microorganisms can metabolize this compound. The pathway likely involves a series of hydrolytic reactions that replace the methylthio group and the amino side chains with hydroxyl groups, eventually leading to the formation of cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide.[5][6]

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of similar methylthio-s-triazine herbicides, the expected degradation products of this compound include:

  • Hydroxythis compound: Formed by the replacement of the methylthio group with a hydroxyl group.

  • De-ethyl this compound: Resulting from the loss of the ethyl group from the side chain.

  • De-dimethylpropyl this compound: Resulting from the loss of the dimethylpropyl group from the side chain.

  • Various combinations of the above: For example, de-ethyl-hydroxy-dimethametryn.

  • Cyanuric Acid: The triazine ring with three hydroxyl groups, a common end-product of s-triazine herbicide degradation before ring cleavage.

Q3: How stable is this compound under different environmental conditions?

A3: this compound is known to be a persistent herbicide.[1]

  • Hydrolysis: It is not susceptible to hydrolysis.[1]

  • Soil: The soil half-life (DT₅₀) under aerobic laboratory conditions at 20°C is approximately 140 days.

  • Temperature: Generally, increased temperature accelerates chemical and microbial degradation rates.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₁N₅S[9]
Molecular Weight255.38 g/mol [9]
Water Solubility50 mg/L (at 20°C, pH 7)[1]
Acetone Solubility650,000 mg/L (at 20°C)[1]
Soil Half-Life (aerobic, 20°C)~140 days

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound. It should be validated for your specific application and matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (for aqueous samples):

    • For clear aqueous samples, filter through a 0.45 µm syringe filter before injection.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Mandatory Visualization

Dimethametryn_Degradation_Pathway This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Photolysis/ Microbial Hydrolysis (-SCH3, +OH) De_ethyl_this compound De-ethyl this compound This compound->De_ethyl_this compound Photolysis/ Microbial Dealkylation De_dimethylpropyl_this compound De-dimethylpropyl This compound This compound->De_dimethylpropyl_this compound Photolysis/ Microbial Dealkylation Intermediates Other Dealkylated/ Hydroxylated Intermediates Hydroxythis compound->Intermediates Dealkylation De_ethyl_this compound->Intermediates De_dimethylpropyl_this compound->Intermediates Cyanuric_Acid Cyanuric Acid Intermediates->Cyanuric_Acid Further Hydrolysis/ Dealkylation Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization Ring Cleavage

Caption: Putative degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent HPLC Results Check_Mobile_Phase Verify Mobile Phase Preparation & Degassing Start->Check_Mobile_Phase Check_Column Inspect Column (Pressure, Peak Shape) Start->Check_Column Check_Sample Examine Sample (Solvent, Clarity) Start->Check_Sample Isolate_Issue Systematic Isolation (Bypass components) Check_Mobile_Phase->Isolate_Issue Check_Column->Isolate_Issue Check_Sample->Isolate_Issue Solution Identify and Rectify Cause Isolate_Issue->Solution

Caption: HPLC troubleshooting workflow.

Stability_Study_Logic Start Plan Stability Study Define_Conditions Define Conditions (pH, Temp, Light) Start->Define_Conditions Prepare_Samples Prepare Samples in Appropriate Matrix Define_Conditions->Prepare_Samples Time_Points Sample at Defined Time Intervals Prepare_Samples->Time_Points Analyze_Samples Analyze Samples by Validated HPLC Method Time_Points->Analyze_Samples Data_Analysis Calculate Degradation Rate and Half-life Analyze_Samples->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Logical flow of a stability study.

References

Improving the selectivity of Dimethametryn in different crops.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and development professionals with troubleshooting guides, frequently asked questions, and detailed experimental protocols for improving the selectivity of the herbicide dimethametryn in various crops.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, methylthiotriazine herbicide primarily used in rice cultivation.[1] It is absorbed by both the roots and foliage of plants. Its mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex, which disrupts the plant's ability to produce energy and ultimately leads to its death.[1][2][3]

Q2: What is herbicide selectivity and why is it important?

Herbicide selectivity is the ability of an herbicide to control target weeds without causing significant injury to the desired crop.[4][5] This is the cornerstone of chemical weed management in agriculture. Selectivity is not absolute and depends on a complex interaction between the herbicide, the plant species (crop vs. weed), and environmental conditions.[6] It allows for the effective removal of competitive weeds, thereby protecting crop yield and quality.

Q3: What is the primary mechanism of this compound selectivity in crops like rice?

The primary mechanism for selectivity is differential metabolism.[7] Tolerant crops, such as rice, can rapidly metabolize or detoxify this compound into non-toxic compounds. Susceptible weeds, like barnyardgrass, metabolize the herbicide much more slowly, allowing the toxic form to accumulate at its site of action (PSII) and cause irreversible damage.[7][8]

Q4: How can the selectivity of this compound be improved?

Improving selectivity primarily involves enhancing the crop's ability to metabolize the herbicide while not affecting its toxicity to the target weed. The main strategies include:

  • Use of Herbicide Safeners: Applying chemical agents that specifically trigger the crop's defense and detoxification pathways.[9][10]

  • Genetic Selection/Engineering: Developing crop varieties with naturally higher levels or more efficient forms of detoxification enzymes.

  • Optimizing Application: Adjusting the timing and method of application to favor crop safety based on growth stages and environmental conditions.[5]

Q5: What are herbicide safeners and how do they work?

Herbicide safeners are chemical compounds applied with an herbicide to protect the crop from injury without reducing the herbicide's effectiveness on weeds.[10][11] They function by stimulating the expression of genes that encode key detoxification enzymes in the crop.[11][12] This leads to a faster breakdown of the herbicide in the crop plant, effectively "safening" it from phytotoxic effects.[9]

Q6: What role do Cytochrome P450 enzymes play in this compound selectivity?

Cytochrome P450 monooxygenases (CYPs or P450s) are a critical family of enzymes involved in Phase I of herbicide metabolism.[8][12] They typically catalyze oxidation reactions, such as hydroxylation, which makes the herbicide molecule more water-soluble and susceptible to further detoxification in Phase II.[12] Safeners often work by inducing the activity of specific P450s in the crop, accelerating this first crucial step in detoxification.[10][13][14]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound selectivity.

Problem Possible Cause Recommended Solution
Unexpected Crop Injury (Phytotoxicity) 1. Incorrect Application Rate: The applied dose exceeds the crop's tolerance level.[15] 2. Environmental Stress: Plants under stress (e.g., extreme temperatures, drought) are more susceptible to herbicide injury.[16] 3. Sensitive Growth Stage: The crop was treated at a particularly vulnerable developmental stage.[6] 4. Improper Tank Mixture: Incompatible chemicals in a tank mix can increase phytotoxicity.[15][16]1. Verify Calculations: Double-check all calculations for herbicide and safener concentrations. 2. Control Environment: Avoid applying treatments during periods of environmental stress. Ensure optimal growing conditions.[16] 3. Consult Literature: Treat crops at the growth stage recommended for maximum tolerance. 4. Check Compatibility: Always refer to product labels for tank-mix compatibility. When in doubt, perform a jar test.
Poor Weed Control 1. Advanced Weed Growth Stage: Larger, older weeds are generally more tolerant to herbicides than small seedlings.[6] 2. Herbicide Resistance: The target weed population may have evolved metabolic resistance, allowing it to detoxify the herbicide.[17] 3. Suboptimal Application: Poor spray coverage or application during unfavorable weather can reduce efficacy.1. Early Application: Apply herbicides to small, actively growing weeds for best results. 2. Resistance Testing: Conduct a dose-response bioassay (see Protocol 1) to confirm resistance. 3. Optimize Application: Ensure proper nozzle selection, pressure, and volume for thorough coverage. Avoid application during high winds or when rain is imminent.
Inconsistent Safener Performance 1. Incorrect Safener-to-Herbicide Ratio: The protective effect of a safener is highly dependent on its concentration relative to the herbicide. 2. Application Method: The method of application (e.g., seed treatment vs. foliar spray) significantly impacts safener uptake and effectiveness.[9][18] 3. Species Specificity: Safeners are often specific to certain crops (e.g., those for maize may not work in wheat or rice) and herbicide classes.[9]1. Dose Titration: Perform experiments with a range of safener and herbicide concentrations to find the optimal protective ratio. 2. Test Application Methods: Compare the efficacy of different application methods for your specific crop and experimental setup. 3. Select Appropriate Safener: Ensure the chosen safener is known to be effective for the target crop (e.g., monocots) and the herbicide's chemical family.

Section 3: Data Presentation

Table 1: Key Factors Influencing Herbicide Selectivity
FactorDescriptionMechanism of Selectivity
Metabolic Detoxification The primary basis for selectivity. The crop plant metabolizes the herbicide to non-toxic forms faster than the weed.[7]Involves Phase I (Oxidation via P450s), Phase II (Conjugation via GSTs, GTs), and Phase III (Compartmentation).[19][20]
Differential Absorption/Translocation The crop absorbs less herbicide or translocates it more slowly to the target site compared to the weed.[5][21]Influenced by leaf morphology (e.g., waxy cuticle), root structure, and the plant's vascular system.[5]
Target Site Differences The herbicide's molecular target (e.g., an enzyme) in the crop has a slightly different structure, preventing the herbicide from binding effectively.Typically results from a mutation in the gene encoding the target protein. This is a common mechanism of herbicide resistance.[17]
Application Timing & Placement Herbicide is applied at a time or in a location that maximizes exposure to weeds while minimizing contact with the crop.[5]Examples include pre-emergence applications that affect germinating weeds but not established crops, or directed sprays that avoid crop foliage.[6]
Table 2: Key Enzyme Families in Herbicide Metabolism
Enzyme FamilyMetabolic PhaseFunctionRole in Selectivity
Cytochrome P450s (CYPs) Phase ICatalyze oxidation, hydroxylation, and dealkylation reactions, increasing the herbicide's reactivity and water solubility.[12]A rapid rate of P450-mediated metabolism in crops is a major determinant of tolerance. Activity can be induced by safeners.[8][10]
Glutathione S-Transferases (GSTs) Phase IIConjugate (attach) the herbicide or its Phase I metabolite to the antioxidant glutathione.[8]This reaction detoxifies the herbicide and marks it for transport and sequestration. Safeners often enhance GST activity.[12]
Glycosyl Transferases (GTs) Phase IIConjugate the herbicide or its metabolite to sugar molecules like glucose.[8][22]Similar to GSTs, this process detoxifies the herbicide and increases its water solubility for easier transport.[22]
ABC Transporters Phase IIIActively transport the conjugated herbicide metabolites across membranes into the vacuole or apoplast for storage.[10][20]Sequesters the detoxified herbicide away from sensitive metabolic processes in the cytoplasm.

Section 4: Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Evaluate Selectivity

This protocol determines the level of herbicide tolerance in a plant population and is essential for confirming selectivity or resistance.[23]

  • Seed Preparation: Collect mature seeds from the crop (e.g., rice) and weed (e.g., barnyardgrass) populations. If necessary, break dormancy using appropriate stratification or chemical treatments.

  • Planting and Growth: Plant a uniform number of seeds (e.g., 5-10) at a consistent depth in pots filled with a standardized soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) to the recommended treatment stage (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of this compound. Create a series of dilutions to achieve a dose range that brackets the expected response, typically from zero effect to complete mortality (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate). If testing a safener, apply it according to its intended use (e.g., as a seed treatment before planting or tank-mixed with the herbicide spray).

  • Herbicide Application: Use a calibrated track sprayer to apply the herbicide solutions evenly to the plants. This ensures uniform coverage and a precise application rate.

  • Data Collection: At a set time after treatment (e.g., 14-21 days), assess the plants. Collect data on:

    • Visual Injury Rating: Score phytotoxicity on a scale (e.g., 0% = no effect, 100% = plant death).

    • Plant Survival: Count the number of surviving plants per pot.

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Express this as a percentage of the untreated control.

  • Data Analysis: Use the biomass data to perform a non-linear regression analysis to calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth). A higher GR₅₀ value for the crop compared to the weed indicates selectivity.

Protocol 2: LC-MS/MS Analysis of Herbicide Metabolites

This protocol is used to identify and quantify the breakdown products of this compound in plant tissues, providing direct evidence of metabolic detoxification.

  • Sample Collection: Treat crop and weed plants with this compound as described in Protocol 1. At various time points after treatment (e.g., 6, 24, 48, 72 hours), harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic processes.[24]

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using an appropriate solvent, typically acetonitrile (B52724) or methanol, often acidified to improve recovery.[24][25]

    • Vortex and sonicate the samples to ensure thorough extraction.

    • Centrifuge the samples to pellet cell debris.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be needed to remove interfering compounds.[26]

  • LC-MS/MS Analysis:

    • Inject the clarified extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the parent herbicide from its metabolites using a suitable HPLC column (e.g., C18 reverse-phase).[26]

    • Use the mass spectrometer to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns.[27]

  • Data Analysis: Compare the metabolite profiles of the crop and the weed. Faster formation of metabolites and a more rapid decline of the parent this compound in the crop indicates enhanced metabolic detoxification.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures the transcript levels of detoxification genes (e.g., CYPs, GSTs) to determine if they are induced by herbicide or safener treatment.

  • Plant Treatment and Sampling: Treat plants with this compound and/or a safener. Collect tissue samples at key time points (e.g., 0, 2, 4, 8, 24 hours post-treatment) and flash-freeze in liquid nitrogen.

  • RNA Extraction: Isolate total RNA from the frozen, ground tissue using a commercial kit or a standard protocol (e.g., TRIzol method). Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[28] This cDNA will serve as the template for the qPCR reaction.

  • Primer Design and Validation: Design primers specific to your target genes (e.g., specific CYP or GST isoforms) and stable reference (housekeeping) genes for data normalization.[29]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).[30]

    • Run the reaction in a real-time PCR machine. The machine will monitor the amplification of DNA in real-time by measuring fluorescence.[31]

  • Data Analysis: Calculate the relative expression of the target genes in treated samples compared to untreated controls, after normalizing to the expression of the reference genes. A significant increase in transcript levels following treatment indicates gene induction.

Section 5: Visualizations

Metabolism cluster_phases Metabolic Phases Phase1 Phase I (Functionalization) Metabolite Metabolite Phase1->Metabolite Phase2 Phase II (Conjugation) Conjugate Conjugate Phase2->Conjugate Phase3 Phase III (Compartmentation) Vacuole Vacuole / Apoplast Phase3->Vacuole Herbicide Herbicide Herbicide->Phase1 CYP450s, Esterases Metabolite->Phase2 GSTs, GTs Conjugate->Phase3 ABC Transporters

Caption: Herbicide detoxification pathway in plants.

SafenerAction Safener Safener Signaling Signal Perception & Transduction Safener->Signaling GeneInduction Induction of Detoxification Genes (CYPs, GSTs) Signaling->GeneInduction Enzymes Increased Synthesis of Detoxification Enzymes GeneInduction->Enzymes Metabolism Enhanced Herbicide Metabolism Enzymes->Metabolism Tolerance Increased Crop Tolerance Metabolism->Tolerance

Caption: How herbicide safeners increase crop tolerance.

Workflow cluster_data Endpoints for Analysis start Seed Collection (Crop & Weed) growth Greenhouse Cultivation start->growth treatment Herbicide +/- Safener Application growth->treatment data_collection Data & Sample Collection (e.g., 21 Days Post-Treatment) treatment->data_collection visual Visual Injury (Phenotypic) data_collection->visual biomass Biomass (GR₅₀) (Quantitative) data_collection->biomass molecular Metabolite / Gene Expression (Mechanistic) data_collection->molecular analysis Data Analysis & Interpretation visual->analysis biomass->analysis molecular->analysis

Caption: Workflow for a herbicide selectivity study.

References

Addressing interferences in the chromatographic analysis of Dimethametryn.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences and other common issues encountered during the chromatographic analysis of Dimethametryn.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the chromatographic analysis of this compound?

A1: The most prevalent interferences in this compound analysis are matrix effects, which can cause either signal suppression or enhancement in both LC-MS/MS and GC-MS analysis.[1][2] Co-eluting compounds from the sample matrix can also interfere with the analyte peak, leading to inaccurate quantification. Other potential interferences include contaminants from solvents, reagents, and sample containers.

Q2: Which sample preparation technique is recommended for this compound analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound and other pesticide residues from various matrices, including food, soil, and water.[3][4] For cleaner samples or to achieve lower detection limits, Solid-Phase Extraction (SPE) is a valuable cleanup and pre-concentration step.[5][6]

Q3: What are the typical recovery rates for this compound using the QuEChERS method?

A3: Recovery rates for pesticides using the QuEChERS method are generally expected to be within the range of 70-120%.[7] However, the actual recovery of this compound can vary depending on the matrix, the specific QuEChERS protocol used, and the d-SPE cleanup sorbents. For complex matrices, optimization of the method is often necessary to achieve acceptable recoveries.

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects. The use of matrix-matched calibration standards is a common and effective approach.[1][2] Stable isotope-labeled internal standards, if available, can also compensate for matrix-induced signal variations. Additionally, optimizing sample cleanup procedures to remove interfering matrix components and diluting the final extract can help reduce the severity of matrix effects.

Q5: What are the recommended chromatographic techniques for this compound analysis?

A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices, and avoids potential thermal degradation of the analyte that can occur in GC.[8][9]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery can be a significant issue, leading to underestimation of the analyte concentration. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting start Low this compound Recovery Observed check_extraction Verify Extraction Efficiency start->check_extraction check_cleanup Investigate Cleanup Step check_extraction->check_cleanup Extraction OK solution_extraction Optimize Extraction: - Adjust solvent type/volume - Increase extraction time/intensity - Ensure proper pH check_extraction->solution_extraction Extraction Issue check_instrument Assess Instrument Performance check_cleanup->check_instrument Cleanup OK solution_cleanup Optimize Cleanup: - Change SPE sorbent/elution solvent - Reduce amount of d-SPE sorbent - Evaluate no-cleanup approach check_cleanup->solution_cleanup Cleanup Issue solution_instrument Instrument Maintenance: - Check for leaks - Clean ion source/injector - Verify detector response check_instrument->solution_instrument Performance Issue

Caption: Troubleshooting workflow for low this compound recovery.

Potential Cause Troubleshooting Steps References
Incomplete Extraction - Verify solvent choice: Ensure the extraction solvent (e.g., acetonitrile (B52724) in QuEChERS) is appropriate for this compound and the sample matrix. - Optimize extraction time and agitation: Increase shaking or vortexing time to ensure thorough mixing. - Check sample hydration: For dry samples like soil, adding water before extraction can improve recovery.[1][10] - Adjust pH: Ensure the pH of the sample is suitable for the extraction of this compound.[1][11]
Analyte Loss During Cleanup - Evaluate SPE sorbent: The chosen SPE sorbent may be too retentive for this compound. Consider a less retentive sorbent or a different elution solvent. - Optimize d-SPE sorbents: In QuEChERS, excessive or inappropriate d-SPE sorbents (e.g., PSA, C18, GCB) can lead to analyte loss. Try reducing the amount of sorbent.[1] - Consider a "no cleanup" approach: For relatively clean matrices, omitting the d-SPE step might improve recovery.[10][1][5]
Degradation of Analyte - Check sample stability: Ensure samples are stored properly and analyzed within their stability period. - Avoid harsh conditions: High temperatures or extreme pH during sample preparation can lead to degradation.
Instrumental Issues - Verify instrument sensitivity: Inject a known standard to confirm the instrument is responding correctly. - Check for leaks: Leaks in the chromatographic system can lead to lower signals. - Inspect for active sites: Active sites in the GC inlet or column can cause analyte adsorption.[12]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak tailing or fronting can compromise resolution and lead to inaccurate integration and quantification.

Troubleshooting Workflow for Poor Peak Shape

PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing/Fronting) check_column Inspect Column and Guard Column start->check_column check_mobile_phase Evaluate Mobile Phase/Carrier Gas check_column->check_mobile_phase Column OK solution_column Column Maintenance: - Replace guard column/frit - Backflush or replace column - Use a different column chemistry check_column->solution_column Column Issue check_sample Assess Sample and Injection check_mobile_phase->check_sample Mobile Phase OK solution_mobile_phase Optimize Mobile Phase: - Adjust pH - Use fresh mobile phase - Degas mobile phase check_mobile_phase->solution_mobile_phase Mobile Phase Issue solution_sample Optimize Injection: - Reduce injection volume - Match sample solvent to mobile phase - Check for sample overload check_sample->solution_sample Sample/Injection Issue

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Potential Cause Troubleshooting Steps References
Column Issues - Column contamination: Co-extracted matrix components can accumulate on the column, leading to active sites and peak tailing. Clean or replace the column. - Column void: A void at the head of the column can cause peak distortion. Backflushing the column or replacing it may be necessary. - Inappropriate column chemistry: The stationary phase may not be suitable for this compound. Consider a different column chemistry.[13][14][15]
Mobile Phase/Carrier Gas Problems (LC/GC) - Incorrect mobile phase pH (LC): The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimize the mobile phase pH.[13] - Contaminated mobile phase/carrier gas: Use high-purity solvents and gases. Filter mobile phases before use. - Improper mobile phase preparation: Ensure accurate composition and thorough mixing of the mobile phase.[13]
Injection Issues - Sample overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[13][16] - Solvent mismatch: A strong sample solvent can cause peak distortion, especially for early eluting peaks. The sample solvent should be as weak as or weaker than the initial mobile phase.[16][17] - Extra-column band broadening: Excessive tubing length or dead volume in the system can cause peak tailing.[15]
Secondary Interactions - Silanol (B1196071) interactions (LC): Free silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. Use an end-capped column or add a competing base to the mobile phase.[16][16]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in a Food Matrix (e.g., Fruits and Vegetables)

This protocol is a general guideline based on the widely used QuEChERS method.[3][18]

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • If the sample has low water content, add an appropriate amount of water.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add a QuEChERS salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA, C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Take an aliquot of the supernatant for LC-MS/MS or GC-MS analysis.

Workflow for QuEChERS Extraction

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile homogenize->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 transfer_supernatant 5. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 6. Add to d-SPE Tube transfer_supernatant->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 analysis 8. Analyze by LC-MS/MS or GC-MS centrifuge2->analysis

Caption: General workflow for the QuEChERS sample preparation method.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for SPE cleanup and concentration.[5][6]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100-500 mL) onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture).

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of this compound. Note that these values may require optimization for specific instruments and matrices.

Table 1: LC-MS/MS Parameters for this compound

ParameterValueReference
Ionization Mode Positive Electrospray (ESI+)[8]
Precursor Ion (m/z) 256.2[8]
Product Ions (m/z) 95.9, 90.9[8]
Collision Energy (eV) Varies by instrument, requires optimization

Table 2: GC-MS Parameters for this compound

ParameterValueReference
Ionization Mode Electron Ionization (EI)
Quantification Ion (m/z) 212
Qualifier Ions (m/z) 43, 213, 255

Table 3: Typical Recovery Ranges for Pesticides in Different Matrices using QuEChERS

MatrixRecovery Range (%)NotesReferences
Fruits & Vegetables 70 - 120Generally good recoveries are achieved.[4][7]
Soil 60 - 115Matrix complexity can lead to wider recovery ranges and require method optimization.[10]
Fatty Foods VariableHigh fat content can interfere with extraction and cleanup, often requiring modified protocols.[7]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be validated in the user's laboratory for their specific application.

References

Technical Support Center: Ensuring the Stability of Dimethametryn Laboratory Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Dimethametryn analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can compromise the integrity of your this compound standards.

1. Question: My this compound standard is showing a loss of potency or the appearance of unexpected peaks in my chromatogram. What are the potential causes?

Answer:

A decrease in the concentration of your this compound standard or the emergence of new peaks can be attributed to several factors, primarily related to chemical degradation. The most common culprits are:

  • pH-Related Degradation: this compound, a member of the triazine herbicide family, is susceptible to degradation in acidic environments. In low pH conditions, triazine herbicides can become charged, making them more prone to breakdown.[1][2][3] Conversely, they tend to be more persistent in neutral to slightly alkaline conditions (pH > 7.0).[1][2][3]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that degrade this compound.[4] This is a common degradation pathway for many pesticides.

  • Solvent Instability: The choice of solvent can significantly impact the stability of the standard. While acetonitrile (B52724) is a commonly used and generally suitable solvent, some pesticides have shown instability in solvents like acetone (B3395972).[5][6] Impurities in the solvent can also catalyze degradation.

  • Improper Storage Temperature: The recommended storage temperature for this compound standards is typically between 0°C and 6°C. Storing the standard at higher temperatures can accelerate degradation processes.

Troubleshooting Steps:

  • Verify Solvent and pH:

    • Ensure the solvent used is high-purity (HPLC or analytical grade).

    • If preparing aqueous solutions, measure and buffer the pH to a neutral or slightly alkaline range (pH 7-8). Avoid acidic conditions.

  • Protect from Light:

    • Store stock and working solutions in amber glass vials to protect them from light.

    • Minimize exposure of the solutions to ambient and UV light during handling.

  • Confirm Storage Conditions:

    • Verify that the standard is stored at the recommended temperature (0-6°C).

    • Ensure the storage unit maintains a consistent temperature.

  • Evaluate Solvent Choice:

    • If using a solvent other than acetonitrile, consider switching to acetonitrile.

    • For improved stability in acetonitrile, especially for extended storage, consider adding a small amount of a weak acid like acetic acid (e.g., 0.1% v/v), which has been shown to stabilize some pesticide standards.[5][6]

2. Question: I am preparing a new stock solution of this compound. What is the best solvent to use and what precautions should I take?

Answer:

The choice of solvent and proper handling techniques are crucial for preparing a stable stock solution.

  • Recommended Solvent: Acetonitrile is a widely used and recommended solvent for preparing this compound standards due to its good solvating power and relative inertness.[5][7]

  • Solvent Quality: Always use high-purity, HPLC-grade or equivalent acetonitrile to avoid introducing impurities that could catalyze degradation.

  • Preparation Precautions:

    • Use clean, dry, and inert glassware.

    • Prepare the solution in a controlled environment with minimal exposure to direct sunlight or harsh artificial light.

    • Consider using amber volumetric flasks for preparation and storage.

    • Once prepared, store the stock solution at the recommended temperature of 0-6°C.

3. Question: Can I use my this compound standard after the expiration date on the certificate of analysis?

Answer:

Using a standard beyond its expiration date is generally not recommended for quantitative analysis in a regulated environment, as the manufacturer no longer guarantees its purity and concentration. However, the stability of many pesticide standards, when stored correctly, can extend beyond the printed expiry date.[1][2][3]

If you must use an expired standard, it is essential to re-qualify it to ensure its integrity. This can be done by:

  • Comparison with a New, Certified Standard: The most reliable method is to compare the chromatographic profile (peak area and shape) of the expired standard against a new, unexpired, and certified reference material of this compound.

  • Purity Assessment: Analyze the expired standard for the presence of degradation products using a high-resolution chromatographic technique like HPLC-MS. An increase in impurity peaks compared to a previous analysis would indicate degradation.

Data Presentation

The following table summarizes key stability data for triazine herbicides, including this compound, under various conditions. This information is compiled from literature and provides a general guide. For precise stability data for your specific standard, it is recommended to perform a stability study as outlined in the experimental protocols below.

ParameterConditionObservationReference
pH Acidic (pH < 6.0)Increased degradation and breakdown of triazine herbicides.[1][2][3][8]
Neutral to Alkaline (pH > 7.0)Increased persistence and stability of triazine herbicides.[1][2][3]
Light UV IrradiationCan cause significant degradation of pesticides.[4]
Visible Light (with sensitizers)Photodegradation of triazine herbicides (ametryn) has been observed.[4]
Temperature 0-6°CRecommended storage temperature for this compound standards.
Elevated TemperaturesCan accelerate the rate of chemical degradation.
Solvent AcetonitrileGenerally a stable solvent for many pesticides. Acidification (e.g., 0.1% acetic acid) can improve the stability of some compounds.[5][6][7]
AcetoneSome pesticides have been found to be unstable in acetone.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of your this compound standards.

Protocol 1: Forced Degradation Study of this compound

This study is designed to identify potential degradation products and pathways under stress conditions.

1. Objective: To evaluate the stability of a this compound standard solution under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

2. Materials:

  • This compound analytical standard
  • HPLC-grade acetonitrile
  • HPLC-grade methanol
  • HPLC-grade water
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% solution
  • Photostability chamber with UV and visible light sources
  • Oven or water bath
  • HPLC-UV or HPLC-MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 10 µg/mL in acetonitrile) in a quartz cuvette or a suitable transparent container to UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Analyze samples at appropriate time intervals (e.g., 6, 12, 24 hours).

  • Thermal Degradation:

    • Place the neat (solid) this compound standard and a prepared stock solution in an oven at an elevated temperature (e.g., 60°C) for 24 hours.

    • A control sample should be stored at the recommended temperature.

4. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
  • Monitor for the decrease in the peak area of this compound and the appearance of any new peaks (degradation products).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products.

1. Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

2. Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector is suitable. An HPLC-MS system can provide more definitive identification of degradation products.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used for triazine herbicides. A starting point could be a gradient from 50% acetonitrile in water to 90% acetonitrile over 20 minutes. The aqueous phase can be buffered (e.g., with ammonium (B1175870) acetate (B1210297) or formate) to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-240 nm is likely to be suitable.
  • Injection Volume: 10-20 µL.

3. Method Validation:

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
  • Linearity: Establish a calibration curve with at least five concentrations of the this compound standard. The correlation coefficient (r²) should be >0.99.
  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels.
  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the standard. The relative standard deviation (RSD) should typically be <2%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

The following diagrams illustrate key workflows and relationships for enhancing the stability of this compound standards.

G cluster_troubleshooting Troubleshooting Workflow for this compound Standard Instability cluster_solutions Corrective Actions start Instability Observed (Loss of Potency / Extra Peaks) check_storage Verify Storage Conditions (Temp: 0-6°C, Dark) start->check_storage check_solvent Evaluate Solvent (Purity, Type) start->check_solvent check_ph Assess pH (If in aqueous solution) start->check_ph sol_storage Store in amber vials at 0-6°C check_storage->sol_storage sol_solvent Use high-purity acetonitrile. Consider 0.1% acetic acid for long-term storage. check_solvent->sol_solvent sol_ph Buffer aqueous solutions to pH 7-8 check_ph->sol_ph end_node Re-analyze Standard sol_storage->end_node sol_solvent->end_node sol_ph->end_node

Caption: Troubleshooting workflow for this compound instability.

G cluster_protocol Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep_std Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M / 1M HCl) prep_std->acid base Base Hydrolysis (0.1M / 1M NaOH) prep_std->base photo Photolysis (UV/Vis Light) prep_std->photo thermal Thermal Stress (60°C) prep_std->thermal analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation Oxidation (3% H₂O₂) oxidation->analysis photo->analysis thermal->analysis prep_s prep_s td td td->oxidation evaluation Evaluate Degradation: - Decrease in parent peak - Appearance of new peaks analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Minimizing Dimethametryn Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the leaching of the triazine herbicide Dimethametryn, particularly in sandy soil environments. The information is presented through frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Data Presentation: this compound Properties & Leaching Factors

Understanding the physicochemical properties of this compound is the first step in designing experiments to mitigate its transport through soil.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source
Chemical Family 1,3,5-triazine [1][2]
Molecular Formula C11H21N5S [2][3]
Molecular Weight 255.39 g/mol [1]
Water Solubility 50 mg/L (at 20°C) [2][3]
Melting Point 65°C [2][3][4]
pKa 3.69 (Predicted) [2][3]
Soil Sorption (Koc) Classified as slightly mobile. Herbicides with low mobility typically have high Koc values, indicating strong adsorption to organic carbon.[5][6] [5]

| Soil Half-life (DT50) | Tends to be persistent in soil systems.[5] Persistent pesticides generally have a half-life greater than 60-100 days.[7][8] |[5] |

Table 2: Key Factors Influencing this compound Leaching Potential in Sandy Soils

Factor Impact on Leaching & Mitigation Strategy
Soil Organic Matter Impact: Low organic matter in sandy soils decreases adsorption, increasing leaching potential.[9] Mitigation: Incorporate organic amendments (e.g., compost, biochar) to increase the soil's adsorption capacity.[9]
Soil Texture Impact: The large pore spaces and high permeability of sandy soils facilitate rapid water and solute movement. Mitigation: While texture cannot be changed, conservation tillage can help build soil structure and organic matter, slowing water movement.[9][10]
Irrigation / Rainfall Impact: High volumes of water applied over a short period can exceed the soil's holding capacity and carry the herbicide below the root zone.[11] Mitigation: Employ controlled, low-volume, and frequent irrigation to maintain moisture without causing deep percolation. Avoid application immediately before predicted heavy rainfall events.
Soil pH Impact: this compound is a weak base (pKa ≈ 3.69).[2][3] In acidic soils (pH < pKa), it can become protonated (positively charged), potentially increasing its adsorption to negatively charged clay and organic matter surfaces, thus reducing leaching. Mitigation: Monitor soil pH. Liming acidic soils may alter its charge and mobility.
Application Rate Impact: Higher application rates lead to higher concentrations of the herbicide available for leaching. Mitigation: Use the lowest effective application rate according to label instructions. Consider split applications to reduce the amount present at any one time.

| Tillage Practices | Impact: Conventional tillage can disrupt soil structure and reduce surface organic matter. Mitigation: Conservation or no-till practices leave crop residue on the surface, which increases organic matter over time and enhances the soil's ability to retain herbicides.[9][10] |

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching a specific concern in sandy soils? A1: this compound is a selective triazine herbicide used to control broadleaf weeds and grasses.[5] Leaching is a significant concern in sandy soils due to their inherent properties: low organic matter content, low clay content, and large pore spaces.[10] These characteristics lead to weak adsorption (binding) of the herbicide to soil particles and rapid water infiltration, creating a high potential for the chemical to be transported downward into groundwater.[10][11]

Q2: What is the single most effective strategy to reduce this compound leaching in sandy soils? A2: Increasing the soil organic matter (SOM) content is one of the most effective strategies.[9] Organic matter is the primary binding site for many herbicides, including triazines.[6][12] By increasing SOM through the addition of compost, manure, or by using cover crops and conservation tillage, you enhance the soil's capacity to adsorb this compound, making it less available for transport with percolating water.[9]

Q3: How do irrigation practices influence this compound leaching? A3: Irrigation management is critical. Applying large volumes of water in a single event can accelerate leaching by moving the herbicide beyond the root zone.[11] It is recommended to apply smaller, more frequent irrigations. This approach maintains adequate soil moisture for plant growth without creating the saturated flow conditions that promote the deep percolation of dissolved herbicides.

Q4: What role does soil pH play in the mobility of this compound? A4: Soil pH can influence the chemical form and sorption of this compound. With a predicted pKa of approximately 3.69, this compound acts as a weak base.[2][3] In soils with a pH below this value, a larger fraction of the herbicide molecules will be protonated (positively charged). This can increase its adsorption to negatively charged soil colloids (clay and organic matter), thereby reducing its mobility. Conversely, in neutral to alkaline soils, the neutral form will dominate, which may have a different binding affinity.

Q5: Are there specific this compound formulations that are less prone to leaching? A5: While specific data for this compound is limited, controlled-release or encapsulated formulations of herbicides are generally designed to reduce leaching potential. These formulations release the active ingredient slowly over time, which can decrease the concentration of the herbicide immediately available in the soil solution for downward movement after an irrigation or rainfall event.

Troubleshooting Guide for Leaching Experiments

Issue 1: High variability in leaching results between replicate soil columns.

  • Possible Cause: Inconsistent soil packing.

    • Solution: Variations in bulk density and porosity can create preferential flow paths for water. Ensure a standardized, repeatable packing procedure is used for all replicates to achieve a uniform bulk density.

  • Possible Cause: Non-uniform water application.

    • Solution: Applying water to a single point on the soil surface can cause channeling. Use a sprinkler head, a porous plate, or a layer of glass beads on the soil surface to ensure even water distribution across the entire column.

  • Possible Cause: Soil inhomogeneity.

    • Solution: Ensure the sandy soil used for all columns is from a single, well-mixed batch. Sieve the soil to remove large particles and aggregates to guarantee homogeneity.

Issue 2: Low analytical recovery of this compound from leachate or soil samples.

  • Possible Cause: Inefficient extraction.

    • Solution: Verify that the solvent system and extraction technique (e.g., SPE, LLE) are optimized for this compound. Check for proper pH adjustment of the sample, as this can affect extraction efficiency.

  • Possible Cause: Matrix effects in the analytical instrument.

    • Solution: Leachate and soil extracts can contain dissolved organic matter or other co-extractives that interfere with analysis (e.g., ion suppression in LC-MS). Implement a sample clean-up step, such as solid-phase extraction (SPE), and use a matrix-matched calibration curve or the standard addition method for quantification.[13]

  • Possible Cause: Degradation of the analyte.

    • Solution: this compound may degrade during sample storage. Ensure all leachate and soil samples are stored properly (e.g., refrigerated or frozen at <4°C) and analyzed within the validated holding time.[13]

Issue 3: Faster than expected leaching observed in field experiments compared to lab predictions.

  • Possible Cause: Preferential flow.

    • Solution: In the field, macropores from roots, earthworms, or soil cracking can act as superhighways for water and dissolved chemicals, bypassing the bulk of the soil matrix. This is a known phenomenon that is difficult to replicate in lab columns. Consider using conservative tracers (like bromide) in parallel experiments to characterize water flow paths.

  • Possible Cause: Environmental conditions.

    • Solution: An intense rainfall event shortly after application can cause significant leaching that may not be accurately simulated in the lab. Correlate leaching data with detailed records of rainfall and irrigation events.

  • Possible Cause: Shallow water table.

    • Solution: A high water table reduces the depth of unsaturated soil available to adsorb and degrade the herbicide before it reaches groundwater.[10] Characterize the site's hydrology, including the depth to the water table, particularly during wet seasons.

Experimental Protocols

Protocol 1: Standard Soil Column Leaching Experiment

This protocol outlines a method for assessing the leaching potential of this compound in a controlled laboratory setting.

  • Materials:

    • PVC or glass columns (e.g., 30 cm length, 5-10 cm internal diameter).

    • End caps (B75204) with a drainage port and fine mesh screen or glass wool.

    • Air-dried, sieved (<2 mm) sandy soil.

    • Artificial rainwater solution (e.g., 0.01 M CaCl2).

    • Analytical grade this compound standard.

    • Peristaltic pump or rainfall simulator.

  • Column Preparation:

    • Secure a glass wool plug and a fine mesh screen at the bottom of each column.

    • Pack the column with the sandy soil to a predetermined, uniform bulk density. Gently tap the column during packing to ensure even settlement. The final soil surface should be flat.

    • Record the final weight of the packed column.

  • Saturation and Equilibration:

    • Slowly saturate the column from the bottom with the artificial rainwater solution to displace air.

    • Once saturated, allow the column to drain freely until gravitational flow ceases (reaching field capacity).

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it with the rainwater solution to the desired concentration.

    • Apply a known volume of the this compound solution evenly to the soil surface.

  • Leaching Simulation:

    • After a 24-hour equilibration period, begin the leaching event.[14]

    • Apply artificial rainwater to the top of the column at a constant, low flow rate that prevents ponding on the surface.

    • Simulate a specific rainfall amount (e.g., 60 mm over a 4-hour period).[14]

  • Sample Collection & Processing:

    • Collect the entire volume of leachate that drains from the column during the simulation.

    • Measure the final volume of the leachate and store it at <4°C for analysis.

    • After the leaching event, the soil column can be extruded and sectioned into specific depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm) to determine the final distribution of the herbicide in the soil profile.

Protocol 2: Quantification of this compound in Water and Soil Samples

This protocol describes a general method for sample preparation and analysis using Solid-Phase Extraction (SPE) and Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for pesticide residue analysis.[15]

  • Sample Preparation - Water (Leachate):

    • Filter the water sample through a 0.45 µm filter to remove suspended particles.[16]

    • Condition an SPE cartridge (e.g., Oasis HLB or C18) with methanol (B129727) followed by deionized water.

    • Load a known volume of the filtered water sample onto the SPE cartridge at a steady flow rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile).[17]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known small volume of the initial mobile phase for LC-MS analysis.[17]

  • Sample Preparation - Soil:

    • Air-dry the soil sample and sieve (<2 mm).

    • Perform a solvent extraction on a known mass of soil (e.g., using an accelerated solvent extractor or sonication with a solvent like acetonitrile (B52724) or methanol).

    • Centrifuge the sample and collect the supernatant.

    • Concentrate the extract and proceed with a clean-up step using SPE as described for water samples to remove co-extractives.

  • Instrumental Analysis (LC-MS):

    • Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is highly recommended for its sensitivity and selectivity.

    • Column: A reversed-phase column (e.g., C18) is typically used.[15]

    • Mobile Phase: A gradient elution using a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.[15]

    • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for triazine herbicides, which readily form [M+H]+ ions.[15]

    • Quantification: Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for this compound to ensure accurate and reliable quantification, free from matrix interferences.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep prep action action analysis analysis output output A 1. Pack Soil Column to Uniform Density B 2. Saturate Column from Bottom A->B C 3. Drain to Field Capacity B->C D 4. Apply this compound Solution to Surface C->D E 5. Simulate Rainfall (Leaching Event) D->E F 6. Collect Leachate E->F G 7. Section Soil Core (Optional) E->G H 8. Sample Prep & SPE Cleanup F->H G->H I 9. LC-MS/MS Quantification H->I J Leaching Data & Mass Balance I->J

Caption: Workflow for a typical soil column leaching experiment.

logical_relationship Leaching This compound Leaching Potential in Sandy Soil AddOM Organic Amendments (Compost, Biochar) Leaching->AddOM Mitigates NoTill Conservation Tillage Leaching->NoTill Mitigates ControlIrr Controlled Irrigation (Low Volume, Frequent) Leaching->ControlIrr Mitigates LowRate Reduced Application Rate Leaching->LowRate Mitigates HighPerm High Soil Permeability (Sandy Texture) HighPerm->Leaching LowOM Low Organic Matter LowOM->Leaching HighRain Heavy Rainfall / Over-Irrigation HighRain->Leaching HighRate High Application Rate HighRate->Leaching

Caption: Factors influencing this compound leaching potential.

References

Technical Support Center: Mitigating the Environmental Impact of Dimethametryn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the environmental impact of Dimethametryn application. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Disclaimer: Specific experimental data on the biodegradation and phytoremediation of this compound is limited. Much of the guidance provided is based on research on structurally similar s-triazine herbicides, such as Atrazine. Researchers should use this information as a starting point and optimize protocols specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its environmental impact a concern?

This compound is a selective herbicide used to control broadleaf weeds and grasses in various crops.[1] It belongs to the s-triazine class of herbicides, which are known for their persistence in soil and potential to contaminate water sources.[1][2] Its moderate aqueous solubility and persistence mean it can be transported from the application site via runoff and leaching, posing a risk to aquatic ecosystems and non-target organisms.[1]

Q2: What are the primary strategies to reduce the environmental impact of this compound?

The primary strategies focus on three main areas:

  • Best Management Practices (BMPs): Optimizing application techniques to minimize off-target movement.

  • Bioremediation: Utilizing microorganisms to degrade the herbicide in soil and water.

  • Phytoremediation: Using plants to remove, degrade, or stabilize the herbicide in the environment.

Q3: What are the expected degradation products of this compound?

While the specific degradation pathway for this compound is not well-documented, based on related s-triazine herbicides like Atrazine, degradation likely proceeds through sequential hydrolytic reactions. This would involve the removal of the ethylamino and 1,2-dimethylpropylamino side chains, eventually leading to the formation of less toxic metabolites like cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide.[2][3][4]

Troubleshooting Guides

Bioremediation Troubleshooting
Issue Possible Cause Troubleshooting Steps
Slow or no degradation of this compound in soil microcosms. Suboptimal environmental conditions for microbial activity.- Ensure soil moisture is maintained between 50-70% of water holding capacity.- Maintain soil pH between 6.5 and 7.5.- Incubate at a temperature between 25-30°C.- Consider amending the soil with a carbon source (e.g., glucose, compost) to stimulate microbial activity (biostimulation).
Absence of effective this compound-degrading microorganisms.- Inoculate the soil with a microbial consortium known to degrade s-triazine herbicides (bioaugmentation). A Nocardioides sp. has been shown to degrade methylthio-substituted s-triazines.[3][5]- Isolate and enrich for indigenous microorganisms from this compound-contaminated sites.
Inconsistent degradation rates across replicates. Heterogeneity in soil samples or uneven distribution of inoculum.- Thoroughly homogenize the soil before starting the experiment.- Ensure a uniform application and mixing of the microbial inoculum in each microcosm.
Phytoremediation Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor plant growth or signs of phytotoxicity. This compound concentration is too high for the selected plant species.- Determine the phytotoxicity threshold of this compound for the selected plant species by conducting a dose-response experiment.- Select more tolerant plant species. For s-triazines, species like Indian mustard (Brassica juncea), sunflower (Helianthus annuus), and various grasses have shown potential.[6][7][8]
Unsuitable soil conditions for plant growth.- Amend the soil to optimize pH, nutrient content, and soil structure for the chosen plant species.
Low removal of this compound from the soil. The selected plant species has low uptake or degradation capacity for this compound.- Screen different plant species for their ability to tolerate and accumulate/degrade this compound.- Consider using a combination of plant species to target different degradation pathways.
Low bioavailability of this compound in the soil.- The addition of mild surfactants or organic acids may increase the bioavailability of this compound for plant uptake, but this should be tested cautiously to avoid increased leaching.

Experimental Protocols

Protocol 1: Bioremediation of this compound in Soil

Objective: To assess the potential of a microbial consortium to degrade this compound in a laboratory setting.

Materials:

  • This compound-contaminated soil

  • Microbial inoculum (e.g., enriched culture from a contaminated site or a known s-triazine degrading consortium)

  • Sterile water

  • Laboratory microcosms (e.g., glass jars with loose-fitting lids)

  • Analytical standards of this compound

  • GC-MS or LC-MS/MS for analysis

Methodology:

  • Microcosm Setup:

    • Place 100 g of sieved, this compound-spiked soil into each microcosm.

    • Inoculate the treatment microcosms with the microbial consortium. The inoculum should be in the late logarithmic growth phase.

    • Add an equivalent amount of sterile medium to the control microcosms.

    • Adjust the moisture content of all microcosms to 60% of the water-holding capacity with sterile water.

  • Incubation:

    • Incubate the microcosms in the dark at 28°C for a period of 60 days.

    • Periodically open the lids to ensure aerobic conditions.

  • Sampling and Analysis:

    • Collect soil samples at regular intervals (e.g., 0, 7, 14, 30, and 60 days).

    • Extract this compound from the soil samples using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the extracts using GC-MS or LC-MS/MS to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the degradation rate and half-life of this compound in the inoculated versus control soils.

Protocol 2: Phytoremediation of this compound-Contaminated Soil

Objective: To evaluate the effectiveness of a selected plant species for the removal of this compound from soil.

Materials:

  • This compound-contaminated soil

  • Seeds of the selected plant species (e.g., Brassica juncea)

  • Pots for planting

  • Greenhouse or controlled environment chamber

  • Analytical standards of this compound

  • GC-MS or LC-MS/MS for analysis

Methodology:

  • Pot Setup:

    • Fill pots with a known amount of this compound-contaminated soil.

    • Include unplanted control pots with the same contaminated soil.

  • Planting and Growth:

    • Sow the seeds in the pots and allow them to germinate and grow under controlled conditions (e.g., 16:8 hour light:dark cycle, 25°C).

    • Water the plants as needed.

  • Harvesting and Sampling:

    • After a predetermined growth period (e.g., 45-60 days), harvest the plants.

    • Separate the plants into roots and shoots.

    • Collect soil samples from each pot.

  • Analysis:

    • Analyze the soil samples for the remaining this compound concentration.

    • Analyze the plant tissues (roots and shoots) to determine the amount of this compound uptake and accumulation.

  • Data Analysis:

    • Calculate the percentage of this compound removed from the soil by the plants.

    • Determine the bioconcentration factor (BCF) and translocation factor (TF) to assess the plant's uptake and translocation efficiency.

Visualizations

G This compound This compound Metabolite1 Hydroxy-dimethametryn This compound->Metabolite1 Hydrolysis Metabolite2 N-ethylammelide (putative) Metabolite1->Metabolite2 Dealkylation Cyanuric_Acid Cyanuric Acid Metabolite2->Cyanuric_Acid Deamination Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization Ring Cleavage

Caption: Proposed biodegradation pathway for this compound based on related s-triazine herbicides.

G cluster_field Field Application cluster_mitigation Mitigation Strategies Application Application Runoff_Leaching Runoff & Leaching Application->Runoff_Leaching Precipitation/ Irrigation BMPs Best Management Practices Runoff_Leaching->BMPs Bioremediation Bioremediation Runoff_Leaching->Bioremediation Phytoremediation Phytoremediation Runoff_Leaching->Phytoremediation

Caption: Logical relationship of strategies to mitigate this compound's environmental impact.

G Start Start Sample_Collection Collect Soil/Water Samples Start->Sample_Collection Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification End End Quantification->End

Caption: General experimental workflow for the analysis of this compound residues.

References

Technical Support Center: Overcoming Microbial Degradation of Dimethametryn in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the microbial degradation of Dimethametryn in soil-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in experimental settings?

This compound is a selective herbicide belonging to the triazine chemical class, used to control annual grasses and broadleaf weeds.[1] Its effectiveness in experimental studies can be compromised by microbial degradation in the soil, leading to inconsistent results and reduced efficacy. Understanding and controlling this degradation is crucial for accurate experimental outcomes.

Q2: What is the typical half-life of this compound in soil?

This compound is known for its moderate to high persistence in soil.[1] Its half-life can be as long as 140 days under certain laboratory conditions.[2] However, the actual persistence in a specific experimental setup can vary significantly based on soil type, microbial activity, and environmental conditions.[1][2]

Q3: Which microorganisms are likely responsible for this compound degradation?

As a triazine herbicide, this compound degradation is primarily carried out by soil microorganisms.[3] While specific microbes for this compound are not extensively documented, studies on other triazines like atrazine (B1667683) have identified several key microbial genera, including Pseudomonas, Arthrobacter, Penicillium, Aspergillus, and Nocardioides.[4] These microorganisms possess enzymes capable of breaking down the triazine ring structure.

Q4: What are the primary pathways for the microbial degradation of triazine herbicides like this compound?

The microbial degradation of triazine herbicides generally proceeds through a series of enzymatic reactions. The two main initial pathways are:

  • Hydrolysis: The chlorine or methylthio group on the triazine ring is replaced by a hydroxyl group. This is often the first step in the degradation of many triazines.

  • N-dealkylation: The alkyl side chains attached to the amino groups of the triazine ring are removed.[5][3]

Following these initial steps, the triazine ring is further broken down, eventually leading to the formation of cyanuric acid, which is then mineralized to ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).

Troubleshooting Guide: Managing this compound Degradation

This guide addresses common issues encountered during experiments where the stability of this compound is essential.

Issue 1: Rapid loss of this compound activity in soil-based assays.

  • Possible Cause: High microbial activity in the soil is leading to rapid degradation of this compound.

  • Troubleshooting Steps:

    • Assess Soil Microbial Activity: Before initiating your experiment, characterize the microbial activity of your soil. A high microbial count or high dehydrogenase activity can indicate a potential for rapid herbicide degradation.[6]

    • Soil Sterilization: To eliminate microbial degradation, consider using sterilized soil. Common methods include autoclaving, gamma irradiation, or chemical fumigation. Be aware that sterilization can alter soil's physical and chemical properties.[7]

    • Lower Incubation Temperature: Microbial activity is temperature-dependent.[8] Reducing the incubation temperature of your experiment to the lower end of the optimal range for your test system (e.g., 10-15°C) can significantly slow down microbial degradation.

    • Adjust Soil Moisture: While sufficient moisture is necessary for many biological processes, excessively high moisture can promote anaerobic degradation pathways for some herbicides. Conversely, very low moisture can inhibit microbial activity.[8] Experiment with adjusting soil moisture to a level that is suboptimal for microbial proliferation but acceptable for your experimental goals.

Issue 2: Inconsistent this compound degradation rates across different soil batches.

  • Possible Cause: Variations in the physicochemical properties of the soil batches are influencing microbial degradation.

  • Troubleshooting Steps:

    • Standardize Soil Source: Use a consistent and well-characterized soil source for all experiments.

    • Analyze Soil Properties: For each new batch of soil, analyze key properties known to affect triazine persistence. These include:

      • pH: Triazine herbicides like atrazine are generally more persistent in soils with a neutral to slightly alkaline pH (above 7.0).[1][9]

      • Organic Matter Content: High organic matter can increase the adsorption of this compound to soil particles, which can sometimes reduce its availability for microbial degradation.[9] However, high organic matter also supports a larger microbial population.[10]

      • Clay Content: Similar to organic matter, a higher clay content can increase adsorption and potentially reduce degradation rates.[9]

    • Buffer Soil pH: If your experimental design allows, consider buffering the soil pH to a range known to slow triazine degradation (e.g., pH > 7.0).

Issue 3: Suspected interference from co-applied substances.

  • Possible Cause: Other chemicals in your experimental system may be inhibiting or enhancing the microbial degradation of this compound.

  • Troubleshooting Steps:

    • Evaluate Co-contaminants: The presence of other herbicides or chemicals can impact the degradation of triazines.[11] For instance, some compounds might be preferentially degraded by the microbial community, slowing down the breakdown of this compound. In some cases, co-application of certain substances can inhibit the enzymes responsible for degradation.[11]

    • Run Control Experiments: Conduct control experiments with this compound alone and in combination with the other substances to determine their effect on its degradation rate.

Data on Factors Influencing Triazine Herbicide Persistence in Soil

While specific quantitative data for this compound is limited, the following table summarizes general trends for triazine herbicides based on available literature. Researchers should consider these factors when designing experiments and troubleshooting degradation issues.

FactorCondition Leading to Increased Persistence (Slower Degradation)Condition Leading to Decreased Persistence (Faster Degradation)Citations
Soil pH Neutral to Alkaline (pH > 7.0)Acidic (pH < 6.0)[1][9]
Soil Moisture Dry conditionsOptimal moisture for microbial activity (without being waterlogged)[7]
Temperature Low temperatures (e.g., < 15°C)Optimal temperatures for microbial growth (e.g., 25-35°C)[8]
Organic Matter High organic matter (increased adsorption)Moderate organic matter (supports microbial activity without excessive binding)[9][10]
Clay Content High clay content (increased adsorption)Lower clay content[9]
Microbial Population Low microbial biomass and activityHigh and active microbial population[10]

Experimental Protocols

Protocol 1: Assessing the Impact of Soil Sterilization on this compound Degradation

Objective: To determine the contribution of microbial activity to the degradation of this compound in a specific soil.

Materials:

  • This compound standard

  • Test soil

  • Autoclave

  • Incubation chambers

  • Analytical instrumentation for this compound quantification (e.g., HPLC-UV, GC-MS)

  • Sterile water

  • Appropriate solvents for extraction

Methodology:

  • Soil Preparation: Divide the test soil into two portions. Leave one portion non-sterile. Sterilize the other portion by autoclaving at 121°C for at least 30 minutes. Allow the sterilized soil to cool completely.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Spike both the non-sterile and sterilized soil samples to achieve the desired final concentration. Ensure homogenous distribution.

  • Incubation: Place the soil samples in incubation chambers. Maintain constant temperature and moisture levels throughout the experiment.

  • Sampling: Collect soil subsamples from both the non-sterile and sterilized treatments at predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days).

  • Extraction: Extract this compound from the soil samples using an appropriate solvent and extraction technique.

  • Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method.

  • Data Analysis: Compare the degradation kinetics of this compound in the non-sterile and sterilized soils to determine the rate of microbial degradation.

Protocol 2: Evaluating the Effect of a Potential Inhibitor on this compound Degradation

Objective: To assess whether a co-applied substance inhibits the microbial degradation of this compound.

Materials:

  • This compound standard

  • Potential inhibitor compound

  • Non-sterile test soil

  • Incubation chambers

  • Analytical instrumentation for quantification of both compounds

  • Sterile water

  • Appropriate solvents for extraction

Methodology:

  • Experimental Groups: Prepare the following experimental groups in triplicate:

    • Control (soil + this compound)

    • Treatment (soil + this compound + potential inhibitor)

  • Spiking: Spike the soil samples with this compound to the desired concentration. For the treatment group, also spike with the potential inhibitor at the relevant concentration.

  • Incubation: Incubate all samples under controlled temperature and moisture conditions.

  • Sampling: Collect soil samples from all groups at regular intervals.

  • Extraction and Analysis: Extract and quantify the concentrations of both this compound and the potential inhibitor.

  • Data Analysis: Compare the degradation rate of this compound in the presence and absence of the inhibitor to determine if there is a significant inhibitory effect.

Visualizations

Microbial_Degradation_Pathway_of_this compound This compound This compound (C11H21N5S) Intermediate1 Hydroxylated Intermediate This compound->Intermediate1 Hydrolysis (e.g., AtzA, TrzN) Intermediate2 N-dealkylated Intermediate This compound->Intermediate2 N-dealkylation Cyanuric_Acid Cyanuric Acid Intermediate1->Cyanuric_Acid Further Degradation Intermediate2->Cyanuric_Acid Further Degradation Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization Ring Cleavage (e.g., AtzD, E, F)

Caption: Inferred microbial degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Spiking Spike Soil with this compound (and potential inhibitors) Soil_Collection->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Analytical Quantification (e.g., HPLC, GC-MS) Extraction->Quantification Data_Analysis Degradation Kinetics Analysis Quantification->Data_Analysis Inhibition_Factors cluster_inhibitors Inhibitory Factors Degradation Microbial Degradation of this compound Low_Temp Low Temperature Low_Temp->Degradation Inhibits Low_Moisture Low Moisture Low_Moisture->Degradation Inhibits High_pH High pH (>7.0) High_pH->Degradation Inhibits High_Adsorption High Adsorption (High Clay/Organic Matter) High_Adsorption->Degradation Reduces Bioavailability Co_contaminants Co-contaminants Co_contaminants->Degradation May Inhibit

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dimethametryn Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dimethametryn, a triazine herbicide. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, ensuring regulatory compliance and safety assessments. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods, supported by experimental data and detailed protocols.

Comparison of Validated Analytical Methods

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques, often coupled with mass spectrometry (MS), offer high selectivity and sensitivity for the detection of triazine herbicides.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99>0.995
Limit of Detection (LOD) 0.008 - 0.012 µg/L (for Triazines)~1.5 µg/L (for FADMH)0.1 µg/kg (for Triazines)
Limit of Quantification (LOQ) 0.027 - 0.041 µg/L (for Triazines)~5.0 µg/L (for FADMH)0.3 µg/kg (for Triazines)
Accuracy (Recovery) 80-110%80-120%70-120%
Precision (RSD) <15%<15%<12%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of triazine herbicides, which can be adapted for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of triazines in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, potentially with a buffer (e.g., phosphate (B84403) buffer at pH 6-7)[1].

  • Flow Rate: 1.0 - 1.5 mL/min[1].

  • Injection Volume: 20 - 70 µL[1].

  • Detection: UV detector set at 220 nm, which is a common wavelength for triazine analysis[1].

3. Validation Parameters

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Spike blank matrix samples with known concentrations of this compound at different levels (e.g., low, medium, and high). Analyze the spiked samples and calculate the percentage recovery.

  • Precision: Analyze replicate spiked samples at the same concentration level to determine repeatability (intra-day precision). Analyze spiked samples on different days or with different analysts to determine intermediate precision.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. The LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of thermally stable and volatile compounds like this compound in various matrices such as soil and water. The following protocol is based on a method for the related triazine, Ametryn, and can be adapted.

1. Sample Preparation (QuEChERS Method for Water)

  • To a water sample, add an appropriate amount of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously to partition the analytes into the acetonitrile layer.

  • Centrifuge to separate the layers.

  • Take an aliquot of the acetonitrile layer for GC-MS analysis. For complex matrices like soil, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary[2].

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for pesticide analysis[2].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2].

  • Injector: Splitless injection at a temperature of 250 °C[2].

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, ramp to 230°C, and then to 325°C[3].

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity[2].

3. Validation Parameters

  • The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using a similar approach as described for the HPLC-UV method, by analyzing calibration standards and spiked matrix samples.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in analytical method validation, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Method (HPLC/GC) Select Method (HPLC/GC) Define Analytical Requirements->Select Method (HPLC/GC) Optimize Parameters Optimize Parameters Select Method (HPLC/GC)->Optimize Parameters Linearity Linearity Optimize Parameters->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: General workflow for the validation of an analytical method.

Logical_Relationship_Method_Selection Analyte Properties Analyte Properties Method Selection Method Selection Analyte Properties->Method Selection Sample Matrix Sample Matrix Sample Matrix->Method Selection Required Sensitivity Required Sensitivity Required Sensitivity->Method Selection Instrumentation Instrumentation Instrumentation->Method Selection HPLC HPLC Method Selection->HPLC Non-volatile, Thermally labile GC GC Method Selection->GC Volatile, Thermally stable

Caption: Key factors influencing the selection of an analytical method.

References

A Comparative Analysis of Dimethametryn and Other Triazine Herbicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and experimental backing of key triazine herbicides.

This guide provides a comprehensive, data-driven comparison of Dimethametryn and other prominent triazine herbicides, including Atrazine (B1667683), Simazine, and Prometryn. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of their respective performances, toxicological profiles, and environmental fates.

Herbicidal Performance: A Quantitative Comparison

The efficacy of a herbicide is paramount to its utility. This section summarizes the available quantitative data on the weed control spectrum and crop tolerance of this compound in comparison to other key triazine herbicides.

Weed Control Efficacy

Triazine herbicides are known for their broad-spectrum control of annual broadleaf and some grassy weeds.[1] However, their effectiveness can vary depending on the specific compound, application rate, weed species, and environmental conditions.

A study on various Echinochloa species, common and problematic weeds in rice cultivation, demonstrated differential susceptibility to various herbicides. While specific data for this compound was not included in this particular comparative study, it highlights the importance of species-specific efficacy data. For instance, the study showed that the fresh weight inhibition rate of two Echinochloa crus-galli populations was over 90% at a certain dose of tripyrizone, while it was less than 40% for other varieties.[2] This underscores the need for targeted research on this compound's efficacy across a range of Echinochloa species and other relevant weeds.

Prometryn has been shown to be effective against a range of annual weeds including barnyardgrass, wild amaranth, purslane, pigweed, foxtail, and goosegrass.[3] Metribuzin has also demonstrated effective control of Phalaris minor and other weeds in wheat.[4]

Table 1: Comparative Weed Control Spectrum of Selected Triazine Herbicides

HerbicideTarget WeedsEfficacy Data
This compound Broadleaf weeds and grasses in rice and other crops (e.g., Couch grass, Crabgrass, Pigweed)[5]Limited direct comparative data available.
Atrazine Annual broadleaf and some grassy weeds in corn, sorghum, and sugarcane.[1]Controls over 70 weed species.[1]
Simazine Annual broadleaf and grass weeds in various crops.[1]Controls over 50 weed species.[1]
Prometryn Annual broadleaf and grassy weeds in cotton, vegetables, and other crops (e.g., Pigweed, Lambsquarters).[6]Effective pre- and post-emergence.[3]
Crop Tolerance

Crop selectivity is a critical factor in herbicide application. While triazines are generally well-tolerated by certain crops, phytotoxicity can occur depending on the specific herbicide, application rate, and crop variety.

A study on two rice cultivars, ITA 257 and Ex-China, showed that this compound at rates of 0.25 - 1.5 kg ai/ha were well-tolerated. However, rates between 2.0 - 4.0 kg ai/ha were phytotoxic, with ITA 257 showing greater tolerance than Ex-China.[7] This indicates that crop tolerance to this compound is cultivar-dependent.

Prometryn has been reported to be toxic to wheat crops at all tested doses in one study, resulting in reduced shoot and spike numbers.[4] Conversely, it is considered to have high selectivity in cotton, sunflower, and some vegetables when applied pre-emergence.[8]

Table 2: Comparative Crop Tolerance of Selected Triazine Herbicides

HerbicideTolerant CropsPhytotoxicity Data
This compound Rice, Vegetables (cabbage, aubergine), Tomatoes, Tea, Sugarcane[5]Tolerated in rice at 0.25-1.5 kg ai/ha; phytotoxic at 2.0-4.0 kg ai/ha.[7]
Atrazine Corn, Sorghum, Sugarcane, Macadamia nuts, Guava[1]Generally well-tolerated in registered crops.
Simazine Corn, Citrus, Vineyards, and various fruit and nut trees.Generally well-tolerated in registered crops.
Prometryn Cotton, Sunflower, Vegetables (carrots, celery), Peanuts, Chickpeas[8]Can be phytotoxic to wheat.[4]

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex.[9] They bind to the D1 protein of the PSII reaction center, blocking the electron transport chain and ultimately leading to the death of susceptible plants.[9]

G Figure 1: Mechanism of Action of Triazine Herbicides cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- transfer O2 O2 QA QA (Plastoquinone) Pheo->QA e- transfer QB QB (Plastoquinone) QA->QB e- transfer PQ_pool Plastoquinone Pool QB->PQ_pool e- transfer D1 D1 Protein D1->QB Blocks e- transfer to QB Light Light Energy Light->P680 Excites H2O H2O H2O->P680 e- donor Triazine Triazine Herbicide (e.g., this compound) Triazine->D1 Binds to

Caption: Mechanism of action of triazine herbicides at Photosystem II.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental methodologies are crucial. This section outlines a general protocol for assessing herbicide efficacy.

Herbicide Efficacy and Crop Tolerance Trial

This protocol describes a typical field or greenhouse experiment to evaluate the efficacy of a herbicide on target weeds and its tolerance by a specific crop.

G Figure 2: Workflow for Herbicide Efficacy and Crop Tolerance Trial cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection cluster_analysis Data Analysis A1 Select Crop and Weed Species A2 Determine Herbicide Treatments and Application Rates A1->A2 A3 Randomized Complete Block Design (RCBD) A2->A3 A4 Sow Crop and Weed Seeds A3->A4 B1 Apply Herbicides at Defined Growth Stage (Pre- or Post-emergence) A4->B1 B2 Include Untreated Control and Weed-Free Control C1 Visual Assessment of Weed Control (%) C2 Visual Assessment of Crop Injury (%) C1->C2 C3 Weed Biomass (Dry Weight) C2->C3 C4 Crop Yield Measurement C3->C4 D1 Analysis of Variance (ANOVA) C4->D1 D2 Mean Separation (e.g., LSD, Tukey's HSD) D1->D2 D3 Dose-Response Curve Analysis D2->D3

Caption: A generalized workflow for conducting herbicide efficacy and crop tolerance trials.

Toxicological Profile

The safety of a herbicide to non-target organisms is a critical aspect of its overall assessment. The following table summarizes the available acute toxicity data for this compound and other triazines.

Table 3: Comparative Acute Toxicity of Selected Triazine Herbicides

HerbicideOrganismEndpointValue (mg/kg or mg/L)Toxicity Class
This compound Mammals (oral)LD50Low toxicity[5]Low
FishAcuteModerately toxic[5]Moderate
Aquatic InvertebratesAcuteModerately toxic[5]Moderate
Honeybees (oral)AcuteModerately toxic[5]Moderate
Atrazine Mammals (oral)LD501,869 - 3,090Slightly to moderately toxic
Birds (oral)LD50Slightly toxic[10]Low
Freshwater Fish (acute)LC50Highly toxic[10]High
Aquatic Invertebrates (acute)EC50Significant effects on survival[10]High
Honeybees (contact)AcutePractically non-toxic[10]Very Low
Simazine Mammals (oral)LD50>5,000Slightly toxic
BirdsAcutePotential risk at high use rates[11]-
Aquatic InvertebratesChronicRisk identified[11]-
Honeybees (contact)AcuteRQ < LOC (Low Risk)[11]Low
Prometryn Mammals (oral)LD503,150 - 3,750Slightly toxic
Fish---
Aquatic Invertebrates---
Honeybees---

Environmental Fate

The persistence and mobility of herbicides in the environment are key considerations for their long-term impact.

Table 4: Comparative Environmental Fate Parameters of Selected Triazine Herbicides

HerbicideSoil Half-life (days)Koc (mL/g)Leaching Potential
This compound Persistent[5]-Not expected to leach to groundwater[5]
Atrazine 15 - 146100Moderate
Simazine 30 - 150130Moderate
Prometryn 60 - 120400Low

Koc (Soil Organic Carbon-Water Partitioning Coefficient) indicates the tendency of a chemical to bind to soil particles. Higher Koc values suggest lower mobility and leaching potential.

Conclusion

This comparative guide synthesizes available data on this compound and other key triazine herbicides. While all share a common mechanism of action, their performance in terms of weed control efficacy, crop tolerance, and toxicological profiles varies. This compound shows promise as a selective herbicide in rice and other crops, but a clear lack of direct, quantitative comparative studies with other triazines is evident. Further research is required to establish a more definitive performance ranking and to fully understand its environmental and toxicological footprint relative to more established triazine herbicides like atrazine and simazine. The provided experimental protocols and data tables serve as a foundation for such future research endeavors.

References

A Comparative Guide to Dimethametryn and Ametryn for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two triazine herbicides for researchers and crop protection specialists.

Dimethametryn and Ametryn, both members of the triazine class of herbicides, are utilized for the control of broadleaf weeds and some grasses in a variety of agricultural settings. While they share a common mode of action, their specific applications and documented efficacy can vary. This guide provides a detailed comparison of their performance based on available experimental data, intended for researchers, scientists, and professionals in drug and herbicide development.

General Characteristics and Mode of Action

Both this compound and Ametryn function by inhibiting photosynthesis at Photosystem II (PSII)[1][2][3][4]. This action disrupts the electron transport chain in susceptible plants, leading to a cascade of effects that ultimately results in plant death. They are both selective herbicides, meaning they can be used to control weeds in certain tolerant crops, and are absorbed by both the roots and foliage of plants[1][4][5].

FeatureThis compoundAmetryn
Chemical Class Methylthiotriazine herbicideTriazine herbicide[2][6]
Mode of Action Photosystem II inhibitor[4]Photosystem II inhibitor[1][2][3][6]
Uptake Absorbed by roots and foliage[4]Absorbed by roots and foliage[5][6]
Primary Applications Rice, sugarcane, vegetables (cabbage, aubergine), tomatoes, tea[4]Sugarcane, maize, potatoes, pineapple, cassava, bananas, and some legumes[1][6]

Efficacy Data: this compound

Publicly available, detailed experimental data on the specific efficacy of this compound against a wide range of broadleaf weeds is limited. It is primarily identified as a herbicide for rice and is known to control broadleaf weeds such as pigweed and couch grass[4].

Efficacy Data: Ametryn

Ametryn has been more extensively studied, with several sources providing data on its efficacy against various broadleaf weeds. It is effective as both a pre-emergent and post-emergent herbicide[6].

Table 1: Efficacy of Ametryn on Various Broadleaf Weeds

Weed SpeciesApplication Rate (kg a.i./ha)Efficacy/Control LevelCropReference
Pigweed (Amaranthus spp.)1.0 - 3.0Effective controlSugarcane, Maize, Pineapple[1][6]
Lambsquarters (Chenopodium spp.)1.0 - 3.0Effective controlSugarcane, Maize, Pineapple[1][6]
RagweedNot SpecifiedControls annual broadleaf weedsSugarcane, Maize, Potatoes[6]
Velvetleaf1.6 lbs ai/a (~1.79 kg/ha )Good controlCorn[7]
Lambsquarters1.6 lbs ai/a (~1.79 kg/ha )Good controlCorn[7]
Redroot Pigweed1.6 lbs ai/a (~1.79 kg/ha )Good controlCorn[7]
Waterhemp1.6 lbs ai/a (~1.79 kg/ha )Moderate controlCorn[7]

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting efficacy data. Below are summaries of protocols from cited studies.

Ametryn Pre-emergent Efficacy Trial in Corn
  • Objective: To evaluate the pre-emergent efficacy of Ametryn on grass and broadleaf weeds in corn.

  • Experimental Design: Small plot research trials using a Randomized Complete Block Design (RCBD).

  • Herbicide Application: Ametryn (80% WDG) was applied to the soil at rates of 1.2, 1.6, and 2.4 lbs ai/a. Applications were made immediately following planting (PRE), before crop emergence. Treatments were applied using a hand-held backpack sprayer with flat fan nozzles, delivering 15 to 20 gallons of spray solution per acre.

  • Data Collection: Efficacy on weeds was evaluated at intervals of 7 to 14, 21 to 28, and 42 to 56 days after corn emergence. Weed control was assessed visually.

  • Reference: [7]

Signaling Pathway and Experimental Workflow

The primary mode of action for both this compound and Ametryn is the inhibition of Photosystem II, a key component of the photosynthetic electron transport chain in plants.

G cluster_photosynthesis Photosynthesis in Chloroplast cluster_herbicides Herbicide Action cluster_outcome Physiological Effect Light Light Energy PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_Synthase ATP & NADPH Production Electron_Transport->ATP_Synthase Calvin_Cycle Calvin Cycle (Carbon Fixation) ATP_Synthase->Calvin_Cycle Herbicides This compound & Ametryn Inhibition Inhibition of Electron Transport Herbicides->Inhibition Inhibition->PSII Blocks Energy_Deficit Energy Production Blocked Inhibition->Energy_Deficit Plant_Death Weed Death Energy_Deficit->Plant_Death

References

Dimethametryn Degradation in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethametryn, a triazine herbicide, exhibits significant persistence in soil ecosystems, a characteristic that necessitates a thorough understanding of its degradation dynamics across various soil types. This guide provides a comparative analysis of the factors influencing this compound degradation in soil, drawing upon experimental data from related compounds to elucidate expected trends. Soil properties, particularly texture, organic matter content, pH, and microbial activity, play a pivotal role in determining the environmental fate of this herbicide.

Comparative Degradation Rates

The persistence of a pesticide in soil is often quantified by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. While specific comparative studies on this compound are limited, research on other triazine herbicides reveals clear trends in how soil properties affect their degradation rates. Generally, soils with higher organic matter and clay content tend to exhibit slower degradation rates due to increased adsorption, which can reduce the bioavailability of the herbicide to microbial degradation.

Soil TypeKey Soil PropertiesExpected this compound Half-Life (DT₅₀)Primary Degradation Pathway(s)
Sandy Loam Low organic matter, low clay content, high permeabilityShorterMicrobial degradation, Leaching
Clay Loam High clay content, moderate organic matterLongerMicrobial degradation, Adsorption
Silty Clay High silt and clay content, potentially high organic matterLongerAdsorption, Microbial degradation
Peat Soil Very high organic matter contentLongestStrong Adsorption, Microbial degradation

Note: The expected half-life values are relative estimations based on the degradation patterns of structurally similar triazine herbicides in these soil types. Actual DT₅₀ values for this compound may vary.

Factors Influencing this compound Degradation

The degradation of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. Understanding these factors is crucial for predicting its environmental persistence and potential for off-site transport.

Soil Texture

Soil texture, defined by the relative proportions of sand, silt, and clay, significantly impacts this compound's fate.

  • Sandy Soils: Characterized by large particle sizes and high permeability, sandy soils generally exhibit lower adsorption of this compound. This leads to higher bioavailability for microbial degradation but also increases the risk of leaching into groundwater.

  • Clay Soils: The small particle size and large surface area of clay minerals promote the adsorption of this compound. This binding can reduce its availability for microbial breakdown, leading to longer persistence in the soil.

Soil Organic Matter

Soil organic matter (SOM) is a critical factor in the sorption and degradation of herbicides. This compound, like other triazine herbicides, tends to bind strongly to SOM. This adsorption can have a dual effect: it can decrease the immediate bioavailability of the herbicide for microbial degradation, thereby increasing its persistence. Conversely, higher SOM content often correlates with greater microbial biomass and activity, which can enhance the long-term degradation potential.

Soil pH

The pH of the soil can influence the chemical form and microbial degradation of this compound. For triazine herbicides, soil pH can affect their hydrolysis and the activity of soil microorganisms responsible for their breakdown. While this compound is reported to be not susceptible to hydrolysis, soil pH can still indirectly affect its persistence by influencing microbial populations.

Microbial Activity

The primary pathway for the degradation of this compound in soil is microbial metabolism. A diverse and active soil microbial community is essential for the efficient breakdown of this herbicide. Factors that promote microbial growth and activity, such as optimal moisture, temperature, and nutrient availability, will generally lead to faster degradation of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the degradation of this compound in different soil types, based on common methodologies cited in pesticide fate studies.

1. Soil Collection and Characterization:

  • Collect soil samples from the top 15-20 cm of the desired locations, representing different soil types (e.g., sandy loam, clay loam).

  • Air-dry the soil samples and sieve them through a 2 mm mesh.

  • Characterize the soils for key physicochemical properties, including:

    • Soil texture (particle size analysis)

    • Organic carbon content (e.g., Walkley-Black method)

    • pH (in water and CaCl₂ solution)

    • Cation exchange capacity (CEC)

    • Microbial biomass (e.g., substrate-induced respiration)

2. Incubation Study:

  • Treat known weights of each soil with a standard solution of this compound to achieve a desired concentration.

  • Adjust the moisture content of the treated soils to a specific percentage of their water-holding capacity (e.g., 60%).

  • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

3. Residue Analysis:

  • Extract this compound from the soil subsamples using an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Clean up the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).

  • Quantify the concentration of this compound in the extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

4. Data Analysis:

  • Plot the concentration of this compound remaining in the soil against time.

  • Determine the degradation kinetics, which often follow first-order kinetics.

  • Calculate the degradation rate constant (k) and the half-life (DT₅₀) for this compound in each soil type using the formula: DT₅₀ = ln(2) / k.

Visualizing the Process

To better understand the workflow of a typical this compound degradation study, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Phase cluster_analysis Analysis cluster_results Data Interpretation soil_collection Soil Collection (Different Types) soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization soil_treatment This compound Application soil_characterization->soil_treatment incubation Controlled Incubation (Temperature, Moisture) soil_treatment->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup quantification HPLC Analysis cleanup->quantification kinetics Degradation Kinetics quantification->kinetics dt50 Half-Life (DT50) Calculation kinetics->dt50 comparison Comparative Analysis dt50->comparison

Caption: Experimental workflow for assessing this compound degradation in soil.

The logical flow of factors influencing the environmental fate of this compound is depicted in the following signaling pathway-style diagram.

degradation_pathway cluster_soil_properties Soil Properties cluster_processes Key Processes cluster_outcome Environmental Fate This compound This compound in Soil adsorption Adsorption This compound->adsorption degradation Degradation This compound->degradation leaching Leaching This compound->leaching texture Soil Texture (Sand, Silt, Clay) texture->adsorption texture->leaching organic_matter Organic Matter organic_matter->adsorption ph Soil pH ph->degradation microbes Microbial Activity microbes->degradation persistence Persistence (DT50) adsorption->persistence degradation->persistence metabolites Degradation Products degradation->metabolites

Caption: Factors influencing the degradation pathway of this compound in soil.

Ecotoxicity of Dimethametryn: A Comparative Analysis Against Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the ecotoxicological data for the herbicide Dimethametryn reveals a moderate toxicity profile towards several non-target organisms. However, a detailed quantitative comparison with alternative herbicides is hampered by the limited availability of specific toxicity endpoints (LC50/EC50 values) in publicly accessible literature. This guide summarizes the available qualitative data for this compound and presents a quantitative comparison with the widely used herbicides Atrazine, Terbuthylazine, and S-metolachlor, based on reported ecotoxicity data for key non-target organisms.

In contrast, extensive ecotoxicological data are available for alternative herbicides such as Atrazine, Terbuthylazine, and S-metolachlor, allowing for a quantitative comparison of their impact on a range of non-target organisms.

Comparative Ecotoxicity Data

The following tables summarize the acute toxicity data for this compound (where available) and its alternatives on representative non-target organisms.

Table 1: Acute Toxicity to Aquatic Organisms

HerbicideTest OrganismEndpointValue (mg/L)
This compound FishLC50 (96h)Moderately Toxic (Specific value not available)
Aquatic Invertebrates (e.g., Daphnia magna)EC50 (48h)Moderately Toxic (Specific value not available)
Algae (e.g., Pseudokirchneriella subcapitata)EC50 (72h)Data not available
Atrazine Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)13
Daphnia magnaEC50 (48h)7
Pseudokirchneriella subcapitataEC50 (72h)0.043
Terbuthylazine Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)2.2
Daphnia magnaEC50 (48h)>69.3
Pseudokirchneriella subcapitataEC50 (72h)0.016
S-metolachlor Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)1.23
Daphnia magnaEC50 (48h)26.0
Pseudokirchneriella subcapitataEC50 (72h)0.008

Table 2: Acute Toxicity to Terrestrial Organisms

HerbicideTest OrganismEndpointValue (mg/kg)
This compound Earthworm (Eisenia fetida)LC50 (14d)Data not available
Bird (e.g., Colinus virginianus)LD50Data not available
Atrazine Eisenia fetidaLC50 (14d)128 - 308
Colinus virginianus (Bobwhite Quail)LD50940
Terbuthylazine Eisenia fetidaLC50 (14d)210 - >1000
Colinus virginianus (Bobwhite Quail)LD50>2510
S-metolachlor Eisenia fetidaLC50 (14d)570
Anas platyrhynchos (Mallard Duck)LD50>2510

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and substances.

Aquatic Toxicity Testing:

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth over a 72-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.

  • Fish, Acute Toxicity Test (OECD 203): This guideline details the methodology for determining the acute lethal toxicity of chemicals to fish, such as Rainbow Trout (Oncorhynchus mykiss). The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour exposure period.

Terrestrial Ecotoxicity Testing:

  • Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of substances to earthworms, like Eisenia fetida. The endpoint is the LC50, the concentration in artificial soil that is lethal to 50% of the earthworms over a 14-day period.

  • Avian Acute Oral Toxicity Test (OECD 223): This guideline is used to assess the acute oral toxicity of substances to birds, such as the Bobwhite Quail (Colinus virginianus). The endpoint is the LD50, the single oral dose that is lethal to 50% of the test birds.

Visualizing Ecotoxicity Assessment and Potential Mechanisms

To better understand the process of ecotoxicity validation and the potential biological impact of herbicides, the following diagrams illustrate a general workflow and a conceptual signaling pathway.

Ecotoxicity_Validation_Workflow Ecotoxicity Validation Workflow for a Herbicide cluster_0 Data Collection cluster_1 Experimental Testing (Following OECD Guidelines) cluster_2 Data Analysis & Risk Assessment A Literature Review for Existing Ecotox Data B Identify Data Gaps A->B C Aquatic Toxicity Tests (Algae, Daphnia, Fish) B->C D Terrestrial Toxicity Tests (Earthworm, Birds) B->D E Determine LC50 / EC50 / LD50 Values C->E D->E F Compare with Alternative Herbicides E->F G Environmental Risk Assessment F->G Signaling_Pathway_Disruption Conceptual Signaling Pathway Disruption by a Photosystem II Inhibitor A Herbicide (e.g., this compound) B Photosystem II (in Algae/Plants) A->B C Electron Transport Chain Disruption B->C Inhibition D Reduced ATP & NADPH Production C->D F Oxidative Stress C->F E Inhibition of Carbon Fixation D->E G Cellular Damage & Growth Inhibition E->G F->G

References

A Comparative Guide to the Cross-Validation of Dimethametryn Analysis: GC-MS/MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of the herbicide Dimethametryn is paramount for environmental monitoring, food safety assessment, and toxicological studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the optimal method depends on various factors, including the sample matrix, required sensitivity, and analytical throughput. This guide provides an objective comparison of the performance of GC-MS/MS and LC-MS/MS for this compound analysis, supported by typical experimental data and detailed methodologies.

Data Presentation: Performance Characteristics of Analytical Methods

Table 1: Comparison of GC-MS/MS and LC-MS/MS Method Performance for this compound Analysis

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg0.1 - 2 µg/kg
Linearity (R²) > 0.99> 0.995
Accuracy (Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%
Matrix Effects Can be significant, often requiring matrix-matched standards or enhanced sample cleanup.Prone to ion suppression or enhancement, often mitigated by dilution or the use of stable isotope-labeled internal standards.
Throughput Generally lower due to longer run times.Generally higher due to faster separation.
Suitability for Thermolabile Compounds Not suitable for highly thermolabile compounds.Ideal for thermolabile and non-volatile compounds.

Experimental Protocols

Detailed and standardized methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the analysis of this compound using GC-MS/MS and LC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

  • Homogenization: A representative 10-15 g sample (e.g., soil, plant material, food product) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of water (for dry samples) and 10 mL of acetonitrile (B52724) are added. The tube is shaken vigorously for 1 minute.

  • Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). The tube is vortexed for 30 seconds and centrifuged at ≥3000 g for 5 minutes.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for analysis. For GC-MS/MS analysis, a solvent exchange to a more volatile solvent may be necessary.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in splitless mode at 280 °C.

  • Oven Temperature Program: Initial temperature of 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 200 °C, and finally ramp at 10 °C/min to 300 °C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 255.2

    • Product Ions (m/z) for Quantification and Confirmation: Typically, two to three product ions are monitored for each precursor. Common transitions for this compound would be determined during method development (e.g., 255.2 -> 212.1, 255.2 -> 184.1).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quad™ 5500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 256.2 [M+H]⁺

    • Product Ions (m/z) for Quantification and Confirmation: Similar to GC-MS/MS, specific transitions are selected for optimal sensitivity and selectivity (e.g., 256.2 -> 186.1, 256.2 -> 144.1).

Mandatory Visualization

Experimental Workflow

experimental_workflow sample Sample (Soil, Water, Food) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup gcms_analysis GC-MS/MS Analysis cleanup->gcms_analysis Solvent Exchange (optional) lcms_analysis LC-MS/MS Analysis cleanup->lcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing lcms_analysis->data_processing results Comparative Results data_processing->results

Caption: Experimental workflow for the analysis of this compound.

Conceptual Metabolic Pathway of this compound

metabolic_pathway This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide Sulfoxidation deethyl N-de-ethyl this compound This compound->deethyl N-dealkylation depropyl N-de-dimethylpropyl This compound This compound->depropyl N-dealkylation hydroxy Hydroxy-Dimethametryn This compound->hydroxy Hydroxylation sulfone This compound Sulfone sulfoxide->sulfone Oxidation conjugates Conjugates (e.g., Glutathione, Glucose) deethyl->conjugates depropyl->conjugates hydroxy->conjugates

Caption: Conceptual metabolic pathway of this compound in biological systems.

Comparative Assessment of Dimethametryn's Impact on Soil Health: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the herbicide Dimethametryn and its effects on crucial soil health indicators, benchmarked against common alternatives used in similar agricultural settings. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.

This compound, a triazine herbicide, is primarily utilized for weed control in rice cultivation. Its persistence in soil systems raises questions about its long-term impact on soil health. This guide offers a comparative assessment of this compound's effects on soil microbial biomass, key soil enzyme activities, and nutrient cycling, alongside a review of alternative herbicides such as Butachlor (B1668075), Pretilachlor, Propanil, and Oxadiazon. While direct comparative studies on this compound are limited, this guide synthesizes available data to provide a comprehensive overview.

Executive Summary of Comparative Impacts

The following tables summarize the quantitative effects of this compound and its alternatives on key soil health indicators. It is important to note that the data presented is collated from various studies with differing experimental conditions. Therefore, direct comparisons should be interpreted with caution.

Table 1: Effect of Herbicides on Soil Microbial Biomass Carbon (MBC)

HerbicideApplication RateSoil TypeIncubation PeriodChange in MBCCitation
This compound Data Not Available--Data Not Available-
Butachlor 5 mg/kgNot Specified28 daysNo negative effect[1]
100 mg/kgNot Specified28 daysSignificant decrease[1]
Dimethachlor (B1670658) 333 mg/kg (100x field rate)Silty-loam luvisol14-56 daysSignificant increase[2]
Linuron (B1675549) 266 mg/kg (100x field rate)Silty-loam luvisol-Temporal increase[2]

Table 2: Effect of Herbicides on Soil Dehydrogenase Activity (DHA)

HerbicideApplication RateSoil TypeIncubation PeriodChange in DHACitation
This compound Data Not Available--Data Not Available-
Butachlor 5-100 mg/kgNot Specified21 daysIncreased activity[1]
Pretilachlor 600 g a.i./ha (Recommended Dose)Tropical Rice Soil20 days27% inhibition[3]
6000 g a.i./ha (10x Recommended Dose)Tropical Rice Soil20 days40% inhibition[3]
Dimethachlor 333 mg/kg (100x field rate)Silty-loam luvisol56 daysDecreased to one-tenth of control[2]
Linuron 266 mg/kg (100x field rate)Silty-loam luvisol56 daysDecreased to 40% of control[2]

Table 3: Effect of Herbicides on Soil Urease Activity

HerbicideApplication RateSoil TypeIncubation PeriodChange in Urease ActivityCitation
This compound Data Not Available--Data Not Available-
Butachlor 5-10 mg/kgNot Specified1-7 daysStimulated[1]
50-100 mg/kgNot Specified21 daysInhibited[1]
Pretilachlor 600-6000 g a.i./haTropical Rice Soil-Not significantly influenced[3]

Table 4: Effect of Herbicides on Soil Phosphatase Activity

HerbicideApplication RateSoil TypeIncubation PeriodChange in Phosphatase ActivityCitation
This compound Data Not Available--Data Not Available-
Butachlor 5-100 mg/kgNot Specified21 daysDecreased activity[1]
Pretilachlor 600-6000 g a.i./haTropical Rice SoilUp to 25 daysSignificant differences in alkaline phosphatase[3]
Acid phosphatase not significantly influenced[3]

Impact on Nutrient Cycling

Herbicides can interfere with the soil nitrogen and phosphorus cycles by affecting the microbial communities responsible for nutrient transformations.

  • Nitrogen Cycle: Some pesticides have been shown to suppress nitrogen-fixing bacteria, potentially leading to a greater need for nitrogen fertilizers.[1] For instance, Butachlor has been observed to initially stimulate and then reduce nitrogen fixation and nitrification in paddy soil.[4][5] Studies on the triazine herbicide atrazine, a class of herbicides to which this compound belongs, show it can decrease soil enzyme activity related to the nitrogen cycle.[2]

  • Phosphorus Cycle: The activity of phosphatases, enzymes crucial for the mineralization of organic phosphorus, can be altered by herbicides. Butachlor has been shown to decrease phosphatase activity.[1] Pretilachlor did not significantly affect acid phosphatase but did show an impact on alkaline phosphatase activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Soil Microbial Biomass Carbon (MBC) Determination (Chloroform Fumigation-Extraction Method)

This method is widely used to estimate the carbon content of the microbial biomass in soil.[6][7][8][9]

experimental_workflow_mbc cluster_sample_prep Sample Preparation cluster_fumigation Fumigation cluster_extraction Extraction cluster_analysis Analysis s1 Collect fresh soil sample s2 Sieve (2mm) to remove debris s1->s2 s3 Divide into two subsamples s2->s3 f1 Place one subsample in a desiccator with chloroform (B151607) s3->f1 Fumigated sample e1 Add 0.5 M K2SO4 to both fumigated and non-fumigated samples s3->e1 Non-fumigated sample f2 Evacuate desiccator to create a vacuum f1->f2 f3 Incubate in the dark for 24 hours f2->f3 f4 Remove chloroform by repeated evacuation f3->f4 f4->e1 e2 Shake for 30-60 minutes e1->e2 e3 Centrifuge and filter the supernatant e2->e3 a1 Analyze organic carbon in the extracts (e.g., TOC analyzer) e3->a1 a2 Calculate MBC: (C in fumigated sample) - (C in non-fumigated sample) a1->a2

Fig 1. Workflow for Soil Microbial Biomass Carbon (MBC) Determination.

Protocol Steps:

  • Sample Preparation: Fresh soil samples are sieved to remove large debris and divided into two portions.

  • Fumigation: One soil subsample is exposed to chloroform vapor in a vacuum desiccator for 24 hours. This lyses the microbial cells. The chloroform is then removed.

  • Extraction: Both the fumigated and non-fumigated soil samples are extracted with a potassium sulfate (B86663) (K₂SO₄) solution to release the soluble carbon.

  • Analysis: The amount of organic carbon in the extracts is determined using a Total Organic Carbon (TOC) analyzer.

  • Calculation: Microbial Biomass Carbon is calculated as the difference in carbon content between the fumigated and non-fumigated samples.

Soil Dehydrogenase Activity (DHA) Assay

Dehydrogenase activity is a common indicator of overall microbial activity in the soil.[10][11]

experimental_workflow_dha cluster_incubation Incubation cluster_extraction Extraction cluster_measurement Measurement i1 Incubate soil sample with 2,3,5-triphenyltetrazolium chloride (TTC) i2 Incubate in the dark at 37°C for 24 hours i1->i2 e1 Extract the triphenyl- formazan (TPF) produced with methanol (B129727) or ethanol i2->e1 e2 Centrifuge and collect the colored supernatant e1->e2 m1 Measure the absorbance of the supernatant at 485 nm using a spectrophotometer e2->m1 m2 Quantify TPF concentration using a standard curve m1->m2

Fig 2. Workflow for Soil Dehydrogenase Activity (DHA) Assay.

Protocol Steps:

  • Incubation: A soil sample is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.

  • Extraction: The triphenylformazan (B7774302) (TPF), a red-colored compound formed by the reduction of TTC by microbial dehydrogenases, is extracted from the soil using an organic solvent like methanol or ethanol.

  • Measurement: The intensity of the red color in the extract is measured using a spectrophotometer at a wavelength of 485 nm. The concentration of TPF is then determined by comparing the absorbance to a standard curve.

Soil Urease and Phosphatase Activity Assays

These assays measure the activity of enzymes involved in the nitrogen and phosphorus cycles, respectively.[12][13][14][15][16]

experimental_workflow_urease_phosphatase cluster_incubation Incubation cluster_reaction_stop_extraction Reaction Termination & Extraction cluster_measurement Measurement u1 Incubate soil with urea (B33335) (for urease) or p-nitrophenyl phosphate (for phosphatase) u2 Incubate under controlled temperature and pH u1->u2 r1 Stop the enzymatic reaction u2->r1 r2 Extract the product (Ammonium for urease, p-nitrophenol for phosphatase) r1->r2 m1 Quantify the product colorimetrically using a spectrophotometer r2->m1 m2 Calculate enzyme activity based on product formed per unit time per unit soil mass m1->m2

Fig 3. General Workflow for Urease and Phosphatase Activity Assays.

Urease Activity Protocol:

  • Incubation: A soil sample is incubated with a buffered urea solution.

  • Ammonium (B1175870) Determination: The amount of ammonium released from the hydrolysis of urea is determined, often by steam distillation with magnesium oxide or by a colorimetric method.

Phosphatase Activity Protocol:

  • Incubation: A soil sample is incubated with a buffered solution of p-nitrophenyl phosphate.

  • p-Nitrophenol Measurement: The amount of yellow-colored p-nitrophenol released is measured colorimetrically at a wavelength of 400-410 nm.

Signaling Pathways and Logical Relationships

The application of herbicides can disrupt the intricate signaling and metabolic pathways within the soil microbial community.

signaling_pathway cluster_herbicide Herbicide Application cluster_soil_components Soil Ecosystem cluster_impacts Potential Impacts H Herbicide MB Soil Microbial Biomass H->MB Direct Toxicity or Utilization as a Carbon Source SE Soil Enzymes (Dehydrogenase, Urease, Phosphatase) H->SE Direct Inhibition or Indirect Effects via Microbial Changes MB->SE Enzyme Production NC Nutrient Cycling (Nitrogen, Phosphorus) MB->NC Nutrient Immobilization and Mineralization I1 Altered Microbial Community Structure MB->I1 SE->NC Catalyzes Nutrient Transformations I2 Inhibition/Stimulation of Enzyme Activity SE->I2 I3 Disruption of Nutrient Availability NC->I3

Fig 4. Logical Relationship of Herbicide Impact on Soil Health.

This diagram illustrates that herbicides can directly impact soil microbial biomass through toxicity or by serving as a carbon source for certain microbes. This, in turn, affects the production of soil enzymes. Herbicides can also directly inhibit or, in some cases, stimulate enzyme activity. These changes in microbial populations and enzyme function ultimately disrupt the natural cycling of essential nutrients like nitrogen and phosphorus, leading to altered nutrient availability for plants.

Conclusion and Future Research Directions

The available data suggests that herbicides can have significant, though sometimes transient, effects on soil microbial communities and their functions. While some herbicides at recommended field rates show minimal long-term impact, higher concentrations and repeated applications can lead to a decline in soil health indicators.

A significant knowledge gap exists regarding the specific impact of this compound on soil health. To provide a more definitive comparative assessment, future research should focus on:

  • Conducting comprehensive studies on this compound's effects on a wide range of soil microbial parameters and enzyme activities under various soil and environmental conditions.

  • Performing direct comparative studies of this compound with its common alternatives in rice cultivation, using standardized methodologies.

  • Investigating the long-term impacts of continuous this compound application on soil nutrient cycling and overall soil fertility.

Such research is essential for developing sustainable weed management strategies that minimize the environmental footprint of agricultural practices.

References

A comparative review of the environmental safety of Dimethametryn and Prometryn.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental safety profiles of the triazine herbicides, Dimethametryn and Prometryn, reveals significant data gaps for this compound, hindering a direct quantitative comparison. While extensive research details the ecotoxicological impact and environmental fate of Prometryn, publicly available quantitative data for this compound is scarce. This review summarizes the available information, highlighting the disparities in data and underscoring the need for further research on this compound.

Executive Summary

Data on Environmental Fate

The environmental fate of a pesticide encompasses its persistence, mobility, and transformation in various environmental compartments such as soil and water.

Table 1: Comparison of Environmental Fate Parameters

ParameterThis compoundPrometryn
Soil Half-Life (DT50) Data not available. Described as "persistent"[1].30 to 90 days (field)[1]. Can persist for 12 to 18 months with repeated applications[1].
Aqueous Hydrolysis Not susceptible to hydrolysis[1].Stable to hydrolysis over 28 days in slightly acidic to slightly alkaline conditions[1].
Mobility in Soil Described as "slightly mobile" and not expected to leach to groundwater[1].Weakly bound to most soils, but adsorbs more strongly to soils with higher clay and organic matter content. Generally remains in the top 12 inches of soil[1].
Bioaccumulation Potential Data not available.Low potential for bioaccumulation, with observed concentrations in fish being 9 to 10 times the ambient water concentration[1].

Ecotoxicity Data

Ecotoxicity data provides insight into the potential adverse effects of a substance on non-target organisms in the environment. The most common measures are the lethal concentration (LC50) for 50% of a test population and the effective concentration (EC50) that causes a specific sublethal effect in 50% of a test population.

Table 2: Acute Ecotoxicity of this compound and Prometryn

OrganismTest DurationEndpointThis compoundPrometryn
Fish
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50Moderately toxic (quantitative data not available)[1]2.5 - 2.9 mg/L[1]
Bluegill Sunfish (Lepomis macrochirus)96 hoursLC50Data not available10.0 mg/L[1]
Goldfish (Carassius auratus)96 hoursLC50Data not available3.5 mg/L[1]
Carp (Cyprinus carpio)96 hoursLC50Data not available8.0 mg/L[1]
Aquatic Invertebrates
Daphnia sp.48 hoursEC50Moderately toxic (quantitative data not available)[1]18.9 mg/L[1]
Algae 72 hoursEC50Data not availableData not available in the provided search results.
Birds
Bobwhite QuailAcute OralLD50Data not available>2150 mg/kg[1]
Mallard DuckAcute OralLD50Data not available>4640 mg/kg[1]
Bees Acute ContactLD50Moderately toxic (quantitative data not available)[1]>99 µ g/bee [1]
Earthworms 48 hoursLC50Data not available153 mg/kg[1]

Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed to ensure the reliability and comparability of ecotoxicity and environmental fate data.

Acute Toxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours[2][3][4].

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined[5][6][7].

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae. Algal cultures are exposed to various concentrations of the test substance over 72 hours, and the inhibition of growth is measured to determine the EC50[8][9].

Environmental Fate Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions. The time it takes for 50% of the substance to degrade (DT50) is a key endpoint of this study. The test involves treating soil with the substance and incubating it under controlled conditions, with periodic analysis of the remaining substance and its transformation products[10][11][12].

Signaling Pathways and Experimental Workflows

The primary mode of action for both this compound and Prometryn is the inhibition of photosynthesis at Photosystem II (PSII) in susceptible plants[1]. This disruption of the electron transport chain leads to a halt in ATP and NADPH production, ultimately causing plant death.

Photosynthesis_Inhibition cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_downstream Downstream Effects Light Light P680 P680 Light->P680 Excites Pheophytin Pheophytin P680->Pheophytin Electron Transfer Plastoquinone (PQ) Plastoquinone (PQ) Pheophytin->Plastoquinone (PQ) Electron Transfer Cytochrome b6f Cytochrome b6f Plastoquinone (PQ)->Cytochrome b6f Electron_Transport_Blocked Electron Transport Blocked ATP_NADPH_Production ATP & NADPH Production Cytochrome b6f->ATP_NADPH_Production Leads to Dimethametryn_Prometryn This compound & Prometryn Dimethametryn_Prometryn->Plastoquinone (PQ) Bind to D1 protein Photosynthesis_Inhibited Photosynthesis Inhibited Electron_Transport_Blocked->Photosynthesis_Inhibited Plant_Death Plant Death Photosynthesis_Inhibited->Plant_Death

Caption: Inhibition of Photosynthesis by this compound and Prometryn.

The following diagram illustrates a generalized workflow for an acute aquatic toxicity test, such as the OECD 203 fish toxicity test.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase (e.g., 96 hours) cluster_analysis Data Analysis Acclimatization Test Organism Acclimatization Exposure Introduction of Organisms to Test Solutions Acclimatization->Exposure Test_Solutions Preparation of Test Concentrations Test_Solutions->Exposure Monitoring Regular Observation (Mortality, Behavior) Exposure->Monitoring Data_Collection Record Mortality Data at 24, 48, 72, 96h Monitoring->Data_Collection LC50_Calculation Statistical Analysis to Determine LC50 Data_Collection->LC50_Calculation

References

Unveiling the Metabolic Fate of Dimethametryn in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of the herbicide dimethametryn and two other widely used herbicides, atrazine (B1667683) and propanil (B472794), in plants. While comprehensive data on this compound's metabolism remains limited, this guide synthesizes available information on related s-triazine herbicides to propose a putative pathway and offers a direct comparison with the well-characterized metabolic routes of atrazine and propanil. This objective comparison, supported by experimental data and detailed methodologies, serves as a valuable resource for researchers in herbicide development and plant science.

Comparative Analysis of Herbicide Metabolism

The metabolic fate of a herbicide within a plant is a critical determinant of its selectivity and persistence. Plants have evolved complex enzymatic systems to detoxify foreign compounds, including herbicides. These metabolic processes typically occur in three phases:

  • Phase I: Modification of the herbicide molecule through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 monooxygenases (P450s).

  • Phase II: Conjugation of the modified herbicide with endogenous molecules such as glutathione (B108866) or glucose, facilitated by glutathione S-transferases (GSTs) or glucosyltransferases (GTs).

  • Phase III: Sequestration of the conjugated metabolites into vacuoles or incorporation into cell wall components.

This guide focuses on the metabolic pathways of this compound, atrazine, and propanil, highlighting the key enzymatic reactions and resulting metabolites.

Performance Comparison: Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and performance of this compound, atrazine, and propanil in plants. It is important to note the significant data gap for the metabolic specifics of this compound.

HerbicidePlant SpeciesHalf-life in Plant (days)Key Metabolic PathwaysPrimary Metabolites
This compound RiceData Not AvailablePutative: N-Dealkylation, Hydroxylation, ConjugationNot Identified
Atrazine Maize~1-2N-Dealkylation, Hydroxylation, Glutathione Conjugation[1][2]Hydroxyatrazine, Deethylatrazine (DEA), Deisopropylatrazine (DIA), Glutathione Conjugate[1][2]
Propanil Rice< 1[3]Hydrolysis3,4-Dichloroaniline (DCA), Propionic Acid[3][4]
HerbicidePlant SpeciesTissueParent Herbicide ConcentrationKey Metabolite Concentration(s)
This compound RiceNot SpecifiedData Not AvailableData Not Available
Atrazine MaizeWhole PlantDeclines rapidly post-applicationDEA in C3 grasses: 47 to 96 µg/kg 25 days after application[5]
Propanil RiceWhole Plant0.75 µmoles total aniline (B41778) equivalent per plant absorbed[3]DCA and N-(3,4-dichlorophenyl)glucosylamine concentrations increase with higher temperature and longer day length[3]

Metabolic Pathways: Visualized

The following diagrams illustrate the metabolic pathways of this compound (putative), atrazine, and propanil in plants.

Dimethametryn_Metabolism This compound This compound N_Dealkylation N-Dealkylation (P450s) This compound->N_Dealkylation Hydroxylation Hydroxylation (P450s) This compound->Hydroxylation Dealkylated_Metabolite Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Conjugation Conjugation (GSTs, GTs) Conjugated_Metabolites Conjugated Metabolites (Vacuolar Sequestration) Conjugation->Conjugated_Metabolites Dealkylated_Metabolite->Conjugation Hydroxylated_Metabolite->Conjugation Atrazine_Metabolism Atrazine Atrazine N_Dealkylation N-Dealkylation (P450s) Atrazine->N_Dealkylation Hydroxylation Hydroxylation (P450s) Atrazine->Hydroxylation Glutathione_Conjugation Glutathione Conjugation (GSTs) Atrazine->Glutathione_Conjugation DEA_DIA Deethylatrazine (DEA) & Deisopropylatrazine (DIA) N_Dealkylation->DEA_DIA Hydroxyatrazine Hydroxyatrazine Hydroxylation->Hydroxyatrazine Glutathione_Conjugate Glutathione Conjugate Glutathione_Conjugation->Glutathione_Conjugate Further_Metabolism Further Metabolism & Sequestration DEA_DIA->Further_Metabolism Hydroxyatrazine->Further_Metabolism Glutathione_Conjugate->Further_Metabolism Propanil_Metabolism Propanil Propanil Hydrolysis Hydrolysis (Aryl Acylamidase) Propanil->Hydrolysis DCA 3,4-Dichloroaniline (DCA) Hydrolysis->DCA Propionic_Acid Propionic Acid Hydrolysis->Propionic_Acid Conjugation Conjugation & Incorporation into cell components DCA->Conjugation Bound_Residues Bound Residues Conjugation->Bound_Residues Experimental_Workflow cluster_Plant_Treatment Plant Treatment cluster_Sample_Collection Sample Collection & Preparation cluster_Analysis Analysis Plant_Growth 1. Plant Growth Herbicide_Application 2. Radiolabeled Herbicide Application Plant_Growth->Herbicide_Application Harvesting 3. Time-course Harvesting Herbicide_Application->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction TLC_HPLC 5. Chromatographic Separation (TLC/HPLC) Extraction->TLC_HPLC Quantification 6. Radiometric Detection & Quantification TLC_HPLC->Quantification Identification 7. Metabolite Identification (LC-MS/MS, GC-MS) TLC_HPLC->Identification

References

Safety Operating Guide

Proper Disposal of Dimethametryn: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Dimethametryn is a herbicide recognized for its persistence in soil and aquatic environments and its moderate toxicity to aquatic life.[1] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. This guide provides procedural steps for the safe handling and disposal of this compound waste in a research setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound may cause an allergic skin reaction.[2][3]

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the recommended steps for disposing of unwanted this compound and its containers.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste containing this compound. This includes pure chemical, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous laboratory trash.

Step 2: Waste Collection and Labeling

  • Aqueous Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container.

  • Solid Waste: Collect contaminated solids (e.g., absorbent pads, contaminated labware) in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 3: Arranging for Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal. Inform them of the type and quantity of this compound waste you have.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal. EHS will arrange for a licensed hazardous waste contractor to collect and dispose of the material in compliance with all federal, state, and local regulations.[4][5]

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated to be considered non-hazardous.

  • Triple Rinsing: A widely accepted method for decontaminating empty pesticide containers is triple rinsing.[4][6]

    • Empty the container completely into the designated waste collection vessel.

    • Fill the container to about one-quarter full with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

    • Securely cap and shake the container for at least 30 seconds.

    • Drain the rinsate into the hazardous waste container.

    • Repeat this rinsing process two more times.

  • Disposal of Rinsed Containers: After triple rinsing, the container may be disposed of as regular laboratory waste, but always confirm this with your EHS department.

Important Considerations:

  • Do Not Pour Down the Drain: this compound is very toxic to aquatic life with long-lasting effects.[2][3] Never dispose of this compound or its rinsate down the sanitary sewer.[4][5]

  • Regulatory Compliance: State and local regulations for pesticide disposal may be more stringent than federal guidelines.[4][5] Always defer to your local and institutional requirements.

Quantitative Data Summary

PropertyValueSource
GHS Hazard StatementH317: May cause an allergic skin reaction[2]
GHS Hazard StatementH400: Very toxic to aquatic life[2][3]
GHS Hazard StatementH410: Very toxic to aquatic life with long lasting effects[2][3]
PersistenceTends to be persistent in soil and aqueous systems[1]

Experimental Protocols

Protocol: Triple Rinsing of this compound Containers

Objective: To decontaminate empty containers that have held this compound for safe disposal.

Materials:

  • Empty this compound container

  • Appropriate rinsing solvent (as determined from the SDS or solubility data)

  • Designated hazardous waste container for this compound

  • Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

  • Ensure all PPE is correctly worn.

  • Carefully empty any residual this compound from the original container into the designated hazardous waste container.

  • Add the selected solvent to the empty container until it is approximately 25% full.

  • Securely close the container and agitate it vigorously for a minimum of 30 seconds to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate from the container into the designated hazardous waste container. Allow the container to drain for at least 30 seconds.

  • Repeat steps 3-5 two additional times to complete the triple rinse process.

  • The now-rinsed container should be left open in a fume hood to air dry.

  • Consult with your institution's EHS for final disposal of the decontaminated container.

Dimethametryn_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid Liquids collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid Solids decontaminate Decontaminate Empty Containers (Triple Rinse) segregate->decontaminate Empty Containers contact_ehs Contact Environmental Health & Safety (EHS) collect_liquid->contact_ehs collect_solid->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end decontaminate->collect_liquid Rinsate dispose_container Dispose of Rinsed Container (per EHS guidance) decontaminate->dispose_container

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling Dimethametryn

Author: BenchChem Technical Support Team. Date: December 2025

Dimethametryn is a herbicide recognized as a skin irritant and sensitizer, posing a significant environmental hazard, particularly to aquatic life.[1][2] Adherence to stringent safety protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks during its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various handling procedures.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene offer robust protection against both dry and liquid formulations.[3] A minimum thickness of 14 mils is recommended.[4] Never use leather or cotton gloves, as they can absorb and retain the chemical.[3][5]
Eyes and Face Safety goggles and face shieldUse snug-fitting, non-fogging goggles to protect against splashes and dust.[3] For high-exposure situations like pouring or mixing concentrates, a full-face shield worn over goggles is essential for maximum protection.[3][5]
Body Chemical-resistant coveralls and apronWear a clean, dry protective suit or coveralls over regular work clothes, ensuring it covers the entire body from wrists to ankles.[3] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment to provide an additional layer of protection against spills.[3][4]
Respiratory RespiratorA respirator is recommended, especially during lengthy exposure or when handling the powder form, to prevent inhalation of toxic dust or aerosols.[3][6] Always use a respirator when mixing or filling highly toxic pesticides.[3] The specific type should be determined based on a risk assessment of the planned procedure.
Feet Chemical-resistant bootsWear chemical-resistant boots, not leather or fabric, and ensure that pant legs are worn over the top of the boots to prevent chemicals from entering.[5][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow provides a step-by-step guide from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area (Ventilation, Spill Kit) prep2->prep3 handle1 Weigh and Mix in a Ventilated Area prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Decontaminate Work Surfaces handle2->handle3 post1 Properly Store or Dispose of Unused this compound handle3->post1 Proceed to Post-Handling post2 Clean and Store Reusable PPE post1->post2 post3 Dispose of Single-Use PPE as Hazardous Waste post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand its hazards, proper handling procedures, and emergency protocols.

  • Personal Protective Equipment (PPE): Inspect all PPE for damage before use.[8] Ensure all items are clean and in good operating condition.

  • Work Area Preparation: Ensure the work area is well-ventilated. Have a spill kit with absorbent materials like clay, pet litter, or vermiculite (B1170534) readily available.[9]

2. Handling:

  • Weighing and Mixing: Conduct all weighing and mixing of this compound in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Application: When applying this compound, be mindful of creating aerosols or dust.

  • Decontamination: After each use, thoroughly clean all work surfaces with a suitable detergent and water.[10]

3. Post-Handling:

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Wash the outside of gloves before removing them.[5]

  • Storage of Reusable PPE: Clean and store all reusable PPE according to the manufacturer's instructions.

  • Disposal of Single-Use PPE: Dispose of all single-use PPE as hazardous waste according to institutional and local regulations.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[11]

Storage and Disposal Plan

Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • The storage area should be locked and inaccessible to unauthorized personnel.[7][9]

  • Do not store this compound near food, feed, or other incompatible materials.[10]

  • Regularly inspect containers for leaks or damage.[7]

Disposal:

  • Unused Product: Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[12] Whenever possible, use all the material according to label directions to avoid waste.[12]

  • Empty Containers: Never reuse empty pesticide containers.[13] Triple-rinse empty containers with a suitable solvent, and add the rinsate to the application mixture.[9] Dispose of triple-rinsed containers as non-hazardous waste, or according to local regulations.

  • Spills: In the event of a spill, contain the material to prevent it from entering drains or waterways.[11] Use absorbent materials to clean up the spill and dispose of the contaminated material as hazardous waste.

  • Regulatory Compliance: The disposal of pesticides is regulated under the Resource Conservation and Recovery Act (RCRA).[14] Consult with your institution's environmental health and safety department or your local solid waste management authority to ensure compliance with all federal, state, and local regulations.[13] Many states have "Clean Sweep" programs for pesticide disposal.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.